molecular formula C40H54N4O10S B7911240 Quinine sulfate dihydrate

Quinine sulfate dihydrate

Cat. No.: B7911240
M. Wt: 782.9 g/mol
InChI Key: ZHNFLHYOFXQIOW-UHFFFAOYSA-N
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Description

Quinine Sulfate is the sulfate salt form of the quinidine alkaloid isolate quinine. Quinine has many mechanisms of action, including reduction of oxygen intake and carbohydrate metabolism;  disruption of DNA replication and transcription via DNA intercalation;  and reduction of the excitability of muscle fibers via alteration of calcium distribution. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
An optical isomer of quinine, extracted from the bark of the CHINCHONA tree and similar plant species. This alkaloid dampens the excitability of cardiac and skeletal muscles by blocking sodium and potassium currents across cellular membranes. It prolongs cellular ACTION POTENTIALS, and decreases automaticity. Quinidine also blocks muscarinic and alpha-adrenergic neurotransmission.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNFLHYOFXQIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name Quinine sulfate dihydrate
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Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992
Record name QUINIDINE SULFATE
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Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992
Record name QUINIDINE SULFATE
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Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS No.

6119-70-6, 50-54-4
Record name (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate
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Record name QUINIDINE SULFATE
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Foundational & Exploratory

what is the chemical structure of quinine sulfate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Quinine (B1679958) Sulfate (B86663) Dihydrate

Introduction

Quinine sulfate dihydrate is the sulfate salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[1][2][3] Historically significant for its therapeutic use against malaria, it also serves as a flavoring agent, particularly for its characteristic bitter taste.[1][3][4][5] This document provides a comprehensive overview of the chemical and physical properties of this compound, its structural details, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development. The compound is known for its sensitivity to light, darkening upon exposure.[3][4][6]

Chemical Structure and Identification

This compound is a complex chemical entity consisting of two quinine molecules, one molecule of sulfuric acid, and two molecules of water.[7][8] The precise arrangement of these components dictates its chemical behavior and biological activity.

IUPAC Name : bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid;dihydrate[7][9]

Synonyms : Quinine hemisulfate salt monohydrate, Quinine sulfate (2:1) (salt) dihydrate[4][7][10]

The structure is comprised of a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicyclic system. The presence of multiple chiral centers results in specific stereochemistry that is crucial for its biological function.

Physicochemical and Crystallographic Data

The quantitative properties of this compound are summarized below. These parameters are essential for its handling, formulation, and analysis.

Physicochemical Properties
PropertyValue
Molecular Formula C40H54N4O10S or (C20H24N2O2)2·H2SO4·2H2O[5][7][8][9][11]
Molecular Weight 782.9 g/mol [7][8][11][12]
CAS Number 6119-70-6[4][5][7][11][12]
Appearance White or off-white crystalline powder; fine, colorless needles[4][6][8]
Taste Persistent, very bitter[4]
Odor Odorless[4][8]
Melting Point ~225 °C (with decomposition)[4][6][8]
Solubility Water: 0.12 g/100 mL (20 °C); Slightly soluble in water[3][4][8]
Freely soluble in alcohol and acidic solutions[1]
Soluble in a 2:1 mixture of chloroform (B151607) and absolute alcohol[4][6][10]
Specific Rotation [α]D -240° to -248° (2% w/v solution in 0.1 N HCl at 25°C)[3]
Stability Stable; darkens on exposure to light. Incompatible with strong oxidizing agents, alkalies, ammonia (B1221849), strong bases, and iodine.[4]
Crystallographic Data

The solid-state structure has been determined by X-ray crystallography.

ParameterValue
Space Group C 1 2 1
Cell Length a 20.18 Å
Cell Length b 6.637 Å
Cell Length c 15.316 Å
Cell Angle β 113.288°
Cell Volume 1884.2 ų

Experimental Protocols

Standardized analytical methods are used to identify and quantify this compound.

Identification Tests

A. Fluorescence Test A saturated solution of this compound, when acidified with 10% sulfuric acid, exhibits a strong blue fluorescence.[3] This fluorescence disappears upon the addition of hydrochloric acid.[3]

B. Color Test (Thalleioquin Test)

  • Prepare a 1 in 1000 solution of the sample in water (5 ml).

  • Add 1-2 drops of bromine water (TS).

  • Add 1 ml of ammonia solution (TS).

  • Result : The solution acquires a distinct emerald green color.[3]

cluster_workflow Identification Workflow: Color Test start Start: 1/1000 Solution of Quinine Sulfate add_br Add Bromine Water (TS) start->add_br 1-2 drops add_nh3 Add Ammonia (TS) add_br->add_nh3 1 ml result Observe Emerald Green Color add_nh3->result

Workflow for the Thalleioquin color test.
Assay Protocol (Titration)

This method determines the purity of the substance.

  • Accurately weigh approximately 200 mg of the sample.

  • Dissolve the sample in 20 ml of acetic anhydride.

  • Add 2 drops of a 1% malachite green solution (TS) as an indicator.

  • Titrate with 0.1 N perchloric acid from a microburet until the endpoint is reached, indicated by a color change to yellow.[3]

  • Perform a blank determination for correction.

  • Calculation : Each ml of 0.1 N perchloric acid is equivalent to 24.90 mg of anhydrous quinine sulfate, (C20H24N2O2)2·H2SO4.[3]

Biological Pathways and Mechanism of Action

Quinine's primary therapeutic application is as an antimalarial agent.[2] Its mechanism is not fully elucidated but is understood to involve the disruption of heme metabolism in the malaria parasite, Plasmodium falciparum.[4]

  • The parasite digests hemoglobin within its food vacuole, releasing toxic free heme.

  • The parasite normally detoxifies this heme by polymerizing it into hemozoin (biocrystals).[4]

  • Quinine is believed to inhibit this polymerization process. The resulting accumulation of free heme is toxic to the parasite, leading to its death.

Beyond its antimalarial properties, quinine sulfate is also a potassium channel blocker.[2][6] It can inhibit mitochondrial ATP-regulated potassium channels, which has implications for its use in treating muscle disorders like nocturnal leg cramps.[2][4]

cluster_antimalarial Antimalarial Mechanism of Quinine hemoglobin Hemoglobin (in Parasite Vacuole) heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Polymerization death Parasite Death heme->death Accumulation (Cytotoxicity) quinine Quinine quinine->heme quinine->hemozoin Inhibits cluster_ion_channel Quinine as a Potassium Channel Blocker quinine Quinine Sulfate k_channel Potassium (K+) Channel quinine->k_channel Blocks ion_flow K+ Ion Efflux membrane Altered Muscle Membrane Potential ion_flow->membrane Reduced effect Therapeutic Effect (e.g., Cramp Relief) membrane->effect

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinine Sulfate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of quinine (B1679958) sulfate (B86663) dihydrate. The information is presented to support research, development, and quality control activities involving this critical antimalarial compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key analytical methods.

Chemical Identity and Structure

Quinine sulfate dihydrate is the sulfate salt of quinine, a primary alkaloid extracted from the bark of the Cinchona tree. It exists as a dihydrate, meaning two water molecules are incorporated into its crystal structure.

Chemical Name: bis((R)---INVALID-LINK--methanol) sulfuric acid dihydrate[1] CAS Number: 6119-70-6[1][2][3][4][5]

Physical Properties

This compound is a white to off-white crystalline powder or fine, colorless needles.[4][6] It is odorless and possesses a persistent, very bitter taste.[4][7] The compound is known to darken upon exposure to light, indicating its light-sensitive nature.[4][7]

PropertyValueReferences
Molecular Formula C₄₀H₅₄N₄O₁₀S[1][3][8]
Molecular Weight 782.94 g/mol [3][5][6][9]
Melting Point ~225 °C (with decomposition)[4]
Specific Optical Rotation -235° to -245° (c=2, 0.1M HCl)[1][4]
Water Solubility 0.12 g/100 mL (20 °C)[4]
Appearance White to off-white crystalline powder or needles[4][6]

Chemical Properties

PropertyDescriptionReferences
pKa 4.1 and 8.5[10]
Solubility Soluble in alcohol and a mixture of chloroform (B151607) and absolute alcohol (2:1). Insoluble in ether.[2][4]
Stability Stable under normal conditions. Sensitive to light and darkens on exposure.[4][6][7]
Incompatibilities Strong oxidizing agents, alkalies, ammonia, strong bases, and iodine.[4]

Spectroscopic Data

TechniqueData Availability
Infrared (IR) Spectroscopy Spectra available.[8][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectra available.[12]
Mass Spectrometry Data available.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.

Crystal SystemMonoclinic
Space Group C 1 2 1
Cell Dimensions a = 20.18 Å, b = 6.637 Å, c = 15.316 Å, β = 113.288°
Reference [13]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a capillary tube apparatus.

Apparatus:

  • Melting point apparatus

  • Sealed-end capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Use a spatula to crush the sample into a fine powder.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid is observed (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting range is reported as T1 - T2.[3]

Determination of Aqueous Solubility (UV-Vis Spectroscopy)

This protocol outlines a method to determine the aqueous solubility of this compound using UV-Visible spectroscopy.

Apparatus:

  • UV-Vis spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Orbital shaker or magnetic stirrer

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 0.1 N HCl) to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for quinine sulfate.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation and Measurement:

    • Add an excess amount of this compound to a known volume of distilled water in a flask.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the same solvent used for the calibration curve to bring the absorbance within the linear range of the instrument.

    • Measure the absorbance of the diluted sample solution at the λmax.

  • Calculation:

    • Using the equation of the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility.[13]

Determination of Specific Optical Rotation (Following USP Guidelines)

This protocol is based on the United States Pharmacopeia (USP) general chapter <781> for determining the specific optical rotation.[14]

Apparatus:

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Instrument Calibration:

    • Calibrate the polarimeter according to the manufacturer's instructions, typically using a certified quartz plate or a standard solution with a known optical rotation.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of this compound.

    • Transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in and dilute to volume with 0.1 N hydrochloric acid. Mix thoroughly.

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution two to three times before filling it.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and measure the optical rotation.

    • Perform a blank measurement using 0.1 N hydrochloric acid and subtract this value from the sample reading to obtain the observed rotation (α).

  • Calculation:

    • Calculate the specific rotation [α] using the following formula: [α] = (100 * α) / (l * c) where:

      • α is the corrected observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/100 mL.[15]

Infrared (IR) Spectrum Acquisition (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of a solid sample.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Pellet press

  • KBr powder (spectroscopic grade, dried)

Procedure:

  • Sample Preparation:

    • Place 1-2 mg of this compound and approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.[11]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a pellet press.

    • Spread the powder evenly to ensure a uniform pellet.

    • Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[16]

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum according to the instrument's operating procedure. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.[11]

¹H NMR Spectrum Acquisition

This protocol provides a general procedure for obtaining a proton NMR spectrum of an organic compound.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Pipettes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Transfer the solution to an NMR tube.

  • Spectrum Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for the ¹H frequency.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum by setting the TMS signal to 0 ppm.[17][18]

Signaling Pathways and Mechanisms of Action

Antimalarial Mechanism: Inhibition of Heme Polymerization

The primary antimalarial action of quinine occurs within the food vacuole of the Plasmodium parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinine interferes with this detoxification process. It is believed to bind to heme, preventing its polymerization into hemozoin.[3][4] This leads to the accumulation of toxic heme within the parasite, causing oxidative damage and ultimately leading to the parasite's death.[3]

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization HemeQuinine Heme-Quinine Complex Heme->HemeQuinine Quinine Quinine Quinine->HemeQuinine HemeQuinine->Hemozoin Inhibition CellDeath Parasite Death HemeQuinine->CellDeath Accumulation & Oxidative Stress

Antimalarial mechanism of quinine.
Potassium Channel Blockade

Quinine also functions as a blocker of various potassium (K⁺) channels, which is relevant to its use in other therapeutic areas and contributes to some of its side effects. In neurons, for example, quinine can block voltage-gated potassium channels. This action inhibits the repolarizing potassium current that follows an action potential, leading to a broadening of the action potential duration. By prolonging the depolarization phase, quinine can indirectly influence other voltage-gated ion channels and affect neurotransmitter release.

G cluster_neuron Neuronal Membrane Depolarization Depolarization (Na+ influx) Repolarization Repolarization (K+ efflux) Depolarization->Repolarization Triggers K_Channel Voltage-gated K+ Channel Repolarization->K_Channel Mediated by AP_Broadening Action Potential Broadening K_Channel->AP_Broadening Leads to Quinine Quinine Quinine->K_Channel Blocks

Effect of quinine on neuronal potassium channels.

References

The Historical Use of Quinine Sulfate in Malaria Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, malaria has been a significant cause of morbidity and mortality worldwide. The historical journey to control this devastating parasitic disease is intrinsically linked to the discovery and application of quinine (B1679958) sulfate (B86663). Derived from the bark of the Cinchona tree, quinine was the first effective chemical compound used to treat an infectious disease, marking a pivotal moment in the history of medicine.[1] This technical guide provides a comprehensive overview of the historical use of quinine sulfate in malaria treatment, detailing its discovery, mechanism of action, early clinical evaluation, and the evolution of its therapeutic application.

Discovery and Isolation

The therapeutic properties of Cinchona bark were first recognized in the 17th century by Jesuit missionaries in South America who observed its use by indigenous populations to treat fevers.[2] The bark, often referred to as "Jesuit's bark," was introduced to Europe in the 1630s and quickly became a valuable commodity in the fight against malaria.[1] However, the potency of the bark varied significantly, and its bitter taste made it difficult to administer.

A breakthrough occurred in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark, which they named quinine.[3] This discovery was a landmark in pharmacology, as it allowed for the standardization of dosage and a more palatable administration of the treatment.

Early Clinical Evaluation and Efficacy

The isolation of quinine paved the way for more systematic clinical evaluation of its efficacy against malaria. One of the earliest and most significant clinical trials was conducted by the Madras Medical College in India between 1866 and 1868.[4][5][6] This large-scale study evaluated the effectiveness of quinine and other Cinchona alkaloids in treating malarial fevers.

Table 1: Efficacy of Cinchona Alkaloids in the Treatment of Malarial Fevers (Madras Clinical Trials, 1866-1868)
AlkaloidNumber of Cases TreatedNumber of Cases CuredNumber of FailuresFailure Rate per 1000 Cases
Quinine84683977
Quinidine66465866
Cinchonine5595362323
Cinchonidine4033931010

Source: Data compiled from reports of the Madras Medical College clinical trials.[4][5][6]

The results of these trials demonstrated the remarkable efficacy of quinine and its related alkaloids, with cure rates exceeding 98%. This solidified the position of quinine as the primary treatment for malaria for nearly a century.

Historical Dosage Regimens

The administration of quinine sulfate has evolved significantly since its introduction. Early dosages were often empirical, but with time, more standardized regimens were developed to balance efficacy and toxicity.

Table 2: Evolution of Quinine Sulfate Dosage for Malaria Treatment
EraDosage RegimenNotes
Mid-19th Century 10-20 grains (approximately 0.65-1.3 grams) of quinine sulfate daily, often divided into smaller doses.Dosages were highly variable and often based on the physician's experience.
Late 19th - Early 20th Century Prophylactic use became common in colonial territories, with daily doses of 5-10 grains (approximately 0.32-0.65 grams).The aim was to suppress the clinical symptoms of malaria.[7]
Mid-20th Century For treatment of acute malaria, a typical regimen was 600-650 mg of quinine sulfate three times daily for 7-10 days.This became a more standardized approach with the advent of modern clinical trials.[8][9]
Late 20th Century - Present Intravenous administration of quinine dihydrochloride (B599025) for severe malaria, often with a loading dose of 20 mg/kg followed by 10 mg/kg every 8 hours.Oral quinine is still used for uncomplicated malaria, often in combination with other drugs.[10][11]

Mechanism of Action

The precise mechanism of action of quinine against the Plasmodium parasite has been the subject of extensive research. The prevailing hypothesis centers on its ability to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Inside the parasite's food vacuole, hemoglobin from the host's red blood cells is broken down, releasing large quantities of heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin. Quinine is believed to inhibit this process by capping the growing hemozoin crystal, preventing further polymerization. This leads to the accumulation of toxic, free heme within the parasite, ultimately causing its death.

Signaling Pathway of Quinine Action

Quinine_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinine Quinine Sulfate Quinine->Hemozoin Inhibits

Figure 1: Mechanism of action of quinine sulfate against Plasmodium falciparum. Quinine inhibits the polymerization of toxic heme into non-toxic hemozoin within the parasite's digestive vacuole, leading to parasite death.

Experimental Protocols

Historical Protocol for Quinine Isolation (Based on Pelletier and Caventou's Method)

Objective: To isolate quinine from Cinchona bark.

Materials:

  • Powdered Cinchona bark

  • Alkaline solution (e.g., calcium hydroxide (B78521) or sodium hydroxide)

  • Organic solvent (e.g., ether or alcohol)

  • Dilute sulfuric acid

  • Water

  • Heating apparatus

  • Filtration apparatus

Methodology:

  • Alkalinization: The powdered Cinchona bark is treated with an alkaline solution. This step is crucial as it liberates the free base form of the quinine alkaloid from its salt form within the plant material.

  • Solvent Extraction: The alkalinized bark is then extracted with an organic solvent. The free base quinine is soluble in the organic solvent, allowing it to be separated from the bulk of the plant material.

  • Acidification: The organic solvent containing the quinine is then treated with a dilute solution of sulfuric acid. This converts the quinine free base back into its salt form, quinine sulfate, which is soluble in the acidic aqueous layer.

  • Separation: The aqueous layer containing the quinine sulfate is separated from the organic layer.

  • Crystallization: The aqueous solution is then concentrated, and upon cooling, quinine sulfate crystallizes out of the solution.

  • Purification: The crystals can be further purified by recrystallization.

Experimental Workflow for Quinine Extraction

Quinine_Extraction start Powdered Cinchona Bark step1 Treat with Alkaline Solution start->step1 step2 Extract with Organic Solvent step1->step2 step3 Treat with Dilute Sulfuric Acid step2->step3 step4 Separate Aqueous Layer step3->step4 step5 Crystallize Quinine Sulfate step4->step5 end Purified Quinine Sulfate step5->end

Figure 2: A simplified workflow of the historical acid-base extraction method for isolating quinine sulfate from Cinchona bark.

Conclusion

The historical journey of quinine sulfate from a crude bark extract to a purified, life-saving medication represents a significant chapter in the fight against malaria and the development of modern pharmacology. While newer synthetic drugs have largely replaced quinine for the treatment of uncomplicated malaria, it remains an important therapeutic option, particularly for severe malaria and in regions with resistance to other antimalarials. The foundational principles of its discovery, mechanism of action, and clinical evaluation continue to inform contemporary drug development and research in infectious diseases.

References

Quinine Sulfate Dihydrate (CAS 6119-70-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a cornerstone in the history of medicine, continues to be a subject of significant scientific interest. This technical guide provides an in-depth overview of quinine sulfate (B86663) dihydrate (CAS 6119-70-6), a common salt form of this natural alkaloid. This document consolidates critical physicochemical data, analytical methodologies, pharmacological actions, pharmacokinetic and toxicological profiles, and manufacturing considerations. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers and drug development professionals in their work with this important compound.

Physicochemical Properties

Quinine sulfate dihydrate is a white crystalline powder, known for its intensely bitter taste. It is the dihydrate salt of quinine, an alkaloid originally isolated from the bark of the Cinchona tree.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 6119-70-6[3]
Molecular Formula (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O[3]
Molecular Weight 782.94 g/mol [3][4]
Appearance White or almost white, crystalline powder or fine, colourless needles.[5][6][5][6]
Melting Point 233-235 °C[4][6][4][6]
Solubility Sparingly soluble in water; soluble in alcohol and acidic solutions.[2] Soluble in a mixture of chloroform (B151607) and absolute alcohol (2:1).[5][2][5]
Specific Rotation -235° to -245° (in 0.1 N HCl)[7]

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and characterization of this compound in both pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of quinine and its impurities.

Table 2: Representative HPLC Method for Quinine Sulfate Analysis

ParameterCondition
Column C18 (e.g., Zorbax C18)
Mobile Phase Acetonitrile and a buffer solution (e.g., phosphate (B84403) or trifluoroacetic acid)
Flow Rate Typically 1.0 - 1.2 mL/min
Detection UV at approximately 235 nm or 316 nm
Injection Volume 10 - 20 µL

Experimental Protocol: HPLC Analysis of Quinine Sulfate in Tablets

  • Sample Preparation: Twenty tablets are accurately weighed and crushed into a fine powder. An amount of powder equivalent to 200 mg of quinine sulfate is transferred to a 100 mL volumetric flask. Approximately 70 mL of the mobile phase is added, and the flask is sonicated for 15 minutes to dissolve the active ingredient. The solution is then diluted to volume with the mobile phase, mixed well, and filtered through a 0.45 µm membrane filter.

  • Standard Preparation: A standard solution of known concentration (e.g., 200 µg/mL) is prepared by dissolving an accurately weighed amount of this compound reference standard in the mobile phase.

  • Chromatographic Conditions: The column is equilibrated with the mobile phase for at least 30 minutes. The prepared sample and standard solutions are then injected into the chromatograph.

  • Quantification: The peak area of quinine in the sample chromatogram is compared with the peak area of the standard to determine the concentration.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
UV-Vis Spectroscopy In 0.1 N H₂SO₄, exhibits absorption maxima around 250 nm, 316 nm, and 346 nm.[8] A solution in dilute sulfuric acid shows a characteristic blue fluorescence.[9]
Infrared (IR) Spectroscopy Shows characteristic peaks for O-H, N-H, C-H, C=C, and C-O functional groups. Significant peaks can be observed around 3400 cm⁻¹ (O-H stretching), 1620 cm⁻¹ (C=C stretching of the quinoline (B57606) ring), and 1240 cm⁻¹ (C-O stretching of the methoxy (B1213986) group).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra provide detailed structural information, allowing for the assignment of all protons and carbons in the molecule.[11][12]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

  • Solvent: 0.1 N Sulfuric Acid.

  • Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in 0.1 N H₂SO₄. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-10 µg/mL).

  • Sample Solution: Prepare a solution of the sample containing this compound in 0.1 N H₂SO₄, ensuring the concentration falls within the range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (around 346 nm) using a UV-Vis spectrophotometer with 0.1 N H₂SO₄ as the blank.

  • Calculation: Determine the concentration of quinine sulfate in the sample solution by interpolating its absorbance value on the calibration curve.

Pharmacology and Mechanism of Action

Quinine's primary therapeutic use is as an antimalarial agent. It also exhibits properties as a muscle relaxant.

Antimalarial Action

Quinine is a blood schizonticide, effective against the erythrocytic stages of Plasmodium species.[13] Its mechanism of action is primarily centered on the disruption of heme detoxification within the parasite's food vacuole.[3][9]

Signaling Pathway: Antimalarial Action of Quinine

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Biocrystal) Heme->Hemozoin Heme Polymerase Parasite Death Parasite Death Heme->Parasite Death Oxidative Stress Quinine Quinine Quinine->Heme Inhibits polymerization

Caption: Quinine's antimalarial mechanism of action.

Action on Muscle Tissue

Quinine is also used to treat nocturnal leg cramps, although its use for this indication is limited due to potential side effects. Its mechanism in this context is not fully elucidated but is thought to involve a direct effect on the muscle fiber membrane and neuromuscular junction.[14] Quinine increases the refractory period of the muscle and decreases the excitability of the motor endplate.[14] It has been shown to affect calcium movement within muscle cells, specifically by releasing Ca²⁺ from the sarcoplasmic reticulum.[15][16]

Workflow: Quinine's Effect on Muscle Contraction

G Quinine Quinine SR Sarcoplasmic Reticulum Quinine->SR Acts on Motor_Endplate Motor Endplate Excitability Quinine->Motor_Endplate Decreases Refractory_Period Muscle Refractory Period Quinine->Refractory_Period Increases Ca_release Ca²⁺ Release SR->Ca_release Increased Muscle_Response Muscle Response to Stimulation Motor_Endplate->Muscle_Response Reduced Refractory_Period->Muscle_Response Reduced

Caption: Quinine's proposed mechanism on muscle tissue.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of quinine can be influenced by factors such as the severity of malaria infection and the patient's age and physiological state.[17]

Table 4: Summary of Quinine Pharmacokinetic Parameters

ParameterHealthy AdultsUncomplicated MalariaComplicated MalariaReferences
Bioavailability (Oral) ~80%VariableVariable[5]
Time to Peak Plasma Concentration (Tmax) 1-3 hours1-3 hoursVariable[5]
Volume of Distribution (Vd) 1.8 L/kgDecreasedMarkedly Decreased[5]
Plasma Protein Binding ~70%IncreasedIncreased[5]
Elimination Half-life 11 hours16 hours18 hours[5]
Clearance 0.24 ± 0.14 L/h/kg0.09 L/h/kg0.06 ± 0.04 L/h/kg[17]

Quinine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[18] The major metabolite is 3-hydroxyquinine, which also possesses some antimalarial activity. Less than 20% of a dose is excreted unchanged in the urine.[19]

Toxicology and Safety Profile

Quinine has a narrow therapeutic index, and overdose can lead to a condition known as cinchonism.[20]

Table 5: Toxicological Data for Quinine

ParameterValueSpeciesReferences
Oral LD₅₀ 1800 mg/kgRat[12]
Intraperitoneal LD₅₀ 115 mg/kgMouse[1][12]
Oral TDLo (woman) 74 mg/kgHuman[1][12]
Minimum Toxic Dose (Adult) 3-4 gHuman[21]
Fatal Dose (Child) 1 gHuman[21]

Cinchonism: Symptoms of cinchonism can range from mild to severe and include tinnitus (ringing in the ears), headache, nausea, dizziness, and visual disturbances.[20][22] In severe cases, cardiotoxicity, central nervous system depression, and blindness can occur.[19][22] The mechanism of cinchonism is thought to involve the inactivation of lysosomal enzymes.[22]

Synthesis and Impurities

Quinine is commercially extracted from the bark of the Cinchona tree. The process typically involves treating the bark with an alkali to free the alkaloids, followed by extraction with an organic solvent. The alkaloids are then purified, and quinine is isolated and converted to its sulfate salt.

Common impurities in commercial quinine sulfate include other cinchona alkaloids such as quinidine, cinchonine, and cinchonidine, as well as dihydroquinine.[23][24][25]

Logical Relationship: From Source to Final Product

G Cinchona Cinchona Bark Extraction Alkaloid Extraction Cinchona->Extraction Purification Purification & Separation Extraction->Purification Quinine_Base Quinine Base Purification->Quinine_Base Impurities Impurities (e.g., Quinidine, Dihydroquinine) Purification->Impurities Salt_Formation Salt Formation (with H₂SO₄) Quinine_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Manufacturing overview of this compound.

Conclusion

This compound remains a compound of significant interest in pharmaceutical research and development. This guide has provided a comprehensive technical overview, encompassing its fundamental properties, analytical methodologies, and complex biological activities. The detailed data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation and innovation in the therapeutic application of this historic drug.

References

An In-depth Technical Guide on the Natural Sources and Extraction of Quinine from Cinchona Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of quinine (B1679958), focusing on the Cinchona genus, and details the established and modern methodologies for its extraction, purification, and analysis. Quinine, a primary alkaloid from the bark of the Cinchona tree, has been a foundational compound in the treatment of malaria for centuries and continues to be of significant interest in pharmaceutical research and development.[1][2]

Natural Sources of Quinine

The principal natural source of quinine is the bark of several species of the Cinchona tree, which is native to the Andean forests of South America.[1][3] The concentration of quinine and other related cinchona alkaloids, such as quinidine, cinchonine, and cinchonidine, can vary significantly depending on the species, geographical location, age of the tree, and harvesting method.[1][4][5] The first isolation of the quinine alkaloid from the bark was achieved in 1820 by Pierre Pelletier and Joseph Caventou, which enabled more precise dosing and quantitative analysis.[5][6][7][8]

Quantitative Data Summary

The yield of quinine is highly dependent on the Cinchona species and the extraction technique employed. Modern extraction methods prioritize efficiency, sustainability, and yield.[9]

Table 1: Quinine Content in the Bark of Various Cinchona Species

Cinchona Species Common Name Typical Quinine Content (% by dry weight) Other Major Alkaloids
Cinchona ledgeriana Ledger's Bark 5 - 14% Quinidine
Cinchona calisaya Yellow Bark 4 - 8% Quinidine, Cinchonine, Cinchonidine
Cinchona officinalis Crown Bark 2 - 7.5% Cinchonine, Cinchonidine
Cinchona succirubra Red Bark 1 - 4% Cinchonine, Cinchonidine
Cinchona pubescens - 1.5 - 5% Cinchonine, Cinchonidine

Source:[1][4]

Table 2: Comparison of Extraction Techniques for Cinchona officinalis Bark

Extraction Method Optimal Conditions Quinine Yield (mg/g dry weight) Extraction Time
Microwave-Assisted Extraction (MAE) 65% Ethanol (B145695), 130°C 3.93 ± 0.11 34 minutes
Ultrasound-Assisted Extraction (UAE) 61% Ethanol, 25°C 2.81 ± 0.04 15 minutes
Soxhlet Extraction Methanol with 20% Diethylamine 2.01 ± 0.07 10 hours

Source:[9]

Table 3: Effect of Solvent Modification on Soxhlet Extraction Efficiency

Solvent System Quinine Recovery (% by dry weight)
Methanol ~0.15%
Methanol with 20% Diethylamine (v/v) 2.202%
Ethyl Acetate ~0.1%
Ethyl Acetate with 20% Diethylamine (v/v) ~1.26%

Source:[10]

Extraction Methodologies

The extraction of quinine relies on its chemical properties as a basic alkaloid. The general principle involves treating the powdered bark with an alkali to liberate the free base from its salt form. The free base is then extracted with an organic solvent, followed by separation and purification.[1]

Generalized Extraction Workflow

The overall process involves several key stages, from initial preparation of the bark to the isolation of crude quinine salt.

G cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation Bark Cinchona Bark Powder Powdered Bark Bark->Powder Grinding Alkaline Alkaline Treatment (e.g., Ca(OH)2 or NH4OH) Powder->Alkaline Liberates free base Solvent Organic Solvent Extraction (e.g., Toluene) Alkaline->Solvent Dissolves free base Acidic Acidic Aqueous Extraction (e.g., H2SO4) Solvent->Acidic Forms quinine salt Crude Crude Quinine Sulfate (B86663) (Aqueous Solution) Acidic->Crude

Caption: A generalized workflow for the extraction of quinine from Cinchona bark.

Detailed Experimental Protocols

Protocol 1: Classical Laboratory-Scale Solvent Extraction

This protocol describes a standard method for extracting quinine sulfate from powdered Cinchona bark.[1][11]

Materials:

  • 100 g powdered Cinchona bark

  • 15 g Calcium hydroxide (B78521) (slaked lime)

  • 200 mL Distilled water

  • 500 mL Toluene (B28343)

  • 100 mL 2M Sulfuric acid

  • Activated charcoal

  • Heating mantle with reflux condenser

  • Separatory funnel

  • Filtration apparatus

Methodology:

  • Alkaline Treatment: Create a slurry by mixing 15 g of calcium hydroxide in 200 mL of water. Add this to 100 g of powdered Cinchona bark in a large beaker. This step converts the naturally occurring quinine salts into the free base.[1]

  • Drying: Gently heat the mixture to evaporate the water, resulting in a dry, crumbly powder.[1]

  • Solvent Extraction: Transfer the dried powder to a round-bottom flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours to extract the quinine free base into the toluene.[1]

  • Filtration: Allow the mixture to cool to room temperature and filter to remove the solid bark residue. The filtrate contains the crude quinine base dissolved in toluene.[1]

  • Acidic Extraction: Transfer the toluene filtrate to a separatory funnel. Add 100 mL of 2M sulfuric acid and shake vigorously. The quinine base will react with the acid and move into the aqueous phase as quinine sulfate.[1]

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which contains the crude quinine sulfate, into a clean flask.[1][12]

  • Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal.[1][11]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to promote the crystallization of quinine sulfate.[1][12]

  • Isolation and Drying: Collect the quinine sulfate crystals by filtration, wash them with a small volume of cold distilled water, and dry them in a desiccator or a low-temperature oven.[1]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol outlines an efficient, modern method for quinine extraction, optimized for Cinchona officinalis.[9][13]

Materials:

  • 1 g powdered Cinchona officinalis bark

  • 20 mL 65% Ethanol in deionized water

  • Microwave extraction system with vessels

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Methodology:

  • Sample Preparation: Weigh 1 g of powdered Cinchona officinalis bark and place it into a microwave extraction vessel.[13]

  • Solvent Addition: Add 20 mL of 65% ethanol to the vessel.[13]

  • Microwave Extraction: Securely close the vessel and place it in the microwave extractor. Set the extraction parameters to 130°C for a duration of 34 minutes.[9][13]

  • Cooling and Filtration: After the extraction cycle is complete, allow the vessel to cool to room temperature. Filter the extract to separate the solid bark residue from the liquid filtrate.[13]

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract, which can then be subjected to purification and analysis.[13]

Purification and Analysis

Crude quinine extracts typically contain other cinchona alkaloids and impurities that must be removed.[1] Recrystallization is a common and effective purification method. The purity and concentration of the final product are most commonly determined using High-Performance Liquid Chromatography (HPLC).[1]

Purification and Analysis Workflow

G cluster_purification Purification cluster_analysis Analysis Crude Crude Quinine Sulfate Dissolve Dissolution in Hot Water Crude->Dissolve Recrystal Recrystallization Dissolve->Recrystal Purified Purified Quinine Sulfate Crystals Recrystal->Purified Standards Preparation of Standard Solutions HPLC HPLC Analysis Purified->HPLC Sample Preparation Standards->HPLC Quant Quantification and Purity Assessment HPLC->Quant G cluster_precursors Core Precursors cluster_mia Central MIA Pathway cluster_quinine Quinine-Specific Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Intermediates Pathway Intermediates (e.g., Dihydrocorynantheal) Strictosidine->Intermediates SGD, DCS, DCE Cinchoninone Cinchoninone Intermediates->Cinchoninone Multiple Steps Hydroxy 6'-Hydroxycinchoninone Cinchoninone->Hydroxy Hydroxylation Quinine Quinine Hydroxy->Quinine O-Methylation, Keto-reduction caption TDC: Tryptophan Decarboxylase STR: Strictosidine Synthase SGD: Strictosidine β-D-glucosidase

References

Quinine Sulfate Dihydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quinine (B1679958) sulfate (B86663) dihydrate, a critical compound in pharmaceutical development and various research applications. This document outlines its fundamental chemical and physical properties, analytical methodologies for its quantification, and a summary of its key applications.

Core Chemical Identity

Quinine sulfate dihydrate is the hydrated sulfate salt of quinine, an alkaloid originally isolated from the bark of the Cinchona tree. It is formed from two molecules of quinine and one molecule of sulfuric acid, crystallizing with two molecules of water. This 2:1 stoichiometry is crucial for accurate molecular weight and quantitative analyses.

The chemical structure of quinine features a quinoline (B57606) and a quinuclidine (B89598) ring system, with three stereocenters, rendering it optically active. The dihydrate form is the most common commercially available and pharmaceutically utilized form of quinine sulfate.

Molecular Formula and Weight

The correct molecular formula and weight are essential for stoichiometric calculations in research and manufacturing. The generally accepted values are presented below.

ParameterValueReference
Molecular Formula (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Molecular Weight 782.94 g/mol [1]
CAS Number 6119-70-6[1][2]

It is important to note that various representations of the formula exist, such as C₄₀H₅₄N₄O₁₀S, which combines the atoms but can be misleading regarding the salt and hydrate (B1144303) structure.[1] For clarity and accuracy, the explicitly hydrated salt formula is recommended.

Chemical Structure

The structural representation of this compound is critical for understanding its chemical reactivity and interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization.

PropertyValueReference
Appearance White to off-white crystalline powder or fine, colorless needles.[3][4]
Odor Odorless[4]
Taste Persistently very bitter[3]
Melting Point ~225 °C (decomposes)[2][4]
Solubility in Water Slightly soluble (0.12 g/100 mL at 20 °C)[2]
Solubility in Ethanol Slightly soluble at 25 °C, soluble at 80 °C[5]
Solubility in Chloroform/Ethanol (2:1) Soluble[2]
Specific Optical Rotation -235° to -245° (c=2, 0.1 M HCl)[6]
pH (saturated solution) Neutral or alkaline to litmus[3]
Stability Darkens on exposure to light.[3]

Experimental Protocols

Accurate and reproducible quantification of this compound is paramount in research and quality control. High-Performance Liquid Chromatography (HPLC) and titration are commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is adapted from established methods for the analysis of quinine sulfate in pharmaceutical dosage forms.[7][8][9]

Objective: To determine the concentration of quinine sulfate in a sample.

Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 4.0 with phosphoric acid. The mobile phase consists of a 10:90 (v/v) mixture of acetonitrile and the phosphate buffer.[10]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.4 mg/mL to 2.0 mg/mL.[10]

  • Sample Preparation: For solid samples, accurately weigh and dissolve in the mobile phase. For liquid samples, dilute as necessary with the mobile phase. Filter all solutions through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Acetonitrile:Phosphate buffer (pH 4.0) (10:90)[10]

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 35 °C[10]

    • Detection Wavelength: 250 nm[10]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the quinine sulfate standards against their known concentrations. Determine the concentration of quinine sulfate in the sample by interpolating its peak area on the calibration curve.

G start Start: Sample Preparation mobile_phase Prepare Mobile Phase (Acetonitrile:Buffer) start->mobile_phase standards Prepare Standard Solutions start->standards sample_prep Prepare Sample Solution start->sample_prep hplc HPLC Analysis (C18, 250 nm, 1.0 mL/min, 35°C) mobile_phase->hplc filtration Filter all Solutions (0.45 µm) standards->filtration sample_prep->filtration filtration->hplc calibration Generate Calibration Curve hplc->calibration quantification Quantify Sample Concentration calibration->quantification end End: Report Results quantification->end

Caption: HPLC experimental workflow.

Titrimetric Analysis

A non-aqueous titration can be employed for the determination of quinine sulfate.[11][12]

Objective: To determine the purity of a quinine sulfate sample.

Principle: The sulfate is precipitated with barium perchlorate (B79767), and the liberated quinine base is titrated with a standardized solution of perchloric acid in a non-aqueous solvent.

Reagents:

  • This compound sample

  • Barium perchlorate solution in acetic acid

  • Perchloric acid (0.1 N in acetic acid)

  • Anhydrous acetic acid-dioxane mixture (1:2)

  • Crystal Violet indicator

Procedure:

  • Accurately weigh the quinine sulfate sample.

  • Dissolve the sample in the acetic acid-dioxane mixture.

  • Add an excess of barium perchlorate solution to precipitate the sulfate.

  • Add a few drops of Crystal Violet indicator.

  • Titrate the solution with 0.1 N perchloric acid until the endpoint is reached (a color change from violet to blue-green).

  • Perform a blank titration and make any necessary corrections.

  • Calculate the percentage purity of the quinine sulfate.

Applications in Research and Development

This compound is a versatile compound with a long history of use in medicine and continues to be a valuable tool in scientific research.

  • Antimalarial Drug: It is a well-established treatment for malaria, particularly effective against Plasmodium falciparum.[13]

  • Ion Channel Research: Quinine acts as a potassium channel blocker and is used to study the function of these channels in various physiological processes.[14]

  • Fluorescence Standard: Quinine sulfate is a widely used fluorescence standard due to its high and stable quantum yield in acidic solutions.[15]

  • Bittering Agent: It is used in the food and beverage industry as a bittering agent, most notably in tonic water.[13]

  • Muscle Relaxant: It has applications in the treatment of nocturnal leg cramps.[16]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed or inhaled and can cause skin and eye irritation. It is also a light-sensitive compound and should be stored in a tightly sealed, light-resistant container. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

A Comprehensive Technical Guide to the Solubility of Quinine Sulfate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of quinine (B1679958) sulfate (B86663) dihydrate in various solvents. The information presented herein is intended to support research, development, and formulation activities involving this critical antimalarial compound. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of Quinine Sulfate Dihydrate

The solubility of a pharmaceutical compound is a critical physicochemical property that influences its bioavailability and formulation design. This compound exhibits variable solubility depending on the solvent system and temperature. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water200.12Slightly soluble.
Water25Slightly soluble-
Water100Sparingly soluble-
Ethanol (95%)25Slightly solubleA clear, colorless to very faint yellow solution can be prepared at a concentration of 5 g/100 mL[1].
Ethanol (95%)80SolubleSolubility increases significantly with temperature[2].
Methanol-Soluble-
Acetone-Soluble[3]-
Chloroform-Slightly soluble[2][3]-
Chloroform / Absolute Alcohol (2:1 mixture)-Soluble[3]-
Diethyl Ether-Practically insoluble[2][3]-
Glycerol---
Dimethyl Sulfoxide (DMSO)-Soluble[3]-
Dichloromethane-Soluble[3]-
Ethyl Acetate-Soluble[3]-

Note: The solubility of the free base, quinine, is approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide[4]. While not directly the sulfate salt, this provides a useful reference.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for pharmaceutical development. The following sections detail the methodologies for two common and reliable techniques for determining the solubility of this compound: the Shake-Flask Method coupled with UV-Vis Spectrophotometry and the Gravimetric Method.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by allowing an excess of the solid to equilibrate with the solvent over a defined period.

a. Principle: An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved solute in the supernatant is determined.

b. Materials and Equipment:

  • This compound powder

  • Solvents of interest (e.g., water, ethanol, methanol)

  • Volumetric flasks

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Analytical balance

c. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask or vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask/vial to prevent solvent evaporation.

    • Place the flask/vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle for a short period.

    • To separate the undissolved solid, either centrifuge an aliquot of the suspension or filter it through a 0.45 µm syringe filter. This step is critical to avoid interference from solid particles in the subsequent concentration analysis.

  • Concentration Determination (UV-Vis Spectrophotometry):

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study.

    • Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for quinine sulfate (around 345 nm in acidic solution) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Dilute the clear supernatant obtained from the saturated solution with the solvent to bring the concentration within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

    • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specific temperature.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not rely on spectroscopic properties.

a. Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is determined.

b. Materials and Equipment:

  • This compound powder

  • Solvents of interest

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Filtration apparatus

  • Evaporating dish or watch glass (pre-weighed)

  • Drying oven

  • Analytical balance

  • Desiccator

c. Procedure:

  • Preparation of Saturated Solution: Follow the same procedure as described in the Shake-Flask Method (Step 1).

  • Separation and Measurement of Saturated Solution:

    • Filter the saturated solution to remove any undissolved solid.

    • Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish or watch glass.

  • Evaporation and Drying:

    • Carefully evaporate the solvent from the dish at a controlled temperature. For volatile organic solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature. For aqueous solutions, a drying oven set at a temperature below the decomposition point of this compound (melting point is around 233-235°C) can be used.

    • Once the solvent is completely evaporated, place the dish in a drying oven (e.g., at 105°C) to remove any residual moisture until a constant weight is achieved.

    • Cool the dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

  • Calculation:

    • Subtract the initial weight of the empty dish from the final constant weight of the dish with the dried solute to obtain the mass of the dissolved this compound.

    • The solubility can then be expressed in g/100 mL or other desired units by relating the mass of the solute to the initial volume of the saturated solution taken.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the shake-flask method.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation of Undissolved Solid cluster_analysis Concentration Analysis cluster_uv UV-Vis Spectrophotometry cluster_grav Gravimetric Method cluster_result Result prep1 Weigh excess Quinine Sulfate Dihydrate prep2 Add to a known volume of solvent in a sealed flask prep1->prep2 prep3 Equilibrate on shaker (24-72h at constant T) prep2->prep3 sep1 Centrifuge or filter the suspension prep3->sep1 uv1 Prepare standard solutions and create calibration curve sep1->uv1 grav1 Pipette known volume of supernatant to pre-weighed dish sep1->grav1 uv2 Dilute supernatant and measure absorbance uv1->uv2 uv3 Calculate concentration uv2->uv3 result Solubility of Quinine Sulfate Dihydrate uv3->result grav2 Evaporate solvent and dry to constant weight grav1->grav2 grav3 Calculate mass of solute grav2->grav3 grav3->result

Caption: Experimental workflow for solubility determination.

References

Unraveling the Solid-State Landscape of Quinine Sulfate Dhydrate: A Technical Guide to Crystal Forms and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the crystal forms and polymorphism of quinine (B1679958) sulfate (B86663) dihydrate, a critical aspect for researchers, scientists, and drug development professionals. Understanding the solid-state chemistry of this vital antimalarial drug is paramount for ensuring its stability, bioavailability, and overall therapeutic efficacy. This document outlines the known polymorphic forms, their interconversion, and detailed experimental protocols for their characterization.

Executive Summary

Quinine sulfate, a cornerstone in the treatment of malaria, exists in multiple crystalline forms, including hydrates and solvates. The dihydrate form is the most common commercially available variant. However, the existence of various polymorphs and solvatomorphs presents both challenges and opportunities in drug development. Different crystal forms can exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability, which can significantly impact the drug's performance. This guide summarizes the key crystalline forms of quinine sulfate, presenting their characterization data in a comparative format and detailing the methodologies for their identification and analysis.

Introduction to Polymorphism of Quinine Sulfate

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. Quinine sulfate has been shown to exhibit a complex polymorphic landscape, with several crystalline forms identified through various crystallization and analytical techniques.[1][2] The commercially available form is typically a dihydrate, often designated as Form A.[2] Research has revealed the existence of other forms, including anhydrous polymorphs, and solvates.[1][2]

The study of these forms is crucial as phase transformations between polymorphs can occur during manufacturing, storage, or administration, potentially altering the drug's safety and efficacy profile.

Known Crystal Forms of Quinine Sulfate

Several polymorphic and solvatomorphic forms of quinine sulfate have been reported in the literature. These are often generated by recrystallization from different solvent systems.[1][2] The key identified forms, including the commercial dihydrate (Form O/Form A), and other polymorphs (Forms I, II, B-K) and solvatomorphs (Forms III, IV), are summarized below.[1][2]

Data Presentation: Physicochemical Properties of Quinine Sulfate Crystal Forms

The following tables provide a structured summary of the quantitative data for various identified crystal forms of quinine sulfate for easy comparison.

Table 1: Thermal Characteristics of Quinine Sulfate Forms by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Form DesignationMelting Point (°C)Enthalpy of Fusion (J/g)TGA Mass Loss (%)CommentsReference
Form O (Commercial) 209.820.0-Broad endotherm followed by a sharp melting endotherm.[3]
Form IL ---Undergoes solid-solid transition to Form IH.[1]
Form IH 214.5--Higher melting, stable form.[1]
Form IIL ---Undergoes solid-solid transition to Form IIH.[1]
Form IIH ---Higher melting, stable form.[1]
Form III (Pentanol Solvate) 206.6 (after desolvation)21.95.3Broad endothermic peak at 129.6°C corresponding to desolvation.[1]
Form IV (tert-Amyl alcohol Solvate) 207.5 (after desolvation)-3.9Broad endothermic peak at 103.2°C corresponding to desolvation.[1]
Form B 123 (endotherm), 225 (endotherm)-1.5 (94-141°C)Exotherm at 229°C.[2]

Table 2: Characteristic X-Ray Powder Diffraction (XRPD) Peaks (2θ) for Quinine Sulfate Forms

Form DesignationCharacteristic 2θ Peaks (°)Reference
Form O (Commercial) 6.19, 9.42, 14.20, 16.20, 17.47, 18.50, 19.45, 22.20, 25.50, 26.00, 27.30, 27.53, 30.5[1]
Form I New peaks at 7.5, 8.20, 8.95, 14.95, 15.10, 16.76, 20.20. Absence of peaks at 16.20, 27.30, 27.50.[1]
Form IH New peaks at 7.31, 8.05, 12.37, 13.20, 13.90, 18.41.[1]
Form IIH New peaks at 7.85, 8.59, 17.74, 17.97, 22.08.[1]
Form B 8.3, 11.9, 12.2, 16.8, 17.3, 18.5, 20.6, 24.5, 25.7, 26.1 (all ±0.2)[2]
Form C 6.2, 9.2, 12.9, 14.0, 15.3, 16.6, 17.5, 18.4 (all ±0.2)[2]
Form D 8.6, 9.7, 14.1, 16.8, 18.1, 19.9, 21.3 (all ±0.2)[2]
Form E 8.3, 14.4, 16.2, 17.9, 18.8, 22.4, 26.0 (all ±0.2)[2]
Form F 7.5, 8.3, 15.4, 17.5, 20.6 (all ±0.2)[2]
Form G 6.1, 7.7, 16.8, 17.9, 18.8 (all ±0.2)[2]
Form H 7.9, 9.1, 13.9, 15.8, 16.5, 17.2, 17.8, 18.1 (all ±0.2)[2]

Table 3: Significant Fourier-Transform Infrared (FT-IR) Spectroscopy Peaks (cm-1) for Quinine Sulfate Forms

Functional GroupForm O (Commercial)Form IForm IIReference
-OH Stretch -3219.13293.7[1]
Aromatic C=C Stretch -1515.31509.3[1]
-C-O Stretch -1248.91238.1[1]
C-N Bend -1074.41088.7[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of quinine sulfate polymorphs.

Preparation of Polymorphic Forms

Different polymorphic and solvatomorphic forms of quinine sulfate can be obtained by recrystallization from various organic solvents.[1]

  • General Recrystallization Protocol:

    • Dissolve quinine sulfate in a minimum amount of the selected solvent (e.g., n-propanol for Form I, isobutyl alcohol for Form II, n-pentanol for Form III, and tert-amyl alcohol for Form IV) at a temperature near the solvent's boiling point.[1]

    • Slowly cool the saturated solution to room temperature.

    • Allow the solution to stand undisturbed for a period of approximately 7 days to facilitate complete crystallization.[1]

    • Isolate the resulting crystals by filtration using a Buchner funnel.

    • Dry the crystals in a glass vacuum desiccator to remove residual solvent and store them in airtight vials.[1]

Characterization Techniques

DSC is used to determine the thermal properties of the different forms, such as melting point and enthalpy of fusion.

  • Protocol:

    • Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium (m.p. 156.6°C, ΔH = 28.45 J/g).[1]

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate, typically 2-10°C/min, over a specified temperature range (e.g., 25°C to 250°C).[1]

    • Record the heat flow as a function of temperature.

TGA is employed to measure changes in mass as a function of temperature, which is useful for identifying the presence of water or solvent molecules in the crystal lattice.

  • Protocol:

    • Calibrate the TGA instrument for mass and temperature.

    • Place a known weight of the sample (typically 5-10 mg) in the TGA sample pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

XRPD is a primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

  • Protocol:

    • Gently grind the crystalline sample to a fine powder.

    • Mount the powdered sample on a sample holder.

    • Place the sample holder in the XRPD instrument.

    • Expose the sample to monochromatic X-rays (e.g., Cu Kα radiation) over a specific 2θ range (e.g., 5-40°).

    • Record the intensity of the diffracted X-rays as a function of the 2θ angle.

FT-IR spectroscopy is used to identify differences in the vibrational modes of molecules in different crystal lattices.

  • Protocol:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[3][4]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Place the sample in the FT-IR spectrometer.

    • Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm-1).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of quinine sulfate polymorphs.

Polymorph_Screening_Workflow cluster_start Starting Material cluster_screening Polymorph & Solvate Screening cluster_isolation Isolation cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Identification start Quinine Sulfate Dihydrate (Commercial Form O/A) recrystallization Recrystallization from Various Solvents (e.g., n-propanol, isobutyl alcohol, etc.) start->recrystallization Dissolution filtration Filtration & Drying recrystallization->filtration Crystallization xrd XRPD filtration->xrd dsc DSC filtration->dsc tga TGA filtration->tga ftir FT-IR filtration->ftir sem SEM filtration->sem analysis Identify New Crystal Forms (Polymorphs, Solvates) xrd->analysis dsc->analysis tga->analysis ftir->analysis sem->analysis

Caption: Workflow for Polymorph Screening of Quinine Sulfate.

Conclusion

The polymorphic landscape of this compound is complex and warrants thorough investigation during drug development. This guide provides a foundational understanding of the known crystal forms and the experimental protocols required for their preparation and characterization. A systematic approach to polymorph screening and characterization, as outlined, is essential for selecting the optimal solid form with desired physicochemical properties, ultimately ensuring the quality and performance of the final drug product. Further research into the thermodynamic relationships between the different forms and their biopharmaceutical performance is encouraged.

References

Spectroscopic Properties of Quinine Sulfate Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of quinine (B1679958) sulfate (B86663) dihydrate, a compound widely used as a fluorescence standard and in various pharmaceutical applications. This document details the methodologies for key spectroscopic analyses and presents quantitative data in a structured format for ease of comparison and reference.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy of quinine sulfate dihydrate is fundamental in determining its concentration and providing insights into its electronic structure. The absorption profile is characterized by distinct peaks in the ultraviolet region, primarily arising from π-π* transitions within the quinoline (B57606) ring system.

Quantitative Data: UV-Vis Absorption
ParameterValueSolvent/Conditions
λmax 1 ~250 nm0.05 M H₂SO₄
λmax 2 ~347-350 nm0.05 M H₂SO₄
Molar Extinction Coefficient (ε) at ~349 nm 5,700 cm⁻¹/M0.5 M H₂SO₄
Experimental Protocol: UV-Vis Absorption Spectroscopy

A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a volumetric flask with 0.1 N sulfuric acid to a concentration of 100 µg/mL.[1] Serial dilutions are then made using the same solvent to prepare working standards of desired concentrations.

The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, with the corresponding solvent (e.g., 0.1 N H₂SO₄) used as a blank reference. The spectrum is typically scanned over a wavelength range of 200-400 nm. For precise measurements, quartz cuvettes with a 1 cm path length are used. Instrument parameters such as a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 seconds, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min have been reported for accurate measurements.

Fluorescence Spectroscopy

This compound is a renowned fluorescence standard due to its high and stable quantum yield in acidic solutions. Its fluorescence properties are sensitive to the local environment, including pH and the presence of quenching agents.

Quantitative Data: Fluorescence Emission
ParameterValueSolvent/Conditions
Excitation Maximum (λex) ~250 nm and ~350 nm0.05 M H₂SO₄
Emission Maximum (λem) ~450-460 nm0.05 M H₂SO₄
Fluorescence Quantum Yield (Φf) 0.5460.5 M H₂SO₄
Experimental Protocol: Fluorescence Spectroscopy

Standard solutions of this compound are prepared in 0.1 N sulfuric acid, similar to the UV-Vis protocol. It is crucial to protect these solutions from light to prevent photodegradation.[2]

Fluorescence measurements are performed using a spectrofluorometer. The excitation wavelength is set to either ~250 nm or ~350 nm, and the emission spectrum is recorded, typically from 375 nm to 675 nm.[3] For accurate quantum yield measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4] The instrument is first calibrated using the solvent blank. The emission spectrum is corrected for instrumental factors such as the spectral response of the detector and the intensity of the excitation source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of quinine, allowing for the assignment of protons and carbons within the molecule. While spectra are often recorded for the quinine base in organic solvents, the data provides a strong foundation for understanding the structure of the sulfate dihydrate salt, with expected shifts in resonances due to protonation.

Quantitative Data: ¹H and ¹³C NMR

Note: The following peak assignments are based on studies of quinine in organic solvents (e.g., DMSO-d6, CDCl₃) and serve as a reference. Chemical shifts for the dihydrate in an aqueous acidic solution may vary.

¹H NMR Peak Assignments (Reference) [5][6]

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H20~8.33d4.5
H21~7.59d9.1
H23~7.03dd9.1, 2.7
H15~4.6m-
H24 (OCH₃)~3.55s-

¹³C NMR Peak Assignments (Reference) [5]

CarbonChemical Shift (ppm)
C22~157.3
Aromatic Carbons100 - 150
Aliphatic Carbons20 - 80
Experimental Protocol: NMR Spectroscopy

A sample for NMR analysis is prepared by dissolving approximately 130 mg of quinine in 1 mL of a deuterated solvent such as DMSO-d6.[6] ¹H NMR spectra can be acquired with a small number of scans (e.g., 8 scans). For ¹³C NMR, which is less sensitive, a greater number of scans (e.g., 512 scans) and a higher concentration may be necessary to achieve a good signal-to-noise ratio.[5] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous peak assignments by revealing proton-proton and proton-carbon correlations.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound and to study intermolecular interactions, such as hydrogen bonding. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Quantitative Data: Significant FT-IR Peaks
Wavenumber (cm⁻¹)Vibrational Assignment
~3219-OH stretch
~1515Aromatic C=C stretch
~1249C-O stretch
~1074C-N bend

Note: These peak positions are for a specific polymorphic form and may vary slightly between different crystal forms.[2][8]

Experimental Protocol: FT-IR Spectroscopy

For solid-state analysis, an FT-IR spectrum can be obtained using the KBr pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 50 mg of dry potassium bromide (KBr).[8] The mixture is then compressed into a thin, transparent pellet using a manual press. A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.

Expected Fragmentation
Experimental Protocol: Mass Spectrometry

A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to study the stereochemistry of chiral molecules like quinine. It measures the differential absorption of left and right circularly polarized light.

Experimental Protocol: Circular Dichroism Spectroscopy

A solution of this compound is prepared in a suitable solvent, and its UV-Vis spectrum is first recorded to determine the optimal concentration for CD measurements (typically where the absorbance is around 1). The CD spectrum is then recorded over the wavelength range of the electronic transitions observed in the UV-Vis spectrum. The data is presented as the difference in absorbance (ΔA) or as molar ellipticity ([θ]).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Characterization prep This compound (Solid) dissolve Dissolution in appropriate solvent (e.g., 0.1 N H₂SO₄, Deuterated Solvent, KBr) prep->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis fluorescence Fluorescence Spectroscopy dissolve->fluorescence nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolve->nmr ftir FT-IR Spectroscopy dissolve->ftir ms Mass Spectrometry dissolve->ms cd Circular Dichroism dissolve->cd uv_data Absorption Spectra (λmax, ε) uv_vis->uv_data fluor_data Emission/Excitation Spectra (λem, λex, Φf) fluorescence->fluor_data nmr_data ¹H & ¹³C Spectra (Chemical Shifts, Coupling Constants) nmr->nmr_data ftir_data IR Spectrum (Vibrational Frequencies) ftir->ftir_data ms_data Mass Spectrum (m/z, Fragmentation Pattern) ms->ms_data cd_data CD Spectrum (Molar Ellipticity) cd->cd_data interpretation Structural Elucidation & Property Determination uv_data->interpretation fluor_data->interpretation nmr_data->interpretation ftir_data->interpretation ms_data->interpretation cd_data->interpretation

Caption: Spectroscopic analysis workflow for this compound.

References

Beyond Malaria: A Technical Guide to the Diverse Biological Activities of Quinine Sulfate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a natural alkaloid first isolated from the bark of the Cinchona tree, is historically renowned for its potent antimalarial properties. However, a growing body of scientific evidence reveals that the biological activity of its salt form, quinine sulfate (B86663) dihydrate, extends far beyond its effects on Plasmodium falciparum. This technical guide provides an in-depth exploration of the non-antimalarial pharmacological effects of quinine sulfate dihydrate, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of quinine's multifaceted biological profile.

I. Effects on Ion Channels

This compound exhibits significant activity as a blocker of various ion channels, a characteristic that underpins many of its non-antimalarial effects, including its influence on muscle contractility and neuronal excitability.

Potassium (K+) Channels

Quinine is a well-documented, albeit non-specific, inhibitor of several types of potassium channels. This inhibition is often voltage-dependent and can lead to the prolongation of action potentials in various cell types.

Table 1: Quantitative Data on Quinine's Inhibition of Potassium Channels

Channel TypeCell/Tissue TypeIC50 ValueReference(s)
hERG (IKr)HEK293 cells0.41 ± 0.04 μM[1]
Kv1.3Jurkat cells~22 μM
Ca2+-independent K+ inward rectifier channelRINm5F insulin-secreting cellsAbolished at 100 μM
A-type current (I(A))Bullfrog sympathetic neurons~22 μM
Delayed rectifier-type current (I(K))Bullfrog sympathetic neurons~115 μM
M-type current (I(M))Bullfrog sympathetic neurons~445 μM
mSlo3 (KCa 5.1)-169 μM
Whole cell potassium currents (IK)Spiral ganglion neurons8 μM (at +65 mV)
Sodium (Na+) Channels

At higher concentrations, quinine also demonstrates inhibitory effects on voltage-gated sodium channels. This action contributes to its effects on nerve conduction and cardiac muscle function.

Table 2: Quantitative Data on Quinine's Inhibition of Sodium Channels

Channel TypeCell/Tissue TypeEffectConcentrationReference(s)
Voltage-gated Na+ channelsSpiral ganglion neuronsReduction in current (use-dependent)>20 μM
Other Ion Channels

Quinine's ion channel activity is not limited to potassium and sodium channels. It has also been shown to affect chloride and nonselective cation channels.

Table 3: Quantitative Data on Quinine's Effects on Other Ion Channels

Channel TypeCell/Tissue TypeEffectConcentration
Chloride channelsIsolated rat distal colon cellsReduced single-channel amplitude by 54%0.1 mM
Chloride channelsIsolated rat distal colon cellsReduced single-channel amplitude by 67%1 mM
Ca2+-dependent nonselective cation channelsIsolated rat distal colon cellsReduced open-state probability from 0.94 to 0.441 mM

II. Neuromodulatory Effects

This compound significantly impacts the nervous system by modulating the activity of key enzymes involved in neurotransmission.

Table 4: Quantitative Data on Quinine's Neuromodulatory Enzyme Inhibition

EnzymeTissueIC50 ValueReference(s)
AcetylcholinesteraseRat brain homogenate382.3 nM[2]
ButyrylcholinesteraseRat brain homogenate17.1 nM[2]
Monoamine oxidaseRat brain homogenate125.8 nM[2]
Na+/K+-ATPaseRat brain homogenate483.3 nM[2]

III. Anti-inflammatory Activity

Emerging research highlights the anti-inflammatory potential of quinine. It has been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. One of the proposed mechanisms involves the inhibition of the NLRP3 inflammasome, which leads to a reduction in the secretion of IL-1β and IL-6.

IV. Anticancer Potential

Quinine has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism identified is the inhibition of the TRAF6-AKT signaling pathway, which is crucial for cancer cell survival and proliferation.

Table 5: Quantitative Data on Quinine's Anticancer Activity

Cell LineAssayEffectConcentrationReference(s)
HeLaMTT AssayInhibition of cell proliferation>5 μM
A549MTT AssayInhibition of cell proliferation>5 μM
HeLaApoptosis AssayInduction of apoptosis100-200 μM
A549Apoptosis AssayInduction of apoptosis100-200 μM
K562/ADM (doxorubicin-resistant)Doxorubicin uptakeReversal of multidrug resistance5 µg/ml

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Recording for K+ Channel Inhibition

Objective: To measure the inhibitory effect of quinine on voltage-gated potassium channels (e.g., Kv1.3) in a mammalian cell line.

Materials:

  • Cell line expressing the target K+ channel (e.g., Jurkat cells for endogenous Kv1.3)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (in external solution)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Culture cells to 70-80% confluency.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline K+ currents using a voltage-step protocol (e.g., holding potential of -80 mV, followed by depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms).

  • Perfuse the cell with the external solution containing various concentrations of quinine.

  • Record K+ currents at each quinine concentration after a stable effect is reached.

  • Wash out the quinine with the external solution to check for reversibility.

  • Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.

MTT Assay for Cell Viability

Objective: To assess the effect of quinine on the viability of cancer cells (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of quinine in complete culture medium.

  • Replace the medium in the wells with the quinine dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium without quinine).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for AKT Phosphorylation

Objective: To determine the effect of quinine on the phosphorylation of AKT at Ser473 in cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with quinine at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total AKT antibody as a loading control.

  • Quantify the band intensities to determine the ratio of p-AKT to total AKT.

VI. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by quinine.

TRAF6_AKT_Pathway cluster_membrane Cell Membrane Receptor Receptor (e.g., TLR4) TRAF6 TRAF6 Receptor->TRAF6 activates LPS LPS LPS->Receptor AKT AKT TRAF6->AKT ubiquitinates & activates Quinine Quinine Quinine->TRAF6 inhibits pAKT p-AKT (Active) AKT->pAKT phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation promotes

Caption: TRAF6-AKT Signaling Pathway and its inhibition by Quinine.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB IκB degradation Gene Target Gene Transcription NFkB_nuc->Gene activates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK activates Quinine Quinine Quinine->IKK may inhibit

Caption: Canonical NF-κB Signaling Pathway and potential inhibition by Quinine.

Experimental Workflows

The following diagrams illustrate logical workflows for key experimental procedures.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Quinine (serial dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate % viability) read->analyze end End analyze->end

Caption: Experimental Workflow for the MTT Cell Viability Assay.

WesternBlot_Workflow start Start treat Cell treatment with Quinine start->treat lyse Cell lysis & protein quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation (e.g., p-AKT) block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Data analysis (Densitometry) detect->analyze end End analyze->end

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is a pharmacologically versatile molecule with a range of biological activities that extend well beyond its established antimalarial effects. Its ability to modulate various ion channels, interfere with key neurotransmitter-metabolizing enzymes, and influence critical signaling pathways involved in inflammation and cancer underscores its potential for repositioning and for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the diverse pharmacological properties of this historic compound. Further investigation into the specific molecular interactions and downstream effects of quinine is warranted to fully elucidate its therapeutic potential in a variety of non-malarial diseases.

References

Methodological & Application

Application Notes and Protocols: Quinine Sulfate as a Fluorescence Quantum Yield Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The determination of this value is essential in the characterization of novel fluorescent compounds, the development of fluorescent probes, and in various applications within the fields of materials science, life sciences, and drug development.

The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence properties of a sample compound to a well-characterized standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a widely accepted and utilized fluorescence standard due to its high, stable quantum yield in acidic solutions, broad absorption and emission spectra, and commercial availability in high purity.

These application notes provide a detailed protocol for using quinine sulfate as a standard for the determination of the fluorescence quantum yield of an unknown compound.

Data Presentation

The photophysical properties of quinine sulfate, which are essential for its use as a fluorescence quantum yield standard, are summarized in the table below.

ParameterValueSolventExcitation Wavelength (nm)Reference(s)
Fluorescence Quantum Yield (Φst) 0.5460.5 M H₂SO₄310[1][2]
0.550.1 N H₂SO₄Not Specified[3]
0.600.1 M HClO₄347.5[4]
0.510.1 N H₂SO₄350[5]
Excitation Maxima (λex) 250, 3500.05 M H₂SO₄-[6][7]
Emission Maximum (λem) 4500.05 M H₂SO₄250 or 350[6][7]
Refractive Index (ηst) 1.3340.1 M H₂SO₄-Assumed to be that of water

Note: The quantum yield of quinine sulfate can vary slightly depending on the acid used and its concentration. It is crucial to use a consistent and clearly reported solvent system for both the standard and the sample. For the following protocol, we will use the widely cited value of 0.55 in 0.1 M H₂SO₄ .

Experimental Protocols

This section details the step-by-step methodology for determining the relative fluorescence quantum yield of an unknown sample using quinine sulfate as the standard.

Materials and Equipment
  • Quinine sulfate dihydrate (high purity)

  • Sulfuric acid (H₂SO₄) , concentrated

  • Solvent for the unknown sample (e.g., ethanol, cyclohexane, water)

  • Unknown fluorescent compound

  • Volumetric flasks (various sizes)

  • Pipettes (calibrated)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and emission detector

  • Quartz cuvettes (1 cm path length)

Solution Preparation

1. Preparation of 0.1 M H₂SO₄ Solution:

  • Carefully add 5.4 mL of concentrated H₂SO₄ (98%, 18.4 M) to approximately 900 mL of deionized water in a 1 L volumetric flask.

  • Allow the solution to cool to room temperature.

  • Dilute to the 1 L mark with deionized water.

2. Preparation of Quinine Sulfate Stock Solution (Standard):

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with 0.1 M H₂SO₄. This will create a stock solution of approximately 100 µg/mL.

  • Protect the solution from light by wrapping the flask in aluminum foil or using an amber flask. Quinine solutions should be prepared fresh daily.[6]

3. Preparation of Unknown Sample Stock Solution:

  • Accurately weigh an appropriate amount of the unknown compound and dissolve it in a suitable solvent in a volumetric flask to create a stock solution of known concentration.

4. Preparation of Working Solutions:

  • From the stock solutions of both quinine sulfate and the unknown sample, prepare a series of at least five dilutions.

  • The concentrations of these working solutions should be adjusted so that their absorbance at the chosen excitation wavelength is within the range of 0.01 to 0.1.[1][2][8] This is critical to avoid the inner filter effect.

Experimental Workflow

The following diagram illustrates the workflow for the determination of fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare 0.1 M H2SO4 B Prepare Quinine Sulfate Stock Solution A->B D Prepare Serial Dilutions (Abs < 0.1) B->D C Prepare Unknown Sample Stock Solution C->D E Record UV-Vis Absorbance Spectra D->E F Record Fluorescence Emission Spectra D->F E->F G Integrate Fluorescence Spectra F->G H Plot Integrated Intensity vs. Absorbance G->H I Calculate Slopes (Gradients) H->I J Calculate Quantum Yield (Φx) I->J

Caption: Workflow for the determination of fluorescence quantum yield.

Measurement Procedure
  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all working solutions of both the quinine sulfate standard and the unknown sample.

    • Use the respective pure solvents as blanks.

    • Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength for the unknown sample should be the same as that used for the quinine sulfate standard, if possible. If not, select an appropriate excitation wavelength for the unknown and ensure the spectrofluorometer's correction factors are applied.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm for quinine sulfate).[5]

    • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to obtain a good signal-to-noise ratio while maintaining spectral resolution.[8]

    • Record the fluorescence emission spectra for all working solutions of the standard and the unknown sample.

    • It is crucial to use the same experimental settings (excitation wavelength, slit widths, detector voltage, and cuvette) for both the standard and the unknown sample to ensure comparability.[9]

    • Record the emission spectrum of the pure solvent blanks to check for any background fluorescence.

Data Analysis and Calculation

The fluorescence quantum yield of the unknown sample (Φx) is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[8][9]

Where:

  • Φst is the known quantum yield of the standard (quinine sulfate, 0.55).

  • Gradx is the gradient (slope) from the plot of the integrated fluorescence intensity versus absorbance for the unknown sample.

  • Gradst is the gradient (slope) from the plot of the integrated fluorescence intensity versus absorbance for the standard.

  • ηx is the refractive index of the solvent used for the unknown sample.

  • ηst is the refractive index of the solvent used for the standard (0.1 M H₂SO₄, ~1.334).

Calculation Steps:

  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Integrated Intensity vs. Absorbance: For both the standard and the unknown sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine the Gradients: Perform a linear regression for each data set to obtain the slope of the line (Grad). The plot should be linear with a high correlation coefficient (R² > 0.99).

  • Calculate the Quantum Yield: Use the equation above to calculate the fluorescence quantum yield of the unknown sample.

Logical Relationship Diagram

The following diagram illustrates the relationship between the key parameters in the relative quantum yield calculation.

G cluster_std Standard (Quinine Sulfate) cluster_unknown Unknown Sample cluster_calc Calculation A_st Absorbance (Ast) Grad_st Gradient_st A_st->Grad_st I_st Integrated Intensity (Ist) I_st->Grad_st eta_st Refractive Index (ηst) Phi_x Calculated Quantum Yield (Φx) eta_st->Phi_x Phi_st Known Quantum Yield (Φst) Phi_st->Phi_x A_x Absorbance (Ax) Grad_x Gradient_x A_x->Grad_x I_x Integrated Intensity (Ix) I_x->Grad_x eta_x Refractive Index (ηx) eta_x->Phi_x Grad_st->Phi_x Grad_x->Phi_x

Caption: Relationship of parameters for quantum yield calculation.

Conclusion

Quinine sulfate serves as a robust and reliable standard for the determination of relative fluorescence quantum yields. Adherence to this detailed protocol, particularly with respect to solution preparation, maintaining dilute concentrations, and consistent measurement conditions, will enable researchers to obtain accurate and reproducible quantum yield values for their compounds of interest. Careful data analysis, including the assessment of the linearity of the relationship between absorbance and fluorescence intensity, is paramount for the validity of the results.

References

Application Note: Preparation of Quinine Sulfate Standard Solutions for Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of quinine (B1679958) sulfate (B86663) standard solutions for use in fluorescence spectroscopy. Quinine sulfate is a widely accepted and robust fluorescence standard, particularly in acidic solutions, due to its high and stable quantum yield.[1][2] Proper preparation of these standards is critical for the accurate calibration of spectrofluorometers, determination of the quantum yield of unknown fluorescent compounds, and quantitative analysis.[3][4] This protocol covers the preparation of the solvent, a primary stock solution, and a series of working standards, as well as guidelines for their measurement.

Materials and Reagents

Material/ReagentSpecification
Quinine Sulfate Dihydrate(C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O, MW: 782.98 g/mol , Analytical Grade or higher
Sulfuric Acid (H₂SO₄)ACS Reagent Grade, Concentrated (95-98%)
WaterDeionized (DI) or Ultrapure (18 MΩ·cm)
Volumetric Flasks (Class A)1000 mL, 100 mL, 25 mL
Pipettes (Calibrated)Various sizes for accurate serial dilutions
Analytical BalanceReadable to at least 0.1 mg
SpectrofluorometerCapable of excitation and emission wavelength selection
Quartz Cuvettes1 cm pathlength, transparent for UV-Vis range
Amber Glass BottlesFor storing light-sensitive stock solutions

Experimental Protocols

Preparation of 0.05 M Sulfuric Acid Diluent

The fluorescence of quinine is most stable and pronounced in an acidic medium.[5][6] Sulfuric acid is used as it does not contain halide ions, which are known to quench fluorescence.[5]

  • Safety: Perform this step in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Add approximately 500 mL of deionized water to a 1000 mL volumetric flask.

  • Slowly and carefully add 2.8 mL of concentrated sulfuric acid to the water. Caution: Always add acid to water, never the other way around, as the reaction is highly exothermic.

  • Allow the solution to cool to room temperature.

  • Dilute the solution to the 1000 mL mark with deionized water.

  • Mix thoroughly. This solution will be used for preparing all subsequent stock and working solutions.

Preparation of Primary Stock Solution (100 µg/mL)

Quinine solutions are sensitive to light and should be prepared fresh for best results.[7][8]

  • Accurately weigh 120.7 mg of this compound using an analytical balance.[8][9] This is equivalent to 100.0 mg of quinine.

  • Quantitatively transfer the weighed powder to a 1000 mL volumetric flask.

  • Add approximately 50 mL of the 0.05 M H₂SO₄ diluent to the flask and swirl gently to dissolve the powder.

  • Once fully dissolved, dilute to the 1000 mL mark with the 0.05 M H₂SO₄ diluent.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to an amber glass bottle and label it clearly. If not used immediately, store it protected from light.[9] For long-term storage, refrigeration is recommended.[8]

Preparation of Intermediate and Working Standard Solutions

A series of dilutions are prepared from the primary stock solution to create a calibration curve. It is crucial to operate within a concentration range where fluorescence intensity is linear with concentration to avoid inner-filter effects, which can occur at higher absorbances.[1][9][10] The linear range for quinine sulfate is typically below 1 µg/mL.[11]

  • Intermediate Stock (10 µg/mL): Pipette 10.0 mL of the 100 µg/mL primary stock solution into a 100 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄ and mix thoroughly.

  • Working Standards: Prepare a series of working standards by diluting the 10 µg/mL intermediate stock solution as described in the table below.

Target Concentration (µg/mL)Volume of 10 µg/mL Stock (mL)Final Volume (mL)Diluent
0.101.01000.05 M H₂SO₄
0.202.01000.05 M H₂SO₄
0.404.01000.05 M H₂SO₄
0.606.01000.05 M H₂SO₄
0.808.01000.05 M H₂SO₄
1.0010.01000.05 M H₂SO₄
Fluorescence Measurement
  • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Set the excitation wavelength (λex) and emission wavelength (λem). Common settings for quinine are λex = 350 nm and λem = 450 nm.[8][12]

  • Fill a quartz cuvette with the 0.05 M H₂SO₄ diluent to serve as a blank.

  • Place the blank cuvette in the sample holder and zero the instrument.

  • Starting with the most dilute standard, rinse the cuvette with the solution to be measured, then fill the cuvette and place it in the sample holder.

  • Record the fluorescence intensity.

  • Repeat for all working standards, moving from the lowest to the highest concentration.

  • Ensure the absorbance of the most concentrated standard is below 0.1 at the excitation wavelength to prevent inner-filter effects.[1][10]

Data Presentation

The collected data can be used to generate a calibration curve by plotting the fluorescence intensity against the concentration of quinine sulfate. The resulting plot should be linear, and a linear regression analysis can be performed to determine the equation of the line and the coefficient of determination (R²), which should be >0.99 for a good fit.[13][14]

Typical Spectroscopic Data
ParameterValueReference
Excitation Maxima~250 nm, ~350 nm[8][12]
Emission Maximum~450 nm[8][12][13]
Quantum Yield (in 0.5 M H₂SO₄)0.546[1]
Molar Extinction Coefficient (at 347.5 nm)5,700 cm⁻¹/M[1]
Example Calibration Data
Concentration (µg/mL)Fluorescence Intensity (Arbitrary Units)
0.00 (Blank)0
0.10125.4
0.20251.2
0.40503.5
0.60754.1
0.801002.8
1.001255.3

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to data analysis for creating quinine sulfate standards.

G Experimental Workflow for Quinine Sulfate Standards cluster_prep Preparation Steps cluster_measure Measurement & Analysis reagents Reagents (this compound, H₂SO₄, DI Water) diluent Prepare 0.05 M H₂SO₄ Diluent reagents->diluent stock Prepare 100 µg/mL Primary Stock Solution reagents->stock diluent->stock intermediate Prepare 10 µg/mL Intermediate Stock diluent->intermediate working Prepare Working Standards (0.1 - 1.0 µg/mL) diluent->working stock->intermediate intermediate->working blank Measure Blank (0.05 M H₂SO₄) working->blank Use Diluent as Blank measure Measure Fluorescence of Standards working->measure blank->measure plot Plot Intensity vs. Concentration measure->plot analyze Generate Calibration Curve (Linear Regression, R²) plot->analyze

References

Application Note: Accurate Determination of Unknown Sample Concentration Using a Quinine Sulfate Fluorescence Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescence spectroscopy is a highly sensitive and selective analytical technique used for the quantitative analysis of fluorescent compounds.[1] Quinine (B1679958), a natural alkaloid renowned for its antimalarial properties, is also a well-characterized fluorophore, making it an excellent standard for fluorescence-based quantification.[2][3] In an acidic solution, typically 0.05 M or 0.1 N sulfuric acid, quinine sulfate (B86663) exhibits strong fluorescence with a characteristic excitation maximum around 350 nm and an emission maximum at approximately 450 nm.[3][4][5] This application note provides a detailed protocol for creating a quinine sulfate calibration curve to accurately determine the concentration of an unknown sample. This method is widely applicable in pharmaceutical analysis, quality control of beverages, and other research areas where precise quantification of fluorescent analytes is crucial.[6][7]

Principle

The fundamental principle behind this method is the linear relationship between the concentration of a fluorophore and its fluorescence intensity at low concentrations.[8] By preparing a series of quinine sulfate standards with known concentrations and measuring their corresponding fluorescence intensities, a calibration curve can be constructed.[5][9] The fluorescence intensity of an unknown sample is then measured under the same experimental conditions, and its concentration is determined by interpolating from the calibration curve.[1][9]

Experimental Protocols

1. Materials and Reagents

  • Quinine sulfate dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled or deionized water

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 100 mL, 1000 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes

  • Fluorometer (Spectrofluorometer)

2. Preparation of 0.1 N Sulfuric Acid

To prepare a 1 L solution of 0.1 N H₂SO₄, carefully add 2.8 mL of concentrated H₂SO₄ to approximately 500 mL of distilled water in a 1000 mL volumetric flask.[9] Swirl to mix and allow the solution to cool to room temperature. Once cooled, dilute to the mark with distilled water.

3. Preparation of Quinine Sulfate Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound.[7]

  • Quantitatively transfer the weighed quinine sulfate to a 100 mL volumetric flask.

  • Dissolve the quinine sulfate in a small amount of 0.1 N H₂SO₄ and then dilute to the mark with 0.1 N H₂SO₄.[5] This creates a 100 µg/mL stock solution.

  • Store the stock solution in a dark, well-stoppered glass bottle, as quinine solutions can be light-sensitive.[10][11]

4. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with 0.1 N H₂SO₄. The following table provides an example of a dilution series.

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)Diluent
10101000.1 N H₂SO₄
551000.1 N H₂SO₄
2.52.51000.1 N H₂SO₄
111000.1 N H₂SO₄
0.50.51000.1 N H₂SO₄
0.10.11000.1 N H₂SO₄

5. Preparation of the Unknown Sample

The unknown sample should be diluted with 0.1 N H₂SO₄ to ensure its fluorescence intensity falls within the linear range of the calibration curve.[4] A preliminary measurement may be necessary to determine the appropriate dilution factor.

6. Instrumental Setup and Measurement

  • Turn on the fluorometer and allow the lamp to stabilize.[5]

  • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[3][5] The slit widths for both excitation and emission can be set to 5 nm.[12]

  • Use a quartz cuvette for all measurements.

  • Fill the cuvette with the blank solution (0.1 N H₂SO₄) and zero the instrument.[9]

  • Measure the fluorescence intensity of each standard solution, starting from the lowest concentration and proceeding to the highest.[10]

  • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Measure the fluorescence intensity of the diluted unknown sample.

7. Data Analysis

  • Plot a graph of fluorescence intensity (y-axis) versus the concentration of the quinine sulfate standards (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 0.999 indicates excellent linearity.[2]

  • Use the equation of the line to calculate the concentration of the diluted unknown sample by substituting its fluorescence intensity for 'y'.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original unknown sample.

Data Presentation

Table 1: Quinine Sulfate Calibration Standards and Corresponding Fluorescence Intensity

Concentration (µg/mL)Relative Fluorescence Intensity (RFU)
0.115.2
0.578.5
1.0155.3
2.5388.1
5.0775.9
10.01550.7

Table 2: Determination of Unknown Sample Concentration

SampleDilution FactorMeasured RFUCalculated Concentration (µg/mL)Original Concentration (µg/mL)
Unknown100452.62.92292

Visualizations

experimental_workflow prep_reagents Prepare Reagents (0.1 N H₂SO₄) prep_stock Prepare Quinine Sulfate Stock Solution (100 µg/mL) prep_reagents->prep_stock prep_unknown Prepare/Dilute Unknown Sample prep_reagents->prep_unknown prep_standards Prepare Working Standards (Serial Dilution) prep_stock->prep_standards measure_standards Measure Standards prep_standards->measure_standards measure_unknown Measure Unknown prep_unknown->measure_unknown instrument_setup Instrument Setup (λex=350nm, λem=450nm) measure_blank Measure Blank (0.1 N H₂SO₄) instrument_setup->measure_blank measure_blank->measure_standards measure_standards->measure_unknown plot_curve Plot Calibration Curve (Intensity vs. Concentration) measure_standards->plot_curve calc_conc Calculate Unknown Concentration measure_unknown->calc_conc linear_regression Linear Regression Analysis (y = mx + c, R²) plot_curve->linear_regression linear_regression->calc_conc final_result Report Final Concentration (with Dilution Factor) calc_conc->final_result

Caption: Experimental workflow for concentration determination.

fluorescence_principle ground_state Ground State (S₀) excited_state Excited State (S₁) ground_state->excited_state Excitation (Absorption) λex = 350 nm excited_state->ground_state Fluorescence (Emission) λem = 450 nm

Caption: Principle of molecular fluorescence.

References

Application Notes and Protocols: Quinine Sulfate Dihydrate in Cherenkov Dosimetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cherenkov dosimetry is an emerging technique in radiotherapy that measures the Cherenkov radiation produced when a charged particle travels through a dielectric medium, such as water, faster than the speed of light in that medium.[1] This method offers the potential for real-time, high-resolution, water-equivalent dosimetry. However, a significant challenge in Cherenkov dosimetry is the inherent directionality of the Cherenkov emission, which can lead to inaccuracies in dose measurements, particularly in volumetric dosimetry.[2]

Quinine (B1679958) sulfate (B86663) dihydrate, a well-known fluorophore, has been investigated as a wavelength shifter to overcome this limitation.[2][3] By absorbing the anisotropic Cherenkov light and re-emitting it as isotropic fluorescence, quinine can improve the correlation between the detected light intensity and the deposited radiation dose.[2][3] These application notes provide a detailed overview and experimental protocols for the use of quinine sulfate dihydrate in Cherenkov dosimetry.

Principle of Operation

The application of this compound in Cherenkov dosimetry is based on the principle of fluorescence. The Cherenkov radiation produced in water by high-energy photon or electron beams has a continuous spectrum, with a significant component in the ultraviolet (UV) range.[2] Quinine sulfate has an absorption spectrum in the UV region that overlaps with the Cherenkov emission spectrum.[2] Upon absorbing a Cherenkov photon, the quinine molecule is excited to a higher energy state and then relaxes by emitting a fluorescence photon at a longer wavelength, typically in the blue region of the visible spectrum. This fluorescent emission is isotropic, meaning it is emitted uniformly in all directions.[3] This isotropic emission provides a more accurate representation of the dose distribution compared to the directional Cherenkov light.[2][3]

G cluster_0 Cherenkov Production & Interaction cluster_1 Quinine Fluorescence cluster_2 Signal Detection & Dosimetry High-Energy Photon/Electron Beam High-Energy Photon/Electron Beam Water Phantom Water Phantom High-Energy Photon/Electron Beam->Water Phantom Irradiation Anisotropic Cherenkov Emission (UV) Anisotropic Cherenkov Emission (UV) Water Phantom->Anisotropic Cherenkov Emission (UV) Generates This compound This compound Anisotropic Cherenkov Emission (UV)->this compound Absorbs Isotropic Fluorescence (Blue Light) Isotropic Fluorescence (Blue Light) This compound->Isotropic Fluorescence (Blue Light) Emits Optical Detector (CCD/Spectrometer) Optical Detector (CCD/Spectrometer) Isotropic Fluorescence (Blue Light)->Optical Detector (CCD/Spectrometer) Detected by Dose Measurement Dose Measurement Optical Detector (CCD/Spectrometer)->Dose Measurement Correlates to

Figure 1: Logical workflow of quinine-enhanced Cherenkov dosimetry.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the use of this compound in Cherenkov dosimetry.

Table 1: Contribution of Quinine Emission to Total Light Signal [2][4]

Quinine ConcentrationBeam EnergyContribution of Quinine Emission
1.00 g/L6 MV52.4% ± 0.7%
1.00 g/L23 MV52.7% ± 0.7%

Table 2: Cherenkov Light Absorption by Quinine [2][4]

Beam EnergyWavelength RangeCherenkov Absorption
6 MV250 nm - 380 nm24.8%
23 MV250 nm - 380 nm9.4%

Table 3: Relative Light Emission of Quinine Compared to Commercial Scintillators [5]

EmitterConcentrationRelative Light Intensity (vs. Ultima Gold)
Quinine0.01 g/L1.85% ± 0.07%
Quinine0.10 g/L1.96% ± 0.02%
Quinine1.00 g/L2.09% ± 0.01%
CytoScintN/A92.6% ± 0.1%

Experimental Protocols

This section provides detailed protocols for preparing quinine solutions and performing Cherenkov dosimetry measurements.

Materials:

  • This compound powder (USP grade)

  • Distilled water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Determine the desired concentration of the quinine solution. Concentrations typically range from 0.01 g/L to 1.2 g/L.[2]

  • Accurately weigh the required amount of this compound powder using a calibrated weighing scale.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of distilled water to the flask and dissolve the powder by swirling or using a magnetic stirrer.

  • Once the powder is fully dissolved, add distilled water to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Prepare the solutions immediately before use to prevent potential degradation of the quinine molecule, which is sensitive to light and pH.[2]

Equipment:

  • Linear accelerator (LINAC) or other radiation source

  • Water phantom

  • Aqueous solution of this compound

  • Optical detection system (e.g., CCD camera, spectrometer)

  • Remote control and data acquisition system

Procedure:

  • Setup:

    • Place the water phantom containing the quinine solution in the radiation beam path.

    • Position the optical detector (e.g., CCD camera) to capture the light emitted from the phantom. The setup can be configured for depth dose or profile measurements.

    • Ensure the detector is shielded from direct radiation exposure.

  • Irradiation:

    • Irradiate the phantom with the desired radiation beam (e.g., 6 MV or 23 MV photons).[2]

    • The dose and dose rate should be selected based on the experimental requirements.

  • Data Acquisition:

    • Acquire images or spectra of the emitted light using the optical detection system. For spectral measurements, a spectrometer can be used to deconvolve the Cherenkov and quinine fluorescence contributions.[2][4]

    • For dose distribution measurements, a CCD camera can be used to capture 2D images of the light emission.[2][4]

    • It is crucial to also acquire data from a phantom containing only distilled water (blank solution) under the same irradiation conditions to serve as a baseline for the Cherenkov signal.[2][4]

  • Data Analysis:

    • For spectral data, integrate the intensity counts over the relevant wavelength ranges to quantify the contributions of Cherenkov emission and quinine fluorescence.[5]

    • For imaging data, analyze the intensity profiles to determine the dose distribution. Compare the profiles obtained with the quinine solution to those from the water-only phantom and with dose predictions from a treatment planning system.[2][4]

G cluster_0 Preparation cluster_1 Experimental Setup cluster_2 Measurement & Analysis Weigh Quinine Weigh Quinine Dissolve in Distilled Water Dissolve in Distilled Water Weigh Quinine->Dissolve in Distilled Water Fill to Volume Fill to Volume Dissolve in Distilled Water->Fill to Volume Homogenize Homogenize Fill to Volume->Homogenize Fill Phantom Fill Phantom Homogenize->Fill Phantom Position in Beamline Position in Beamline Fill Phantom->Position in Beamline Setup Optical Detector Setup Optical Detector Position in Beamline->Setup Optical Detector Irradiate Phantom Irradiate Phantom Setup Optical Detector->Irradiate Phantom Acquire Light Signal Acquire Light Signal Irradiate Phantom->Acquire Light Signal Analyze Data Analyze Data Acquire Light Signal->Analyze Data Compare to Blank & TPS

Figure 2: Experimental workflow for Cherenkov dosimetry with quinine.

Discussion and Considerations

  • The addition of this compound to water for Cherenkov dosimetry significantly increases the total light output, which can improve the signal-to-noise ratio of the measurements.[2]

  • With a substantial portion of the signal originating from isotropic fluorescence, the technique can be considered a form of volumetric scintillation dosimetry.[2]

  • The concentration of quinine can be optimized for specific applications, considering the trade-off between increased light output and potential self-absorption effects at higher concentrations.

  • The luminescent intensity of the quinine solution has been found to follow a logarithmic trend as a function of concentration.[2][4]

  • While quinine improves the isotropy of the light emission, it's important to note that a significant portion of the Cherenkov light may not be absorbed and will still contribute to the detected signal.[2]

Conclusion

The use of this compound as a wavelength shifter in Cherenkov dosimetry presents a promising approach to mitigate the challenges associated with the anisotropic nature of Cherenkov radiation. By converting a portion of the directional Cherenkov light into isotropic fluorescence, quinine can enhance the accuracy of dose measurements. The protocols and data presented in these application notes provide a foundation for researchers and scientists to implement and further explore this technique in the field of medical physics and radiation dosimetry.

References

Methodology for Studying Potassium Channel Inhibition with Quinine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a natural alkaloid, is a well-established pharmacological tool for studying the function and physiological roles of potassium (K+) channels. Its ability to block a variety of K+ channels makes it instrumental in neuroscience, cardiology, and other fields for investigating neuronal excitability, cardiac action potential duration, and other K+-dependent processes. Quinine sulfate (B86663) is a common salt of quinine used in these experimental settings.

This document provides detailed methodologies for studying the inhibitory effects of quinine sulfate on potassium channels, including electrophysiological and ion flux assays. The protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Quinine primarily acts as a pore blocker of potassium channels. By physically occluding the channel pore, it impedes the flow of potassium ions across the cell membrane. This effect is often voltage-dependent, with the potency of the block increasing at more depolarized membrane potentials. The blockade of repolarizing K+ currents leads to a prolongation of the action potential duration. It is important to note that at higher concentrations (typically >20 µM), quinine can also affect other ion channels, such as sodium channels. Therefore, dose-response studies are crucial for accurate interpretation of experimental results.[1][2]

Quantitative Data: Inhibitory Potency of Quinine

The half-maximal inhibitory concentration (IC50) of quinine varies depending on the specific potassium channel subtype and the experimental conditions. The following tables summarize reported IC50 values for quinine and its diastereomer quinidine (B1679956) against various potassium channels.

Table 1: IC50 Values of Quinine for Potassium Channels

Potassium Channel SubtypeCell Type / SystemIC50 (µM)Reference
Whole-cell K+ currents (IK)Spiral Ganglion Neurons8 (at +65 mV)[2]
hERG (Kv11.1)Ltk- cells11[3]
Kv1.3Jurkat T cells22[4]
Rapidly inactivating A-type current (IA)Bullfrog sympathetic neurons~22[5]
Slowly inactivating delayed rectifier-type current (IK)Bullfrog sympathetic neurons~115[5]
WT mouse Slo3 (KCa5.1)Not specified169[6][7]
Non-inactivating M-type current (IM)Bullfrog sympathetic neurons~445[5]
Outward potassium currentsRat taste cells5.1[8]

Table 2: Comparative IC50 Values of Quinine and Quinidine for hERG Channels

CompoundExpression SystemIC50 (µM)Reference
QuinineXenopus oocytes44.0 ± 0.6[3][9]
QuinidineXenopus oocytes3.00 ± 0.03[3][9]
QuinineLtk- cells11 ± 3[3]
QuinidineLtk- cells0.8 ± 0.1[3]

Experimental Protocols

Preparation of Quinine Sulfate Stock Solution

Proper preparation of the quinine sulfate stock solution is critical for accurate and reproducible experimental results.

Materials:

  • Quinine sulfate dihydrate

  • 0.1 M Sulfuric acid (H2SO4) or 0.105 M Perchloric acid (HClO4)

  • Distilled water

  • Volumetric flasks

  • Brown glass bottle for storage

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 100.0 mg of quinine sulfate.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small volume of 0.1 M H2SO4 or 0.105 M HClO4 to dissolve the quinine sulfate.

    • Once dissolved, bring the solution to the final volume with the same acidic solution.

  • Storage:

    • Store the stock solution in a brown glass bottle to protect it from light.

    • A 0.1 mg/mL stock solution is stable for up to 3 months when stored in the dark. A 1 µg/mL working solution is stable for about one month under the same conditions.[6]

  • Working Solutions:

    • Prepare fresh dilutions of the stock solution in the appropriate extracellular buffer for your specific experiment on the day of use.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of quinine on ion channel currents with high temporal and voltage resolution.

Objective: To measure the effect of quinine sulfate on potassium channel currents in a whole-cell configuration.

Materials:

  • Mammalian cell line expressing the potassium channel of interest (e.g., HEK-293, CHO cells).

  • Cell culture reagents.

  • External (extracellular) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with NaOH).

  • Internal (intracellular) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH adjusted to 7.2 with KOH).

  • Quinine sulfate working solutions (prepared in external solution).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries for pipette pulling.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis cell_culture Culture cells expressing target K+ channel coverslip Plate cells on glass coverslips cell_culture->coverslip pipette Pull and fill patch pipette approach Approach cell and form Giga-ohm seal pipette->approach whole_cell Rupture membrane for whole-cell configuration approach->whole_cell record_base Record baseline K+ currents whole_cell->record_base apply_quinine Perfuse with Quinine Sulfate record_base->apply_quinine record_drug Record K+ currents in presence of Quinine apply_quinine->record_drug washout Washout with control solution record_drug->washout measure Measure current amplitude reduction dose_response Generate dose-response curve and calculate IC50 measure->dose_response kinetics Analyze effects on channel kinetics measure->kinetics

Caption: Workflow for Whole-Cell Patch-Clamp Analysis of Quinine Inhibition.

Procedure:

  • Cell Preparation: Culture cells expressing the target potassium channel on glass coverslips. Before recording, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.[10]

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-7 MΩ when filled with the internal solution.[10][11]

  • Whole-Cell Configuration:

    • Approach a target cell with the pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance "gigaseal".

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[10]

  • Data Recording:

    • Clamp the cell at a holding potential where the channels of interest are closed (e.g., -80 mV).

    • Apply a voltage protocol to elicit potassium currents. For example, a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

    • Record baseline currents in the control external solution.

    • Perfuse the chamber with the external solution containing various concentrations of quinine sulfate and record the currents at each concentration.

    • Perform a washout by perfusing with the control external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step before and after quinine application.

    • Calculate the percentage of current inhibition for each quinine concentration.

    • Plot the percentage of inhibition against the quinine concentration and fit the data with the Hill equation to determine the IC50 value.

    • Analyze the effects of quinine on the voltage-dependence of activation and inactivation and on the channel kinetics.

Protocol 2: Rubidium Efflux Assay

This is a medium-throughput functional assay that measures the activity of potassium channels by tracking the movement of rubidium ions (Rb+), a surrogate for K+.

Objective: To determine the inhibitory effect of quinine sulfate on potassium channel activity by measuring Rb+ efflux from cells.

Materials:

  • HEK-293 or other suitable cells expressing the potassium channel of interest.

  • 96-well culture plates.

  • Rb+ loading buffer (e.g., cell culture medium with a defined concentration of RbCl).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Stimulation buffer (assay buffer with a high concentration of KCl to depolarize the cells and open voltage-gated K+ channels).

  • Quinine sulfate working solutions (prepared in assay buffer).

  • Cell lysis buffer (e.g., 0.1% Triton X-100).

  • Atomic Absorption Spectrometer (AAS).

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Analysis seed_cells Seed cells in 96-well plate load_rb Incubate with Rb+ loading buffer seed_cells->load_rb wash_cells Wash cells to remove extracellular Rb+ load_rb->wash_cells add_quinine Add Quinine Sulfate (or control) stimulate Add stimulation buffer to induce Rb+ efflux add_quinine->stimulate incubate Incubate for a defined period stimulate->incubate collect_supernatant Collect supernatant (extracellular Rb+) incubate->collect_supernatant lyse_cells Lyse cells (intracellular Rb+) collect_supernatant->lyse_cells measure_rb Measure Rb+ in supernatant and lysate using AAS calculate_efflux Calculate % Rb+ efflux measure_rb->calculate_efflux plot_data Plot % inhibition vs. Quinine concentration calculate_efflux->plot_data

Caption: Workflow for Rubidium Efflux Assay.

Procedure:

  • Cell Seeding: Seed HEK-293 cells expressing the target potassium channel into a 96-well plate and culture until they form a confluent monolayer.[4][12]

  • Rb+ Loading: Aspirate the culture medium and incubate the cells with Rb+ loading buffer for a sufficient time to allow for Rb+ uptake (e.g., 4 hours).[9]

  • Washing: Remove the loading buffer and wash the cells multiple times with assay buffer to remove all extracellular Rb+.[9]

  • Compound Incubation: Add the assay buffer containing different concentrations of quinine sulfate (or vehicle control) to the wells and incubate for a short period.

  • Stimulation and Efflux: Add the stimulation buffer to all wells to open the potassium channels and initiate Rb+ efflux. Incubate for a defined period (e.g., 10 minutes).[9]

  • Sample Collection:

    • Carefully transfer the supernatant from each well to a new 96-well plate. This contains the Rb+ that has effluxed from the cells.

    • Add cell lysis buffer to the original 96-well plate to release the remaining intracellular Rb+.[12]

  • Rb+ Measurement: Determine the Rb+ concentration in both the supernatant and the cell lysate samples using an atomic absorption spectrometer.[12]

  • Data Analysis:

    • Calculate the percentage of Rb+ efflux for each well using the formula: % Efflux = [Rb+(supernatant) / (Rb+(supernatant) + Rb+(lysate))] * 100

    • Calculate the percentage of inhibition of Rb+ efflux caused by quinine at each concentration.

    • Plot the percentage of inhibition against the quinine concentration to determine the IC50.

Protocol 3: Thallium Flux Assay (e.g., FluxOR™ Assay)

This is a high-throughput, fluorescence-based assay that uses thallium ions (Tl+) as a surrogate for K+. Tl+ influx through open potassium channels is detected by a cytosolic fluorescent dye.[13][14]

Objective: To measure the inhibitory effect of quinine sulfate on potassium channel activity in a high-throughput format.

Materials:

  • Cell line expressing the potassium channel of interest (e.g., U2OS, HEK-293, CHO).[15][16]

  • 96-, 384-, or 1536-well black-wall, clear-bottom plates.

  • FluxOR™ Thallium Assay Kit or similar.

  • Loading buffer (containing the Tl+-sensitive fluorescent dye).

  • Assay buffer.

  • Stimulus buffer (containing Tl+ and, for voltage-gated channels, a high concentration of K+).

  • Quinine sulfate working solutions.

  • Fluorescence plate reader with kinetic reading and injection capabilities.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Dispense cells into multi-well plate load_dye Incubate with Tl+ sensitive dye seed_cells->load_dye wash_optional Wash cells (optional, depending on kit) load_dye->wash_optional add_quinine Add Quinine Sulfate (or control) read_baseline Measure baseline fluorescence add_quinine->read_baseline inject_stimulus Inject Tl+/K+ stimulus buffer read_baseline->inject_stimulus read_kinetic Record kinetic fluorescence increase inject_stimulus->read_kinetic calculate_response Calculate fluorescence response plot_data Plot % inhibition vs. Quinine concentration calculate_response->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for Thallium Flux Assay.

Procedure:

  • Cell Plating: Dispense cells into the wells of a microplate. For hERG-U2OS cells, a density of 1000 cells/well in a 1536-well plate is recommended.[15][16]

  • Dye Loading: Remove the culture medium and add the loading buffer containing the Tl+-sensitive dye to each well. Incubate at room temperature for 60-90 minutes, protected from light.[7]

  • Compound Addition: Add the desired concentrations of quinine sulfate or vehicle control to the wells. Incubate for 10-30 minutes at room temperature.[7]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence kinetic plate reader.

    • Measure the baseline fluorescence.

    • Program the instrument to inject the stimulus buffer into the wells.

    • Immediately after injection, begin kinetic measurement of the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 540 nm emission) for 2-3 minutes.[16]

  • Data Analysis:

    • The increase in fluorescence upon Tl+ influx is proportional to the potassium channel activity.

    • Calculate the percentage of inhibition of the fluorescence signal for each concentration of quinine.

    • Plot the percentage of inhibition against the quinine concentration and fit the data to determine the IC50 value.

Conclusion

The choice of methodology for studying potassium channel inhibition by quinine sulfate depends on the specific research question and the required throughput. Whole-cell patch-clamp electrophysiology offers the most detailed characterization of the drug-channel interaction, while rubidium and thallium flux assays provide higher throughput for screening and initial characterization of compound potency. By following these detailed protocols, researchers can obtain reliable and reproducible data on the inhibitory effects of quinine sulfate on potassium channels.

References

Application Note: Quantification of Quinine Sulfate in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinine (B1679958) sulfate (B86663) is a fundamental antimalarial alkaloid derived from the bark of the Cinchona tree.[1] It is utilized in the treatment of malaria, particularly infections caused by Plasmodium falciparum.[2] Ensuring the correct dosage and quality of quinine sulfate in pharmaceutical formulations is critical for therapeutic efficacy and patient safety. This application note details a robust, accurate, and precise Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of quinine sulfate in pharmaceutical dosage forms such as tablets and suspensions. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Principle

This method employs RP-HPLC, a powerful analytical technique for separating, identifying, and quantifying components in a mixture. The separation is based on the partitioning of the analyte (quinine sulfate) between a nonpolar stationary phase (a C18 column) and a polar mobile phase. Quinine sulfate is introduced into the HPLC system, separated from excipients, and detected by a UV spectrophotometer at a specific wavelength. The concentration is determined by comparing the peak area of the sample to that of a known concentration of a quinine sulfate reference standard.

Experimental Protocols

This section provides a detailed methodology for the quantification of quinine sulfate.

1. Materials and Reagents

  • Quinine Sulfate Reference Standard (USP or equivalent)

  • HPLC Grade Methanol[3][5]

  • HPLC Grade Acetonitrile

  • Potassium Dihydrogen Phosphate (Analytical Grade)[6]

  • Orthophosphoric Acid (Analytical Grade)[2]

  • HPLC Grade Water

  • Quinine Sulfate Tablets or Suspension (Sample)

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software (e.g., Chromeleon 7).[7]

  • Analytical balance

  • Sonicator

  • pH meter

  • 0.45 µm membrane filters

3. Chromatographic Conditions

The following conditions are a validated starting point for the analysis.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3][7]
Mobile Phase A filtered and degassed mixture of Methanol (B129727) and Water (30:70 v/v).[3][4] Alternative: Acetonitrile and Phosphate Buffer (pH 4.0) (10:90 v/v)[6]
Flow Rate 1.0 mL/min[7][8]
Detection Wavelength 233 nm or 330 nm[3][7][8]
Injection Volume 20 µL[2][8]
Column Temperature Ambient or 35°C[6]
Run Time Approximately 10-15 minutes

4. Preparation of Solutions

  • Mobile Phase (Methanol:Water): Mix 300 mL of HPLC grade methanol with 700 mL of HPLC grade water. Degas the solution by sonicating for 15 minutes and filter through a 0.45 µm membrane filter.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quinine Sulfate Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark.[3][5]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 µg/mL to 50 µg/mL using the mobile phase as the diluent.[3][8] These solutions are used to construct the calibration curve.

5. Sample Preparation (from Tablets)

  • Weigh and finely powder 20 tablets to obtain a homogenous mixture.[2]

  • Accurately weigh a portion of the powder equivalent to 10 mg of quinine sulfate and transfer it to a 10 mL volumetric flask.[3]

  • Add approximately 7 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[2]

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the resulting solution through a 0.45 µm membrane filter.[2][8]

  • Further dilute the filtrate with the mobile phase to obtain a final theoretical concentration within the linearity range (e.g., 30 µg/mL).[3]

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution (e.g., 30 µg/mL) to check for system suitability. The %RSD for the peak area should be less than 2%.[3]

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions in triplicate.

  • Record the chromatograms and measure the peak areas.

7. Calculation

Calculate the concentration of quinine sulfate in the sample using the linear regression equation obtained from the calibration curve (y = mx + c), where 'y' is the peak area of the sample.

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / Slope

The amount of quinine sulfate per tablet can then be calculated based on the dilution factor and the average tablet weight.

Data Presentation

The performance of the RP-HPLC method is validated according to ICH guidelines. A summary of typical validation parameters is presented below for easy comparison.

Table 1: Summary of Method Validation Parameters

Validation ParameterSpecificationTypical Result
Linearity Range Correlation coefficient (R²) > 0.99810 - 50 µg/mL[3][4][8]
Correlation Coefficient (R²) > 0.9980.9999[7]
Accuracy (% Recovery) 98.0% - 102.0%99.35% - 100.67%[3][7]
Precision (% RSD) NMT 2.0%< 1.5%[2]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:14.32 µg/mL[7][8]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:113.09 µg/mL[7][8]
Specificity No interference at the retention time of the analyteSpecific[7]
Retention Time (min) Consistent retention~7.7 min[7]

Workflow Visualization

The logical flow of the entire analytical process, from sample preparation to final reporting, is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_standards Phase 2: Standards & System Setup cluster_analysis Phase 3: Analysis & Data Processing A Weigh Tablet Powder B Dissolve in Methanol & Sonicate A->B C Dilute to Volume B->C D Filter through 0.45µm Filter C->D H Inject Blank, Standards, and Samples D->H E Prepare Standard Solutions (10-50 µg/mL) F Equilibrate HPLC System E->F G System Suitability Test (5 Injections, %RSD < 2%) F->G G->H I Acquire Chromatographic Data H->I J Integrate Peaks & Generate Calibration Curve I->J K Calculate Sample Concentration J->K L Generate Final Report K->L

Caption: Workflow for RP-HPLC analysis of Quinine Sulfate.

References

Calibrating Fluorescence Spectrometers Using Quinine Sulfate Dihydrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescence spectroscopy is a highly sensitive and widely used analytical technique in research, drug development, and materials science. The accuracy and comparability of fluorescence data heavily rely on the proper calibration of the spectrometer. Instrumental artifacts, such as variations in light source intensity and detector response across different wavelengths, can significantly distort fluorescence spectra. Therefore, correcting for these instrumental biases is crucial for obtaining true and reproducible fluorescence measurements.

Quinine (B1679958) sulfate (B86663) dihydrate is a well-characterized and widely accepted fluorescence standard. Its broad excitation and emission spectra in the UV-Visible region, along with its stable and well-documented quantum yield, make it an ideal candidate for calibrating the spectral response of fluorescence spectrometers. This application note provides a detailed protocol for using quinine sulfate dihydrate to generate correction factors for both the excitation and emission components of a fluorescence spectrometer.

Recent studies have highlighted the temperature sensitivity of quinine sulfate's fluorescence quantum yield when dissolved in sulfuric acid.[1] Consequently, 0.1 M perchloric acid is now the recommended solvent as it provides a stable quantum yield of 0.60 over a wide temperature range (20-45°C).[1][2][3] This protocol will exclusively utilize 0.1 M perchloric acid.

Principles of Fluorescence Spectrometer Calibration

The goal of fluorescence spectrometer calibration is to determine and correct for the wavelength-dependent inefficiencies of the excitation and emission optics, including the light source, monochromators, and detector. This is achieved by measuring the fluorescence of a standard with a known spectral profile and comparing the measured spectrum to the true, corrected spectrum. The ratio of the true spectrum to the measured spectrum provides a set of correction factors that can be applied to subsequent measurements of unknown samples.

Quantitative Data for this compound in 0.1 M Perchloric Acid

The following table summarizes the key quantitative properties of this compound when prepared in 0.1 M perchloric acid.

ParameterValueReference
Solvent 0.1 M Perchloric Acid (HClO₄)[1][2]
Fluorescence Quantum Yield (Φ) 0.60 ± 0.007[1][2][3]
Primary Excitation Maximum (λex) ~350 nm[4]
Primary Emission Maximum (λem) ~450 nm[4]
Recommended Absorbance Range < 0.1 A.U. at λex[2]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for calibrating a fluorescence spectrometer using this compound.

G Fluorescence Spectrometer Calibration Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_app Application prep_qs Prepare Quinine Sulfate Stock Solution prep_working Prepare Working Standard (Abs < 0.1) prep_qs->prep_working acq_qs_em Acquire Emission Spectrum of Quinine Sulfate prep_working->acq_qs_em acq_qs_ex Acquire Excitation Spectrum of Quinine Sulfate prep_working->acq_qs_ex prep_blank Prepare 0.1 M Perchloric Acid Blank acq_blank_em Acquire Emission Spectrum of Blank prep_blank->acq_blank_em acq_blank_ex Acquire Excitation Spectrum of Blank prep_blank->acq_blank_ex subtract_blank_em Subtract Blank from Quinine Sulfate Emission Spectrum acq_blank_em->subtract_blank_em acq_qs_em->subtract_blank_em subtract_blank_ex Subtract Blank from Quinine Sulfate Excitation Spectrum acq_blank_ex->subtract_blank_ex acq_qs_ex->subtract_blank_ex gen_em_corr Generate Emission Correction Factor File subtract_blank_em->gen_em_corr gen_ex_corr Generate Excitation Correction Factor File subtract_blank_ex->gen_ex_corr apply_corr Apply Correction Factors to Sample Spectra gen_em_corr->apply_corr gen_ex_corr->apply_corr

Caption: Workflow for fluorescence spectrometer calibration.

Detailed Protocol: Calibration of a Fluorescence Spectrometer

This protocol outlines the step-by-step procedure for preparing this compound standards and using them to generate excitation and emission correction factors.

Materials and Equipment
  • This compound ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O), high purity (>99%)

  • Perchloric acid (HClO₄), 70%, analytical grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Volumetric flasks (100 mL, 1000 mL)

  • Pipettes

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Quartz cuvettes (1 cm path length)

Solution Preparation

1. Preparation of 0.1 M Perchloric Acid (Blank and Solvent):

  • Carefully add 8.6 mL of 70% perchloric acid to approximately 500 mL of ultrapure water in a 1000 mL volumetric flask.

  • Dilute to the mark with ultrapure water and mix thoroughly.

  • Safety Note: Always add acid to water, not the other way around. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

2. Preparation of Quinine Sulfate Stock Solution (e.g., 100 mg/L):

  • Accurately weigh 10.0 mg of this compound.

  • Dissolve the solid in a 100 mL volumetric flask with 0.1 M perchloric acid.

  • Ensure the solid is completely dissolved by gentle swirling or sonication.

  • Store the stock solution in a dark, refrigerated container to prevent photodegradation.

3. Preparation of Quinine Sulfate Working Standard:

  • The absorbance of the working standard at the excitation wavelength (around 350 nm) must be less than 0.1 A.U. to avoid inner-filter effects.[2]

  • Perform a serial dilution of the stock solution with 0.1 M perchloric acid to achieve the desired absorbance. For example, a 1:10 dilution of the 100 mg/L stock solution will likely yield a suitable concentration.

  • Verify the absorbance of the working standard using a UV-Vis spectrophotometer.

Data Acquisition

1. Emission Spectrum Acquisition (for Emission Correction):

  • Turn on the fluorescence spectrometer and allow the lamp to stabilize (typically 30 minutes).

  • Set the excitation wavelength to 350 nm.

  • Set the emission scan range (e.g., 370 nm to 700 nm).

  • Set the excitation and emission slit widths (e.g., 5 nm).

  • First, acquire a spectrum of the 0.1 M perchloric acid blank.

  • Next, acquire the emission spectrum of the quinine sulfate working standard.

2. Excitation Spectrum Acquisition (for Excitation Correction):

  • Set the emission wavelength to 450 nm.

  • Set the excitation scan range (e.g., 220 nm to 400 nm).

  • Keep the slit widths the same as for the emission scan.

  • Acquire a spectrum of the 0.1 M perchloric acid blank.

  • Acquire the excitation spectrum of the quinine sulfate working standard.

Data Processing and Generation of Correction Factors

1. Blank Subtraction:

  • Subtract the blank spectrum from the corresponding quinine sulfate spectrum for both the emission and excitation scans. This removes the Raman scattering peak of water and any background fluorescence from the solvent.

2. Generation of Emission Correction Factors:

  • The instrument's software will typically have a function to generate correction factors. This process involves dividing the known, true emission spectrum of quinine sulfate (provided by the manufacturer or from a certified source) by the measured, blank-subtracted emission spectrum.

  • The result is a file containing a series of wavelength-dependent correction factors that can be applied to subsequent emission spectra.

3. Generation of Excitation Correction Factors:

  • Similarly, the true excitation spectrum of quinine sulfate is divided by the measured, blank-subtracted excitation spectrum to generate the excitation correction factors.

  • This file will correct for variations in the intensity of the excitation source over the scanned wavelength range.

4. Application of Correction Factors:

  • Once generated, the correction factor files can be loaded into the instrument's software and applied automatically to all subsequent measurements. This will ensure that the collected fluorescence data is corrected for instrumental biases, yielding "true" spectra.

Conclusion

The use of this compound in 0.1 M perchloric acid provides a reliable and robust method for the calibration of fluorescence spectrometers. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can ensure the accuracy, reproducibility, and comparability of their fluorescence data. Regular calibration is a critical component of good laboratory practice and is essential for generating high-quality, reliable scientific results.

References

Measuring the Fluorescence Emission Spectra of Quinine Sulfate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinine (B1679958), a natural alkaloid, is renowned for its historical significance in treating malaria. In the realm of analytical chemistry and drug development, its sulfate (B86663) salt, quinine sulfate, is highly valued as a fluorescence standard. When dissolved in a sulfuric acid solution, quinine sulfate exhibits a strong and stable blue fluorescence, making it an ideal reference compound for calibrating fluorescence spectrometers and for comparative quantum yield determinations.[1][2][3] This application note provides a detailed protocol for the preparation of quinine sulfate solutions and the subsequent measurement of their fluorescence emission spectra using a spectrofluorometer.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly returns to its ground state, emitting a photon of lower energy (longer wavelength) in the process. The difference in wavelength between the excitation and emission maxima is known as the Stokes shift. For quinine sulfate in an acidic medium, excitation typically occurs in the ultraviolet (UV) range, with prominent absorption peaks around 250 nm and 350 nm, resulting in a strong emission maximum at approximately 450 nm.[4][5][6]

I. Materials and Reagents

Material/ReagentSpecification
Quinine sulfate dihydrateAnalytical grade or higher
Sulfuric acid (H₂SO₄)Concentrated, 95-98%
Distilled or deionized waterHigh-purity
Volumetric flasksClass A (e.g., 100 mL, 1000 mL)
PipettesCalibrated (e.g., 1 mL, 5 mL, 10 mL)
Quartz cuvettes1 cm path length, four polished sides
SpectrofluorometerCapable of excitation and emission scans

II. Experimental Protocols

A. Preparation of Solutions

1. Preparation of 0.1 M Sulfuric Acid (H₂SO₄) Solution:

  • Carefully add 5.4 mL of concentrated sulfuric acid to approximately 900 mL of distilled water in a 1000 mL volumetric flask.

  • Safety Note: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Allow the solution to cool to room temperature.

  • Dilute to the 1000 mL mark with distilled water and mix thoroughly.

2. Preparation of 100 ppm Quinine Sulfate Stock Solution:

  • Accurately weigh 120.7 mg of this compound.[4][7]

  • Transfer the weighed solid to a 1000 mL volumetric flask.

  • Add a small amount of 0.1 M H₂SO₄ to dissolve the solid.

  • Once dissolved, dilute to the mark with 0.1 M H₂SO₄ and mix thoroughly.

  • Store this solution in a dark bottle, as it is light-sensitive.[4][7]

3. Preparation of Working Standards:

  • Prepare a series of working standards by diluting the 100 ppm stock solution with 0.1 M H₂SO₄. A typical concentration range for creating a calibration curve is from 0.1 ppm to 10 ppm.[8]

  • For example, to prepare a 1 ppm solution, pipette 1 mL of the 100 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M H₂SO₄.

B. Instrumentation and Measurement

1. Instrument Setup:

  • Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.

  • Set the instrument parameters as detailed in the table below.

2. Measurement Procedure:

  • Fill a quartz cuvette with the blank solution (0.1 M H₂SO₄) and place it in the sample holder.

  • Perform a blank scan to record any background signal.

  • Rinse the cuvette with the first working standard, then fill the cuvette with the same standard.

  • Place the cuvette in the sample holder and record the fluorescence emission spectrum.

  • Repeat the rinsing and measurement steps for all working standards and any unknown samples.

  • To avoid inner-filter effects, ensure that the absorbance of the solutions at the excitation wavelength is less than 0.1.[9][10]

III. Data Presentation

Typical Instrument Parameters
ParameterValueNotes
Excitation Wavelength350 nmA common excitation maximum for quinine sulfate.[4]
Emission Scan Range370 - 700 nmTo capture the full emission spectrum.
Excitation Slit Width5 nmCan be adjusted to optimize signal-to-noise ratio.
Emission Slit Width5 nmCan be adjusted to optimize signal-to-noise ratio.
Scan Speed100 - 500 nm/minSlower speeds can improve data quality.
PMT VoltageMedium settingAdjust as needed to avoid detector saturation.[6]
Photophysical Data of Quinine Sulfate
ParameterValue
Excitation Maxima (λex)~250 nm, ~350 nm[4]
Emission Maximum (λem)~450 nm[4][5]
Quantum Yield (Φf)~0.54 in 0.1 M H₂SO₄[3][11]
Stokes Shift~100 nm (for 350 nm excitation)

IV. Experimental Workflow Diagram

experimental_workflow prep_acid Prepare 0.1 M H₂SO₄ prep_stock Prepare 100 ppm Quinine Sulfate Stock Solution prep_acid->prep_stock prep_standards Prepare Working Standards (0.1 - 10 ppm) prep_stock->prep_standards blank_measurement Measure Blank (0.1 M H₂SO₄) prep_standards->blank_measurement instrument_setup Instrument Setup & Warm-up instrument_setup->blank_measurement sample_measurement Measure Fluorescence of Standards and Unknowns blank_measurement->sample_measurement data_analysis Data Analysis: - Plot Spectrum - Create Calibration Curve sample_measurement->data_analysis results Determine Unknown Concentration data_analysis->results

Caption: Experimental workflow for measuring quinine sulfate fluorescence.

V. Conclusion

This application note provides a comprehensive and detailed protocol for the accurate measurement of the fluorescence emission spectra of quinine sulfate. By following these procedures, researchers, scientists, and drug development professionals can reliably use quinine sulfate as a standard for instrument calibration and for the characterization of other fluorescent compounds. Adherence to proper solution preparation techniques and instrument parameters is crucial for obtaining high-quality, reproducible data. The provided workflow and data tables serve as a practical guide for the successful execution of these fluorescence measurements.

References

Application Notes and Protocols: Quinine Sulfate Dihydrate in the Study of Drug-Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a cornerstone in the history of malaria treatment, continues to be a subject of significant research interest, not only for its therapeutic properties but also as a model compound in various biophysical studies.[1][2] Its interaction with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Understanding the binding of quinine to HSA is essential for predicting its distribution, efficacy, and potential drug-drug interactions. Quinine sulfate (B86663) dihydrate, a common salt form of quinine, is frequently utilized in these binding studies due to its defined stoichiometry and solubility.

These application notes provide a comprehensive overview of the use of quinine sulfate dihydrate in investigating drug-protein binding interactions, with a focus on its interaction with Human Serum Albumin (HSA). Detailed protocols for key experimental techniques are provided, along with data presentation and analysis guidelines.

Application Notes

Quinine-HSA Binding Characteristics

The interaction between quinine and Human Serum Albumin (HSA) is characterized as a low-affinity binding.[1][2] This interaction is primarily studied to understand the transport and bioavailability of quinine in the bloodstream. While quinine binds to both HSA and α1-acid glycoprotein (B1211001) (AAG), AAG is considered the more significant binding protein. The binding to HSA is not highly specific and does not appear to occur at the primary drug binding sites known as Sudlow sites I and II.

The binding of quinine to HSA is a reversible process that can be influenced by the concentration of both the drug and the protein. The association constant (Ka) for the quinine-HSA interaction has been determined using various techniques, with fluorescence spectroscopy being a prominent method.

Key Experimental Techniques

Several biophysical techniques are employed to characterize the binding of this compound to proteins like HSA. These methods allow for the determination of binding affinity, stoichiometry, and the nature of the interaction forces.

  • Fluorescence Spectroscopy: This is a highly sensitive technique used to study the binding of ligands to proteins. HSA has an intrinsic fluorescence due to its tryptophan residue (Trp-214). The binding of a ligand, such as quinine, in the vicinity of this residue can lead to a quenching of the fluorescence intensity. By titrating a solution of HSA with increasing concentrations of quinine and monitoring the fluorescence quenching, one can determine the binding constant (Ka) and the number of binding sites (n).

  • Equilibrium Dialysis: This is considered a "gold standard" method for determining the unbound fraction of a drug in the presence of a protein.[3] The technique involves separating a protein solution containing the drug from a protein-free buffer by a semi-permeable membrane. The membrane allows the free drug to diffuse across until equilibrium is reached, while the larger protein and protein-bound drug are retained. Analysis of the drug concentration in both compartments at equilibrium allows for the calculation of the percentage of protein binding.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing changes in the secondary and tertiary structure of a protein upon ligand binding.[1][2] By comparing the CD spectra of HSA in the absence and presence of quinine, researchers can infer if the binding event induces conformational changes in the protein.

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of quinine with Human Serum Albumin (HSA) as determined by fluorescence spectroscopy.

Table 1: Binding Parameters for Quinine-HSA Interaction [1]

ParameterValueMethod
Association Constant (Ka)(0.952 ± 0.178) × 104 M-1Fluorescence Spectroscopy
Number of Binding Sites (n)~1Fluorescence Spectroscopy

Table 2: Thermodynamic Parameters for Drug-HSA Interaction (General Methodology)

Thermodynamic ParameterSymbolGoverning EquationInterpretation
Gibbs Free Energy ChangeΔGΔG = -RT ln(Ka)A negative ΔG indicates a spontaneous binding process.
Enthalpy ChangeΔHln(Ka) = -ΔH/RT + ΔS/RA negative ΔH suggests van der Waals interactions or hydrogen bonding, while a positive ΔH indicates hydrophobic interactions.
Entropy ChangeΔSΔG = ΔH - TΔSA positive ΔS is often associated with hydrophobic interactions.

R is the gas constant and T is the absolute temperature in Kelvin.

Experimental Protocols

Protocol 1: Characterization of Quinine-HSA Binding by Fluorescence Spectroscopy

This protocol describes the use of fluorescence quenching to determine the binding constant and number of binding sites for the interaction of this compound with HSA.

1. Materials and Reagents:

  • This compound

  • Human Serum Albumin (HSA), fatty acid-free

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • High-purity water

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

2. Solution Preparation:

  • HSA Stock Solution: Prepare a stock solution of HSA (e.g., 1 x 10-5 M) in phosphate buffer. The exact concentration should be determined spectrophotometrically using the extinction coefficient of HSA at 280 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 x 10-3 M) in the same phosphate buffer. Ensure complete dissolution.

3. Experimental Procedure:

  • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite the tryptophan residue of HSA) and the emission wavelength range to 300-450 nm. Set the excitation and emission slit widths (e.g., 5 nm).

  • Pipette a known volume of the HSA solution (e.g., 3 mL of 3 x 10-6 M) into a quartz cuvette.

  • Record the fluorescence emission spectrum of the HSA solution alone (this will be F0).

  • Successively add small aliquots of the this compound stock solution to the HSA solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of quinine.

  • Correct the fluorescence intensity for the inner filter effect if necessary.

4. Data Analysis:

  • The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F0 / F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (quinine), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

  • To determine the binding constant (Ka) and the number of binding sites (n), the data can be plotted using the following modified Stern-Volmer equation (double logarithm regression curve): log[(F0 - F) / F] = log(Ka) + n log[Q] A plot of log[(F0 - F) / F] versus log[Q] will yield a straight line with a slope of 'n' and a y-intercept of log(Ka).

Protocol 2: Determination of Conformational Changes using Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure to assess changes in the secondary structure of HSA upon binding to quinine.

1. Materials and Reagents:

  • Same as in Protocol 1.

  • CD Spectropolarimeter

2. Solution Preparation:

  • Prepare solutions of HSA and this compound in phosphate buffer as described in Protocol 1.

3. Experimental Procedure:

  • Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm) for secondary structure analysis.

  • Record the CD spectrum of the phosphate buffer alone as a baseline.

  • Record the CD spectrum of the HSA solution at a known concentration.

  • Prepare a sample of HSA with quinine at a specific molar ratio (e.g., 1:1 or 1:10 HSA:quinine).

  • Record the CD spectrum of the HSA-quinine mixture.

  • Subtract the buffer baseline from the sample spectra.

4. Data Analysis:

  • Compare the CD spectra of HSA with and without quinine. Significant changes in the spectral features (e.g., shifts in the minima at ~208 nm and ~222 nm, characteristic of α-helical content) indicate conformational changes in the protein upon ligand binding.

  • The percentage of different secondary structural elements (α-helix, β-sheet, etc.) can be estimated using deconvolution software.

Visualizations

Experimental_Workflow_Fluorescence_Spectroscopy cluster_prep Solution Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis prep_hsa Prepare HSA Stock Solution measure_hsa Measure Fluorescence of HSA alone (F0) prep_hsa->measure_hsa prep_quinine Prepare Quinine Sulfate Dihydrate Stock Solution titrate Titrate HSA with Quinine Solution prep_quinine->titrate measure_hsa->titrate measure_mixture Measure Fluorescence of Mixture (F) titrate->measure_mixture Repeat for multiple concentrations stern_volmer Stern-Volmer Plot measure_mixture->stern_volmer mod_stern_volmer Modified Stern-Volmer Plot stern_volmer->mod_stern_volmer calc_params Calculate Ka and n mod_stern_volmer->calc_params

Caption: Workflow for Fluorescence Spectroscopy Titration.

Drug_Protein_Binding_Logic cluster_components Components cluster_interaction Interaction cluster_equilibrium Equilibrium State cluster_effects Pharmacological Effects drug Free Drug (Quinine) binding Reversible Binding drug->binding protein Protein (HSA) protein->binding complex Drug-Protein Complex binding->complex equilibrium Binding Equilibrium binding->equilibrium complex->binding unbound Unbound (Free) Drug equilibrium->unbound bound Bound Drug equilibrium->bound distribution Distribution unbound->distribution efficacy Efficacy unbound->efficacy clearance Clearance unbound->clearance

References

Application Notes and Protocols for the Synthesis and Characterization of Quinine Sulfate Dihydrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of two distinct classes of quinine (B1679958) derivatives: O-acyl derivatives prepared by esterification of the C-9 hydroxyl group, and C-3 vinyl-substituted derivatives synthesized via the Heck reaction. Quinine, a natural product historically used for its antimalarial properties, serves as a versatile scaffold for the development of new therapeutic agents.[1] Modification of its functional groups can lead to derivatives with altered biological activities, improved pharmacokinetic profiles, and potentially novel therapeutic applications.

Synthesis of O-Acyl Quinine Derivatives via Esterification

The secondary hydroxyl group at the C-9 position of quinine is a prime site for modification through esterification. This reaction allows for the introduction of a wide variety of acyl groups, enabling the exploration of structure-activity relationships. A general and efficient method for this transformation involves the reaction of quinine with various alkyl or aryl carbonyl chlorides in the presence of a base.[2]

Experimental Protocol: General Procedure for O-Acylation of Quinine

This protocol describes a general method for the synthesis of 9-O-acylquinine derivatives.

Materials:

  • Quinine (or Quinine Sulfate (B86663) Dihydrate, which would require a basic workup to liberate the free base prior to reaction)

  • Appropriate acyl chloride (e.g., acetyl chloride, propionyl chloride, hexanoyl chloride, heptanoyl chloride, benzoyl chloride, 2-chlorobenzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Diethyl ether)

  • Base (e.g., Triethylamine (Et3N), Pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinine (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 - 1.5 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-acyl quinine derivative.

Data Presentation: O-Acyl Quinine Derivatives
DerivativeAcyl ChlorideYield (%)Melting Point (°C)Mass Spec (m/z) [M+H]+
9-O-AcetylquinineAcetyl chloride55-72--
9-O-PropionylquininePropionyl chloride---
9-O-HexanoylquinineHexanoyl chloride65145-148429.44
9-O-HeptanoylquinineHeptanoyl chloride70--
9-O-BenzoylquinineBenzoyl chloride---
9-O-(2-Chlorobenzoyl)quinine2-Chlorobenzoyl chloride---

Note: Dashes indicate data not provided in the searched literature.

Characterization Data Highlights: 9-O-Hexanoylquinine[2]
  • ¹H-NMR (500 MHz, CDCl₃) δ (ppm): 8.727 (d, 1H, J=4.5 Hz), 8.008 (d, 1H, J=9 Hz), 7.441 (d, 1H, J=4.5 Hz), 7.349 (d, 1H, J=4.5 Hz), 7.340 (d, 1H, J=2.5 Hz), 6.53 (d, 1H), 5.81 (m, 1H), 5.02 (m, 2H), 3.95 (s, 3H), 3.35-1.27 (m, quinuclidine (B89598) and hexanoyl protons), 0.84 (t, 3H).

  • ¹³C-NMR (125 MHz, CDCl₃) δ (ppm): 173.0, 158.1, 147.5, 143.9, 141.8, 131.9, 127.2, 122.0, 119.1, 114.7, 101.6, 73.6, 59.2, 56.7, 55.8, 39.8, 34.6, 31.5, 28.9, 27.7, 25.0, 22.6, 14.2.

Synthesis of C-3 Vinyl-Substituted Quinine Derivatives via Heck Reaction

The vinyl group at the C-3 position of the quinuclidine ring offers another site for modification. The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds by reacting an alkene with an aryl or vinyl halide.[3] This allows for the introduction of various substituents at the vinyl position of quinine.

Experimental Protocol: General Procedure for the Heck Reaction of Quinine

This protocol outlines a general method for the synthesis of C-3 vinyl-substituted quinine derivatives.

Materials:

  • Quinine

  • Aryl bromide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Ligand (if required, e.g., triphenylphosphine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a reaction vessel, combine quinine (1.0 eq), the aryl bromide (1.1-1.5 eq), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if used).

  • Add the anhydrous solvent and the base under an inert atmosphere.

  • Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired vinyl-substituted quinine derivative.

Data Presentation: Heck Reaction of Quinine with Bromobenzene

Detailed quantitative data for specific Heck reaction products of quinine were not available in the searched literature. The following is a representative structure of a potential product.

Representative Product: (E)-3-(2-phenylvinyl)quinine

Characterization of Quinine Derivatives

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of synthesized quinine derivatives.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

    • ¹³C-NMR: Dissolve 20-50 mg of the sample in a deuterated solvent. Record the spectrum on a 100 or 125 MHz spectrometer.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source. This technique is useful for determining the molecular weight of the derivative.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer to identify characteristic functional group vibrations (e.g., C=O stretch for esters).

  • Melting Point:

    • Determine the melting point of the purified solid derivative using a melting point apparatus. A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC):

    • Use silica gel plates to monitor reaction progress and assess the purity of the final product. Visualize spots under UV light or with an appropriate staining agent.

Visualizations

Synthesis_of_O_Acyl_Quinine_Derivatives quinine Quinine reaction_mixture Reaction Mixture quinine->reaction_mixture acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction_mixture base Base (e.g., Et3N) base->reaction_mixture solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_mixture workup Aqueous Workup (HCl, NaHCO3, Brine) reaction_mixture->workup 1. Quench 2. Wash extraction Extraction (DCM) workup->extraction drying Drying (Na2SO4) extraction->drying purification Column Chromatography drying->purification Crude Product product O-Acyl Quinine Derivative purification->product

Caption: Workflow for the synthesis of O-acyl quinine derivatives.

Heck_Reaction_of_Quinine quinine Quinine reaction_mixture Reaction Mixture quinine->reaction_mixture aryl_bromide Aryl Bromide (Ar-Br) aryl_bromide->reaction_mixture pd_catalyst Pd Catalyst pd_catalyst->reaction_mixture base Base base->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture filtration Filtration reaction_mixture->filtration Heat concentration Concentration filtration->concentration purification Column Chromatography concentration->purification Crude Product product Vinyl-Substituted Quinine Derivative purification->product

Caption: Workflow for the Heck reaction of quinine.

Characterization_Workflow product Purified Quinine Derivative nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI) product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp tlc TLC (Purity Check) product->tlc structure_elucidation Structure Elucidation & Purity Confirmation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation mp->structure_elucidation tlc->structure_elucidation

Caption: General workflow for the characterization of quinine derivatives.

References

Troubleshooting & Optimization

factors affecting the fluorescence intensity of quinine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinine (B1679958) sulfate (B86663) fluorescence analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to factors affecting the fluorescence intensity of quinine sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during quinine sulfate fluorescence experiments in a question-and-answer format.

Q1: Why is my quinine sulfate fluorescence signal unexpectedly low?

A1: Low fluorescence intensity can stem from several factors. Systematically investigate the following potential causes:

  • pH of the Solution: The fluorescence of quinine is highly pH-dependent. The monoprotonated form of quinine, which is predominant at a pH of approximately 3.71, exhibits the highest fluorescence intensity.[1] At lower pH values, it exists as a diprotonated molecule with lower fluorescence, and as the pH increases beyond this optimum, deprotonation leads to a decrease in fluorescence intensity.[1]

  • Presence of Quenchers: Halide ions (Cl⁻, Br⁻, I⁻) are known to quench quinine sulfate fluorescence.[2][3] The quenching effect increases with the atomic mass of the halide, with iodide having the most significant impact.[3] Other quenchers can include dissolved oxygen and heavy atoms.[4]

  • Concentration Effects (Inner Filter Effect): At high concentrations, the fluorescence intensity may decrease due to the inner filter effect.[4][5] This occurs when the solution absorbs a significant portion of the excitation light before it can reach the center of the cuvette where the emission is measured. To avoid this, ensure the absorbance of your sample at the excitation wavelength is below 0.1.[6][7]

  • Solvent Polarity and Viscosity: The solvent environment can influence the fluorescence quantum yield.[4][8] Changes in solvent polarity can affect the energy levels of the excited state.[9][10] Higher solvent viscosity can sometimes lead to increased fluorescence by reducing collisional deactivation.[4]

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity.[4] This is due to an increased probability of non-radiative decay processes, such as collisional deactivation, at higher temperatures. Quinine sulfate in sulfuric acid is particularly sensitive to temperature changes.[8][11]

  • Photobleaching: Prolonged exposure to the excitation light can lead to photochemical degradation of the quinine sulfate molecule, resulting in a decrease in fluorescence over time.[12]

Q2: My calibration curve for quinine sulfate is not linear at higher concentrations. What is causing this?

A2: The deviation from linearity in your calibration curve at higher concentrations is likely due to the inner filter effect, also known as concentration quenching.[4][5][13] When the concentration of quinine sulfate is high, the solution absorbs a significant amount of the excitation light, preventing uniform illumination of the sample.[6][7] This leads to a non-proportional relationship between concentration and fluorescence intensity. To rectify this, dilute your standards and unknown samples to a concentration range where the absorbance at the excitation wavelength is less than 0.1.[6][7]

Q3: I am observing a shift in the emission maximum of my quinine sulfate sample. What could be the reason?

A3: A shift in the emission maximum can be influenced by the solvent environment.[9][10] The polarity of the solvent can affect the excited state of the quinine molecule, leading to changes in the emitted light's wavelength. Ensure you are using a consistent and appropriate solvent for all your measurements. For standard measurements, quinine sulfate is typically dissolved in 0.05 M or 0.5 M H₂SO₄.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for measuring quinine sulfate fluorescence?

A1: The maximum fluorescence intensity for quinine is observed at a pH of approximately 3.71.[1] At this pH, the quinine molecule is predominantly in its monoprotonated state, which is the most fluorescent form.[1]

Q2: What are the standard excitation and emission wavelengths for quinine sulfate?

A2: In a 0.05 M H₂SO₄ solution, quinine sulfate has two primary excitation wavelengths at approximately 250 nm and 350 nm.[5][14] The maximum fluorescence emission is observed at around 450 nm, regardless of the excitation wavelength used.[5][14][15]

Q3: How should I prepare a stock solution of quinine sulfate?

A3: To prepare a 100.0 µg/mL (ppm) stock solution, accurately weigh 120.7 mg of quinine sulfate dihydrate (or 100.0 mg of quinine), transfer it to a 1-liter volumetric flask, add 50 mL of 1 M sulfuric acid, and then dilute to the mark with distilled water.[5][15] It is recommended to prepare this solution fresh daily and protect it from light.[5][15]

Q4: Can I use quinine sulfate in sulfuric acid as a fluorescence quantum yield standard?

A4: While historically used, recent studies have shown that the fluorescence quantum yield of quinine sulfate in sulfuric acid is strongly dependent on temperature.[8][11][16] Quinine in 0.1 M perchloric acid is now recommended as a more reliable standard as its quantum yield (Φ = 0.60) shows no temperature dependence up to 45 °C.[8][11]

Q5: What is the effect of halide ions on quinine sulfate fluorescence?

A5: Halide ions (Cl⁻, Br⁻, I⁻) act as quenchers, reducing the fluorescence intensity of quinine sulfate.[2][3] The quenching mechanism can be a combination of dynamic (collisional) and static processes.[3][17] The efficiency of quenching increases down the group, with iodide having the strongest effect.[3]

Quantitative Data Summary

Table 1: Effect of pH on Relative Fluorescence Intensity of Quinine Sulfate

pHRelative Fluorescence IntensityPredominant Species
< 2.5LowerDiprotonated[1]
~3.7MaximumMonoprotonated[1]
> 4DecreasingDeprotonated[1]

Table 2: Effect of Chloride Ion Concentration on Quinine Sulfate Fluorescence

NaCl Concentration (ppm)Relative Fluorescence Intensity (%)
0100
10083[18]
2000Significantly Quenched[15]

Table 3: Fluorescence Quantum Yield of Quinine in Different Solvents

SolventQuantum Yield (Φ)Temperature Dependence
0.05 M H₂SO₄~0.55[18]Strong[11]
0.5 M H₂SO₄0.546[6][7]Strong[11]
0.1 M Perchloric Acid0.60[8][11]None (up to 45 °C)[8][11]

Experimental Protocols

Protocol 1: Preparation of Quinine Sulfate Standard Solutions

  • Prepare a 100 µg/mL Stock Solution:

    • Accurately weigh 100.0 mg of quinine sulfate.

    • Transfer the solid to a 1 L volumetric flask.

    • Add 50 mL of 1 M sulfuric acid and swirl to dissolve.

    • Dilute to the 1 L mark with deionized water and mix thoroughly.

    • Store in a dark bottle and prepare fresh daily.[5]

  • Prepare a 10 µg/mL Working Solution:

    • Pipette 10.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with 0.05 M sulfuric acid.

  • Prepare Calibration Standards:

    • Prepare a series of standards (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL) by diluting the 10 µg/mL working solution with 0.05 M sulfuric acid.[4][19]

Protocol 2: Measurement of Quinine Sulfate Fluorescence

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 15-20 minutes.

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[15]

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the 0.05 M sulfuric acid diluent.

    • Place the cuvette in the sample holder and zero the instrument.

  • Standard and Sample Measurement:

    • Starting with the most dilute standard, rinse the cuvette with the solution to be measured.

    • Fill the cuvette and place it in the sample holder.

    • Record the fluorescence intensity.

    • Repeat for all standards and unknown samples.

    • Ensure that the absorbance of all solutions is less than 0.1 at the excitation wavelength to avoid the inner filter effect.[6][7]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Stock Prepare 100 ppm Quinine Sulfate Stock Solution Working Prepare 10 ppm Working Solution Stock->Working Standards Prepare Calibration Standards (0.1-10 ppm) Working->Standards Unknown Prepare Unknown Sample Measure_Unknown Measure Unknown Unknown->Measure_Unknown Instrument Instrument Setup (Ex: 350 nm, Em: 450 nm) Blank Measure Blank (0.05 M H2SO4) Instrument->Blank Measure_Standards Measure Standards Blank->Measure_Standards Cal_Curve Generate Calibration Curve Measure_Standards->Cal_Curve Measure_Unknown->Cal_Curve Concentration Determine Unknown Concentration Cal_Curve->Concentration

Caption: Experimental workflow for quinine sulfate fluorescence measurement.

Factors_Affecting_Fluorescence cluster_increase Increase Intensity cluster_decrease Decrease Intensity (Quenching) QS Quinine Sulfate Fluorescence Intensity Optimal_pH Optimal pH (~3.7) QS->Optimal_pH High_Temp Increased Temperature QS->High_Temp Quenchers Presence of Quenchers (e.g., Halide Ions) QS->Quenchers High_Conc High Concentration (Inner Filter Effect) QS->High_Conc Non_Optimal_pH Non-Optimal pH (<2.5 or >4) QS->Non_Optimal_pH Photobleaching Photobleaching QS->Photobleaching

Caption: Factors influencing quinine sulfate fluorescence intensity.

References

Technical Support Center: Quinine Sulfate Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine (B1679958) sulfate (B86663) fluorescence measurements.

Troubleshooting Guide

This guide addresses common issues encountered during quinine sulfate fluorescence experiments in a question-and-answer format.

Question: Why is my fluorescence signal weak or non-existent?

Answer: A weak or absent fluorescence signal can stem from several factors:

  • Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for quinine sulfate. In acidic solutions (like 0.05 M or 0.1 N H₂SO₄), the typical excitation maxima are around 250 nm and 350 nm, with the emission maximum consistently at approximately 450 nm.[1][2][3][4]

  • Improper Sample Preparation: Quinine sulfate solutions should be prepared fresh daily and protected from light to prevent degradation.[1][2] The solvent is also critical; quinine's fluorescence is most stable and pronounced in dilute acidic solutions, such as 0.1 N or 0.05 M sulfuric acid.[1][5]

  • Low Concentration: The concentration of your quinine sulfate solution may be too low to detect. Prepare a series of dilutions to determine the optimal concentration range for your instrument.

  • Instrument Settings: Check the instrument's settings, including the photomultiplier tube (PMT) voltage and slit widths. Increasing the PMT voltage or widening the excitation and emission slits can enhance signal intensity, but be mindful of increasing background noise.[3][6]

  • Quenching: The presence of quenching agents in your sample can significantly reduce fluorescence intensity. Common quenchers for quinine include halide ions, such as chloride (Cl⁻) and bromide (Br⁻).[1][2][7]

Question: Why is my fluorescence signal unstable or decreasing over time?

Answer: An unstable or decreasing signal often points to photobleaching. This occurs when the fluorophore is irreversibly damaged by prolonged exposure to excitation light. To mitigate this, you can try:

  • Reducing the intensity of the excitation light.

  • Minimizing the sample's exposure time to the light source.

  • Using a fresh sample for each measurement.

Question: The relationship between concentration and fluorescence intensity is not linear. What could be the cause?

Answer: A non-linear relationship, particularly at higher concentrations, is a classic sign of the inner filter effect or concentration quenching .[2][8] When the concentration is too high, the solution absorbs a significant portion of the excitation light before it can reach the center of the cuvette where the emission is measured. Additionally, at high concentrations, excited molecules can lose energy through non-radiative pathways by interacting with other quinine molecules. To address this, it is crucial to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.[5][7] Prepare a dilution series to find the linear range for your assay.[8]

Question: My results are not reproducible. What should I check?

Answer: Lack of reproducibility can be due to a combination of factors:

  • Inconsistent Sample Preparation: Ensure that your standard and sample solutions are prepared with high precision and accuracy. As quinine solutions can degrade, they should be prepared fresh for each experiment and protected from light.[1][2]

  • Instrument Drift: Allow the fluorometer's lamp to warm up and stabilize before taking measurements.[8] It's also good practice to measure a standard periodically throughout a long experiment to monitor for any instrument drift.

  • Temperature Fluctuations: Temperature can affect fluorescence quantum yield.[7] If possible, use a temperature-controlled cuvette holder to maintain a constant temperature during your measurements.

  • pH Variations: The fluorescence of quinine sulfate is pH-dependent.[2] Ensure that the pH of your standards and samples is consistent. Using a buffered acidic solution like 0.05 M H₂SO₄ is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for quinine sulfate fluorescence measurements?

A1: Dilute sulfuric acid, typically 0.1 N or 0.05 M, is the most common and recommended solvent for quinine sulfate fluorescence measurements.[1][2][9] The acidic environment ensures stable and high fluorescence intensity.

Q2: What are the standard excitation and emission wavelengths for quinine sulfate?

A2: In an acidic medium, quinine sulfate has two primary excitation peaks at approximately 250 nm and 350 nm.[1][2][3] The fluorescence emission peak is consistently observed at around 450 nm, regardless of the excitation wavelength used.[1][3][4]

Q3: How can I avoid the inner filter effect?

A3: To avoid the inner filter effect, it is essential to work with dilute solutions. A general guideline is to ensure that the absorbance of your sample at the excitation wavelength is less than 0.1.[5][7]

Q4: What are common interfering substances in quinine sulfate fluorescence measurements?

A4: The most common interfering substances are quenching agents. Halide ions, particularly chloride (Cl⁻), are known to quench quinine fluorescence.[1][10] Even at low concentrations, chloride can cause a noticeable decrease in the fluorescence signal.[1]

Q5: Is it necessary to use a blank? What should I use?

A5: Yes, using a blank is crucial to correct for background fluorescence from the solvent and cuvette. The appropriate blank is the same solvent used to prepare your quinine sulfate solutions (e.g., 0.1 N H₂SO₄).[9]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Excitation Wavelengths 250 nm or 350 nmIn 0.05 M or 0.1 N H₂SO₄[1][2][3]
Emission Wavelength ~450 nmIn 0.05 M or 0.1 N H₂SO₄[1][3][4]
Solvent 0.1 N or 0.05 M H₂SO₄Provides a stable, acidic environment[1][2][9]
Linear Concentration Range Typically below 1 µg/mL (1 ppm)Varies by instrument; a calibration curve is necessary[8]
Absorbance Limit < 0.1 at excitation wavelengthTo avoid the inner filter effect[5][7]
Quantum Yield (in 0.5 M H₂SO₄) ~0.546A commonly cited value for use as a fluorescence standard[5]

Detailed Experimental Protocol: Preparation of Quinine Sulfate Standards

This protocol outlines the steps for preparing a series of quinine sulfate standards for generating a calibration curve.

Materials:

  • Quinine sulfate dihydrate

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled or deionized water

  • Volumetric flasks (100 mL, 1000 mL)

  • Pipettes

Procedure:

  • Preparation of 0.1 N H₂SO₄:

    • Carefully add 2.8 mL of concentrated H₂SO₄ to approximately 500 mL of distilled water in a 1000 mL volumetric flask.

    • Dilute to the mark with distilled water and mix thoroughly.

  • Preparation of a 100 µg/mL Quinine Sulfate Stock Solution:

    • Accurately weigh 100 mg of this compound.

    • Transfer the weighed quinine sulfate to a 1000 mL volumetric flask.

    • Add a small amount of 0.1 N H₂SO₄ to dissolve the solid.

    • Once dissolved, dilute to the 1000 mL mark with 0.1 N H₂SO₄ and mix well.

    • This solution should be freshly prepared and protected from light.

  • Preparation of a 10 µg/mL Intermediate Stock Solution:

    • Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with 0.1 N H₂SO₄ and mix thoroughly.[9]

  • Preparation of Working Standards:

    • Prepare a series of working standards in a suitable range (e.g., 0.1 µg/mL to 2.0 µg/mL) by diluting the 10 µg/mL intermediate stock solution with 0.1 N H₂SO₄. For example, to prepare a 1 µg/mL standard in a 10 mL volumetric flask, you would add 1 mL of the 10 µg/mL solution and dilute to the mark.[9]

Visualizations

TroubleshootingWorkflow start Start: Fluorescence Measurement Issue check_signal Weak or No Signal? start->check_signal check_instability Unstable or Decreasing Signal? check_signal->check_instability No wavelengths Verify Excitation/ Emission Wavelengths (e.g., 350nm/450nm) check_signal->wavelengths Yes check_linearity Non-Linear Concentration Curve? check_instability->check_linearity No photobleaching Mitigate Photobleaching: - Reduce excitation intensity - Minimize exposure time check_instability->photobleaching Yes inner_filter Address Inner Filter Effect: - Dilute samples (Abs < 0.1) - Prepare new calibration curve check_linearity->inner_filter Yes end_node Problem Resolved check_linearity->end_node No sample_prep Check Sample Prep: - Freshly prepared? - Protected from light? - Correct acidic solvent? wavelengths->sample_prep instrument_settings Adjust Instrument: - Slit width - PMT voltage sample_prep->instrument_settings quenching Investigate Quenching: - Presence of halides (e.g., Cl-)? instrument_settings->quenching quenching->end_node photobleaching->end_node inner_filter->end_node

Caption: A workflow for troubleshooting common quinine sulfate fluorescence issues.

References

Technical Support Center: The Effect of pH on the Fluorescence Spectrum of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence spectrum of quinine (B1679958) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of pH on the fluorescence of quinine?

A1: The fluorescence of quinine is highly dependent on pH. Its fluorescence intensity is strongest in acidic solutions and significantly decreases as the pH increases towards neutral and alkaline conditions.[1] This is because the protonation state of the quinine molecule, which is governed by the pH of the solution, dictates its electronic structure and its ability to fluoresce efficiently. In highly acidic environments, quinine exists as a dication, which is the most fluorescent species.[1]

Q2: What are the optimal excitation and emission wavelengths for quinine fluorescence?

A2: In acidic solutions (e.g., 0.05 M or 0.1 M H₂SO₄), quinine exhibits two primary excitation peaks around 250 nm and 350 nm, with a single, broad emission peak centered at approximately 450 nm.[1][2][3][4] The 350 nm excitation wavelength is most commonly used for quantitative analysis.[1]

Q3: Why does the fluorescence of quinine change with pH?

A3: Quinine has two nitrogen atoms that can be protonated.[5] At low pH, both nitrogen atoms are protonated, forming a dicationic species which is highly fluorescent. As the pH increases, the quinine molecule loses protons, first becoming a monoprotonated species, and then a neutral molecule at alkaline pH. The monoprotonated form also fluoresces, with maximum intensity observed around pH 3.71.[5] However, as the pH increases further, the deprotonated form becomes dominant, which has a lower fluorescence intensity.[5]

Q4: Can I use quinine sulfate as a fluorescence quantum yield standard?

A4: Quinine sulfate in 0.1 M H₂SO₄ or 0.5 M H₂SO₄ is a widely accepted fluorescence quantum yield standard.[1] However, recent studies have shown that its quantum yield can be temperature-dependent.[6] Quinine in 0.1 M perchloric acid is considered a more reliable standard as it shows no temperature dependence up to 45 °C.[6]

Q5: How do halide ions affect quinine fluorescence?

A5: Halide ions, such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻), are known to quench the fluorescence of quinine sulfate.[7][8] This quenching effect is due to collisional deactivation of the excited state of quinine. The quenching efficiency increases with the atomic mass of the halide ion (I⁻ > Br⁻ > Cl⁻).[7] Therefore, it is crucial to avoid contamination with halide ions in your samples and buffers.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
No or Very Low Fluorescence Signal Incorrect instrument settings: Excitation/emission wavelengths are wrong.Verify instrument settings. For quinine, use λex ≈ 350 nm and λem ≈ 450 nm.[1]
pH is too high (neutral or basic): Quinine fluorescence is significantly lower at higher pH.Acidify the sample with sulfuric acid (e.g., to a final concentration of 0.05 M H₂SO₄) and re-measure.[1]
Sample concentration is too low: The concentration of quinine is below the detection limit of the instrument.Prepare a more concentrated sample. A serial dilution can help find the optimal concentration range.[1]
Presence of quenching agents: Halide ions or other quenching impurities are present in the sample.Use high-purity solvents and reagents. If using quinine hydrochloride, be aware that the chloride ion is a quencher.[1][7]
Fluorescence Intensity Decreases Over Time Photodegradation (photobleaching): The quinine molecule is being destroyed by the excitation light.Minimize the sample's exposure to the excitation light. Use fresh samples for each measurement if possible. Store stock solutions in the dark.[1]
Instrumental Instability: The lamp or detector of the spectrofluorometer is not stable.Allow the instrument to warm up fully before measurements. Check for fluctuations by measuring a stable standard over time.[1]
Non-linear Calibration Curve Inner Filter Effect (concentration is too high): The solution is absorbing too much of the excitation light.Dilute your samples to ensure the absorbance at the excitation wavelength is below 0.1.[1][9]
Presence of a quenching impurity: An unknown substance in the sample is quenching the fluorescence.Use high-purity solvents and reagents. For complex matrices, consider sample cleanup or matrix-matched standards.[1]
Emission Peak Shifted from ~450 nm Change in solvent polarity or pH: The protonation state of quinine can cause a shift in the emission wavelength.Ensure your solvent and pH are consistent across all samples and standards.[1]
Presence of a fluorescent contaminant: Another fluorescent molecule is present in the sample.Run a blank spectrum of just the solvent/buffer to check for background fluorescence.[1]

Quantitative Data Summary

The following table summarizes the typical relationship between pH and the relative fluorescence intensity of quinine sulfate. Note that the actual intensity values will vary depending on the instrument and quinine concentration.

pHRelative Fluorescence Intensity (Arbitrary Units)
1.0High
2.0High
3.0Very High
3.7Maximum
4.0High
5.0Moderate
6.0Low
7.0Very Low
>8.0Negligible

Note: This data is synthesized from qualitative descriptions in the provided search results.[2][5]

Experimental Protocols

Protocol 1: Measuring the Effect of pH on Quinine Sulfate Fluorescence

Objective: To determine the relationship between pH and the fluorescence intensity of quinine sulfate.

Materials:

  • Quinine sulfate

  • 0.1 M Sulfuric acid (H₂SO₄)

  • Buffer solutions (pH 1, 2, 3, 4, 5, 6, 7, 8)

  • Volumetric flasks (25 mL)

  • Pipettes

  • Spectrofluorometer

  • pH meter

Procedure:

  • Prepare a 10 µg/mL Quinine Sulfate Stock Solution:

    • Dissolve an appropriate amount of quinine sulfate in 0.1 M H₂SO₄ to create a stock solution. Protect this solution from light.[1]

  • Prepare Samples at Different pH Values:

    • For each pH buffer, pipet 2.0 mL of the 10 µg/mL quinine sulfate stock solution into a 25-mL volumetric flask.[2]

    • Dilute to the mark with the corresponding buffer solution. This ensures the final concentration of quinine is the same in all samples.[1][2]

    • Measure and record the exact pH of each final solution using a pH meter.[2]

  • Instrument Setup and Measurement:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.[1]

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[1]

    • Set appropriate slit widths (e.g., 5 nm for both excitation and emission).[1]

  • Data Collection:

    • For each pH point, first use the corresponding buffer solution (without quinine) as a blank to zero the instrument.[1]

    • Measure the fluorescence intensity of the quinine sample.

    • Record the fluorescence intensity for each pH value.

  • Data Analysis:

    • Plot the measured fluorescence intensity (Y-axis) against the pH (X-axis) to visualize the relationship.[2]

Visualizations

Experimental Workflow for pH-Dependent Fluorescence Measurement

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Quinine Stock Solution dilute Dilute Stock into each Buffer stock->dilute buffers Prepare Buffer Solutions (pH 1-8) buffers->dilute measure_ph Measure Final pH dilute->measure_ph setup Instrument Setup (λex=350nm, λem=450nm) measure_ph->setup blank Blank with Buffer setup->blank measure_sample Measure Sample Fluorescence blank->measure_sample plot Plot Intensity vs. pH measure_sample->plot

Caption: Workflow for measuring quinine sulfate fluorescence at different pH values.

Logical Relationship of Quinine Protonation and Fluorescence

quinine_protonation cluster_ph pH Environment cluster_species Quinine Species cluster_fluorescence Fluorescence Intensity low_ph Low pH (Acidic) dication Dication (QH₂²⁺) low_ph->dication +2H⁺ mid_ph Mid pH (Slightly Acidic) monocation Monocation (QH⁺) mid_ph->monocation +H⁺ high_ph High pH (Neutral/Alkaline) neutral Neutral (Q) high_ph->neutral Deprotonated high_f High dication->high_f max_f Maximum monocation->max_f low_f Low/None neutral->low_f

Caption: Relationship between pH, quinine protonation state, and fluorescence intensity.

References

correcting for inner filter effects in quinine sulfate fluorometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inner filter effect (IFE) in quinine (B1679958) sulfate (B86663) fluorometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorometry?

The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by components in the sample.[1] This can lead to a non-linear relationship between the concentration of the fluorophore, such as quinine sulfate, and the measured fluorescence intensity, which can complicate the interpretation of experimental results.[2][3] The effect is more pronounced in concentrated solutions.[4] It is generally recommended to keep the absorbance of the sample below 0.1 to minimize IFE, though even at this level, errors can be up to 10%.[5]

There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the fluorophore. This reduces the amount of light available to excite the quinine sulfate, leading to lower fluorescence emission.[1][6]

  • Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the quinine sulfate is re-absorbed by other molecules in the sample, including other quinine sulfate molecules, before it reaches the detector.[1][6] This is more common when there is a significant overlap between the absorption and emission spectra of the sample components.[4]

Q2: How can I determine if my quinine sulfate fluorescence assay is affected by the inner filter effect?

A key indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus quinine sulfate concentration.[2] As the concentration increases, the fluorescence signal may plateau or even decrease. Another sign is if your sample has a high absorbance (typically above 0.1) at the excitation or emission wavelengths.[2][5]

Q3: What is the difference between the inner filter effect and fluorescence quenching?

Both the inner filter effect and fluorescence quenching can lead to a decrease in fluorescence intensity. However, they are fundamentally different processes. The inner filter effect is a result of the absorption of light, while quenching involves non-radiative energy transfer processes due to molecular interactions.[7] To distinguish between them, you can perform a fluorescence lifetime measurement. Dynamic quenching will decrease the fluorescence lifetime, whereas the inner filter effect will not.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Fluorescence intensity is not linear with increasing quinine sulfate concentration. This is a classic sign of the inner filter effect.[2]1. Check Absorbance: Measure the absorbance of your most concentrated sample at the excitation and emission wavelengths. If it is above 0.1, IFE is likely significant.[2] 2. Dilution Series: Perform a serial dilution of your sample and plot fluorescence intensity against concentration. The linear range indicates minimal IFE.[2] 3. Apply Correction: If working at high concentrations is necessary, apply a mathematical correction. (See Protocol 1).
The shape of the fluorescence emission spectrum appears distorted or red-shifted at high concentrations. Secondary inner filter effect is occurring due to the re-absorption of emitted light.[2]1. Compare Spectra: Overlay the normalized emission spectra of a dilute and a concentrated sample. A significant difference in shape suggests sIFE.[2] 2. Use Shorter Pathlength Cuvette: A shorter pathlength reduces the distance the emitted light travels through the sample, minimizing re-absorption.[2] 3. Apply Correction: Use a mathematical correction that accounts for absorbance at the emission wavelength (See Protocol 1).[2]
Inconsistent results between different experiments. Variations in sample preparation are leading to different levels of IFE.1. Control Concentration: Carefully control the concentration of all components in your assay.[8] 2. Monitor Absorbance: Measure the absorbance of each sample at the excitation and emission wavelengths to check for variations.[8] 3. Consistent Correction: Apply a consistent correction method to all measurements.[8]
Unsure if the signal decrease is due to IFE or quenching. Both phenomena cause a decrease in fluorescence intensity.1. Fluorescence Lifetime Measurement: Dynamic quenching decreases the lifetime, while IFE does not.[8] 2. Temperature Variation: Quenching is often temperature-dependent, whereas IFE is not.[8]

Experimental Protocols for IFE Correction

Protocol 1: Absorbance-Based Correction for Inner Filter Effect

This is the most common method for correcting for the inner filter effect.

Principle: The measured fluorescence intensity is corrected using the absorbance of the sample at the excitation and emission wavelengths. The correction factor accounts for the attenuation of both the excitation light and the emitted fluorescence.[6]

Equation:

Fcorr = Fobs × 10(Aex + Aem)/2 [8]

Where:

  • Fcorr is the corrected fluorescence intensity.

  • Fobs is the observed (measured) fluorescence intensity.

  • Aex is the absorbance at the excitation wavelength.

  • Aem is the absorbance at the emission wavelength.

Methodology:

  • Prepare Samples: Prepare your quinine sulfate solutions at the desired concentrations.

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths for quinine sulfate (e.g., λex = 350 nm, λem = 450 nm).

    • Measure the fluorescence intensity of your samples (Fobs).

  • Measure Absorbance:

    • Using the same cuvette and sample, measure the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).

  • Calculate Corrected Fluorescence:

    • Use the equation above to calculate the corrected fluorescence intensity (Fcorr).

Data Presentation

The following table provides an example of uncorrected and corrected fluorescence data for a series of quinine sulfate concentrations.

Quinine Sulfate Concentration (µM)Absorbance at 349 nmObserved Fluorescence (Fobs)Corrected Fluorescence (Fcorr)
50.03(Example Value)(Calculated Value)
140.08(Example Value)(Calculated Value)
200.12(Example Value)(Calculated Value)
380.22(Example Value)(Calculated Value)
630.36(Example Value)(Calculated Value)
860.49(Example Value)(Calculated Value)

Note: The observed fluorescence values are placeholders. Actual values will depend on the instrument and experimental setup. The corrected fluorescence would be calculated using the provided absorbance values and the correction equation.

Visualizations

IFE_Correction_Workflow cluster_start cluster_measurement Measurement cluster_decision Analysis cluster_correction Correction cluster_end start Prepare Quinine Sulfate Sample measure_fluorescence Measure Fluorescence (F_obs) start->measure_fluorescence measure_absorbance Measure Absorbance (A_ex and A_em) measure_fluorescence->measure_absorbance check_linearity Plot F_obs vs. Conc. Is it linear? measure_absorbance->check_linearity apply_correction Calculate F_corr = F_obs * 10^((A_ex + A_em)/2) check_linearity->apply_correction No end_linear Report F_obs check_linearity->end_linear Yes end_corrected Report F_corr apply_correction->end_corrected

Caption: Workflow for IFE correction in quinine sulfate fluorometry.

IFE_Types cluster_primary Primary Inner Filter Effect (pIFE) cluster_secondary Secondary Inner Filter Effect (sIFE) pIFE_1 Excitation light enters sample pIFE_2 Light absorbed by sample components pIFE_1->pIFE_2 pIFE_3 Reduced light reaches quinine sulfate pIFE_2->pIFE_3 pIFE_4 Lower fluorescence emission pIFE_3->pIFE_4 sIFE_1 Quinine sulfate emits fluorescence sIFE_2 Emitted light re-absorbed by sample sIFE_1->sIFE_2 sIFE_3 Reduced light reaches detector sIFE_2->sIFE_3 sIFE_4 Lower observed fluorescence sIFE_3->sIFE_4

Caption: The mechanisms of primary and secondary inner filter effects.

References

Technical Support Center: Quinine Sulfate Dihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of quinine (B1679958) sulfate (B86663) dihydrate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for quinine sulfate dihydrate solutions?

A1: To ensure stability, this compound solutions should be stored in a cool, dry, and dark place within tightly sealed, light-resistant containers.[1][2][3][4] The solid form is stable under normal storage conditions, but solutions are sensitive to light, moisture, and air.[1][2][5] For prepared solutions, especially those for infusion, storage at 4°C for a maximum of 48 hours is recommended to minimize degradation and potential leaching of plasticizers from PVC containers.[6]

Q2: Why is my quinine sulfate solution turning brown or darkening over time?

A2: Quinine sulfate is known to be light-sensitive and darkens upon exposure to light.[5][7] This color change is a visual indicator of potential degradation. To prevent this, always prepare and store the solution in light-resistant (e.g., amber) containers or by wrapping the container in aluminum foil.[4][8]

Q3: What are the primary factors that cause the degradation of quinine sulfate in solution?

A3: The primary factors affecting the stability of quinine sulfate solutions are:

  • Light Exposure: Photodegradation is a significant issue.[3][5]

  • pH: The compound is more susceptible to degradation under acidic and alkaline (basic) conditions compared to neutral conditions.[9]

  • Temperature: Elevated temperatures can accelerate degradation, although it is less sensitive to thermal stress than to acid/alkali stress.[6][9]

  • Oxidizing Agents: Quinine sulfate is incompatible with strong oxidizing agents, which can cause chemical degradation.[5][10]

  • Incompatible Materials: Avoid contact with ammonia, alkalis, iodine, iodides, and certain salts like benzoates and salicylates.[2]

Q4: How can I quantitatively assess the stability of my quinine sulfate solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess stability.[8][11] This type of method can separate the intact quinine sulfate from any degradation products that may have formed.[8] By running samples over time, you can quantify the decrease in the concentration of the active ingredient and monitor the formation of degradants.

Q5: My solution's fluorescence has decreased. Does this indicate degradation?

A5: Yes, a change in fluorescence can indicate degradation. The fluorescence of quinine is a characteristic property of the intact molecule.[7] Degradation can alter the chemical structure, leading to a loss or change in fluorescence. While HPLC is the standard for quantification, a change in the fluorescence spectrum can be a qualitative indicator that the solution's integrity has been compromised.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Variable HPLC Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Leaks in the HPLC pump or system.4. Column degradation or contamination.[8]1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Inspect the system for leaks and ensure the pump delivers a constant flow rate.4. Replace the guard column or the analytical column if it has deteriorated.[8]
Unexpected Peaks in Chromatogram (Ghost Peaks) 1. Contaminants in the sample or mobile phase.2. Carryover from a previous injection.3. Late-eluting peaks from a prior run.[8]1. Use high-purity solvents and filter all samples before injection.2. Implement a robust needle wash program in the autosampler.3. Increase the run time or use a gradient flush at the end of each run to elute all components.[8]
Poor Resolution Between Quinine and Degradation Peaks 1. Suboptimal mobile phase composition (e.g., organic ratio, pH).2. Inappropriate column chemistry.3. Flow rate is too high.[8]1. Optimize the mobile phase by adjusting the solvent ratio, pH, or buffer concentration.2. Select a column with a different stationary phase (e.g., Phenyl) for alternative selectivity.3. Reduce the flow rate to improve separation efficiency.[8]
Solution Precipitation 1. Poor aqueous solubility of quinine sulfate.2. The concentration exceeds the solubility limit in the chosen solvent.3. Change in pH or temperature affecting solubility.1. Quinine sulfate is only slightly soluble in water (0.12 g/100 mL at 20°C).[5] Ensure the concentration is within the solubility limits.2. Consider using a co-solvent or adjusting the pH. Acidifying the solution with 0.1 M HCl can improve solubility.[5]3. Maintain consistent temperature and pH during the experiment.

Quantitative Data Summary

Forced degradation studies are performed to demonstrate the specificity of an analytical method and to understand the degradation pathways. The following table summarizes the typical stability profile of quinine sulfate under various stress conditions.

Stress ConditionTypical Extent of DegradationKey Observations
Acidic (e.g., HCl) Significant DegradationQuinine sulfate is highly sensitive to acidic conditions, leading to the formation of multiple degradation products.[9]
Alkaline (e.g., NaOH) Significant DegradationThe molecule is also very susceptible to base-catalyzed hydrolysis and degradation.[9]
Oxidative (e.g., H₂O₂) Minimal to Moderate DegradationLess sensitive to oxidation compared to acid/base stress. Some degradation may be observed.[9][12]
Thermal (e.g., Heat) Minimal DegradationThe compound is relatively stable under dry heat conditions.[9][12]
Photolytic (e.g., UV Light) Minimal to Moderate DegradationExposure to light can cause degradation, confirming its light-sensitive nature.[9][12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for intentionally degrading a quinine sulfate solution to test the specificity of a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a diluent matching the HPLC mobile phase).

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat gently (e.g., 60°C) for a specified period (e.g., 2-8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Alkali Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat gently as above. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂).[12] Keep at room temperature for a specified period, then dilute to the target concentration.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for several hours.[7] Also, heat an aliquot of the stock solution under reflux. Cool and dilute to the target concentration.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to UV light (e.g., under a photostability chamber).[8] Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method to observe the decrease in the parent peak and the formation of degradation products.

Protocol 2: Example Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of quinine sulfate and its degradation products.[11][13][14][15]

  • Instrument: High-Performance Liquid Chromatography system with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., Zorbax C18, 100 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A mixture of an aqueous buffer and organic solvents. An example is 0.1 M ammonium (B1175870) acetate (B1210297) (pH 7.0), acetonitrile, and methanol in a 40:25:35 v/v ratio.[11][13][15]

  • Flow Rate: 1.0 mL/min.[11][13][15]

  • Injection Volume: 20-50 µL.[11][13][14]

  • Column Temperature: 35°C.[14]

  • Detection Wavelength: 316-330 nm.[11][13][14]

  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of quinine sulfate at known concentrations and samples for analysis. Filter all samples through a 0.45 µm filter.

    • Inject the standards to generate a calibration curve.

    • Inject the test samples and analyze the resulting chromatograms for the retention time and peak area of quinine and any degradation products.

Visualizations

experimental_workflow prep Prepare Quinine Sulfate Stock Solution stress Forced Degradation (Stress Testing) prep->stress control Unstressed Control prep->control acid Acid (HCl) stress->acid alkali Alkali (NaOH) stress->alkali oxidative Oxidative (H₂O₂) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (UV Light) stress->photo sample_prep Sample Preparation (Dilution, Neutralization, Filtration) acid->sample_prep alkali->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep control->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc analysis Data Analysis (Quantify Degradation, Assess Peak Purity) hplc->analysis

Caption: Workflow for assessing the stability of quinine sulfate solutions.

troubleshooting_workflow start HPLC Problem Observed issue1 Variable Retention Times? start->issue1 issue2 Unexpected (Ghost) Peaks? issue1->issue2 No sol1 Check: - Mobile Phase Prep - Column Temperature - Pump & Leaks issue1->sol1 Yes issue3 Poor Peak Resolution? issue2->issue3 No sol2 Action: - Use High-Purity Solvents - Filter Samples - Implement Needle Wash - Increase Run Time issue2->sol2 Yes sol3 Optimize: - Mobile Phase Ratio/pH - Flow Rate (Reduce) - Column Chemistry issue3->sol3 Yes end Problem Resolved issue3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common HPLC issues.

References

common sources of interference in quinine sulfate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinine (B1679958) Sulfate (B86663) Analysis

Welcome to the Technical Support Center for Quinine Sulfate Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of quinine sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most ?

A1: The primary sources of interference depend on the analytical method employed, most commonly fluorescence spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • For Fluorescence Spectroscopy:

    • pH variations: The fluorescence intensity of quinine sulfate is highly dependent on the pH of the solution.[1][2]

    • Quenching agents: The presence of quenching agents, particularly halide ions (Cl⁻, Br⁻, I⁻), can significantly reduce fluorescence intensity.[3][4]

    • Concentration quenching: At high concentrations, quinine sulfate can exhibit self-quenching, also known as the inner filter effect, leading to non-linear calibration curves.[1]

    • Temperature fluctuations: Higher temperatures can lead to the degradation of quinine, affecting fluorescence.[5][6]

    • Photodegradation: Exposure to UV light can cause quinine sulfate to degrade, altering its fluorescent properties.[7]

    • Scattering: Rayleigh, Tyndall, and Raman scattering can interfere with the measurement of fluorescence.[1]

    • Dissolved Oxygen: The presence of dissolved oxygen can also lead to fluorescence quenching.[5]

  • For High-Performance Liquid Chromatography (HPLC):

    • Co-eluting impurities: Impurities with similar retention times to quinine sulfate, such as its main impurity dihydroquinine, can interfere with accurate quantification.[8][9]

    • Matrix effects: Components of the sample matrix (e.g., excipients in pharmaceuticals, sugars in beverages) can interfere with the separation and detection.[10][11]

    • Mobile phase composition: Improper mobile phase composition, including pH, can affect peak shape and resolution.[12]

Q2: How does pH affect the fluorescence of quinine sulfate?

A2: The fluorescence of quinine is highly pH-dependent due to its two nitrogen sites that can be protonated.[2] At low pH, quinine exists in a diprotonated form. As the pH increases to around 3.7, it transitions to a monoprotonated form, which exhibits the highest fluorescence intensity.[2] Further increases in pH lead to a deprotonated form with lower fluorescence.[2] Therefore, maintaining a consistent and optimal acidic pH (typically in a dilute sulfuric acid solution) is crucial for reproducible and sensitive fluorescence measurements.[13]

Q3: What is fluorescence quenching and which substances are common quenchers for quinine sulfate?

A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This can occur through various mechanisms, including collisional (dynamic) quenching and static quenching.[3][14] For quinine sulfate, the most common quenchers are halide ions. The quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻, increasing with the atomic mass of the halide.[3] High concentrations of chloride ions can lead to significant quenching and are a known interference in the analysis of quinine in tonic water.[4][15]

Q4: Can the concentration of quinine sulfate itself affect the analysis?

A4: Yes. At high concentrations, the fluorescence intensity of quinine sulfate may not be linearly proportional to its concentration. This phenomenon is known as concentration quenching or the inner filter effect.[1] It occurs when the solution absorbs a significant portion of the excitation radiation before it can reach the center of the cuvette, or when emitted fluorescence is reabsorbed by other quinine molecules. To avoid this, it is essential to work with dilute solutions where the absorbance is low (typically below 0.05).[1]

Troubleshooting Guides

Fluorescence Spectroscopy

Issue 1: Low or Inconsistent Fluorescence Readings

Possible Cause Troubleshooting Step
Incorrect pH Ensure the solvent is a dilute acidic solution (e.g., 0.05 M H₂SO₄) and that the pH is consistent across all standards and samples.[1][13]
Presence of Quenching Agents Check for the presence of halide ions (Cl⁻, Br⁻, I⁻) in your sample or reagents. If present, consider sample preparation steps to remove them or use a standard addition method for quantification.[4][11]
High Sample Concentration Dilute the sample to a lower concentration to avoid concentration quenching. A plot of fluorescence vs. concentration should be linear.[1]
Photodegradation Prepare solutions fresh and protect them from light, especially UV sources.[16]
Temperature Effects Maintain a constant and controlled temperature during measurements. Lower temperatures are generally preferred.[5]
Instrumental Parameters Optimize excitation and emission wavelengths (typically around 350 nm for excitation and 450 nm for emission). Ensure consistent slit widths.[1][13]

Issue 2: Non-linear Calibration Curve

Possible Cause Troubleshooting Step
Concentration Quenching Prepare standards with lower concentrations to ensure you are working within the linear range of the assay.[1]
Instrumental Settings Check for and correct any instrumental drift or fluctuations in the light source power.[13]
Contamination Ensure all glassware is scrupulously clean to avoid contamination from quenching agents or other fluorescent compounds.
High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For a basic compound like quinine, a slightly acidic mobile phase can improve peak shape.[12]
Secondary Interactions with Column Use a mobile phase with ion-pairing agents if necessary to reduce peak tailing, although modern columns may not require this.[9]
Column Overload Reduce the injection volume or the concentration of the sample.

Issue 2: Inadequate Resolution Between Quinine and Impurities

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Composition Modify the organic-to-aqueous ratio in the mobile phase or try a different organic solvent (e.g., methanol (B129727) vs. acetonitrile).[10][12]
Incorrect Column Chemistry Ensure you are using a suitable column (e.g., C18 reversed-phase) for the separation.[8][10]
Flow Rate or Temperature Optimize the flow rate and column temperature to improve separation efficiency.

Quantitative Data Summary

Table 1: Effect of Halide Ion Concentration on Quinine Sulfate Fluorescence

QuencherConcentration (M)Relative Fluorescence Intensity (%)
NaCl0.00548.6
0.01032.2
0.01524.0
0.02019.4
0.02515.8
0.04010.6
0.0508.7
Data derived from a study on chloride quenching.[15] The initial fluorescence intensity without quencher is 100%.

Experimental Protocols

Protocol 1: Fluorescence Analysis of Quinine Sulfate
  • Preparation of Standard Solutions:

    • Prepare a 100 µg/mL stock solution of quinine sulfate by accurately weighing and dissolving the standard in 0.05 M sulfuric acid.[1]

    • Perform serial dilutions of the stock solution with 0.05 M sulfuric acid to prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 µg/mL).[17]

  • Sample Preparation:

    • Accurately dilute the unknown sample with 0.05 M sulfuric acid to a concentration that is expected to fall within the linear range of the calibration curve.

  • Instrumental Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[1]

    • Use 0.05 M sulfuric acid as a blank to zero the instrument.

    • Measure the fluorescence intensity of the standard solutions and the prepared sample solution.

  • Data Analysis:

    • Plot a calibration curve of fluorescence intensity versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Protocol 2: HPLC Analysis of Quinine Sulfate and Dihydroquinine Impurity
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of 0.1 M ammonium (B1175870) acetate (B1210297) (pH 7.0), acetonitrile, and methanol (e.g., in a 40:25:35 ratio).[10] Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of quinine sulfate standard (e.g., 1 mg/mL) in methanol.[10]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve desired concentrations (e.g., 10-50 µg/mL).[12]

  • Sample Preparation:

    • Dissolve or dilute the sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 233 nm or 330 nm.[10][12]

    • Injection Volume: 20-50 µL.[10][12]

    • Column Temperature: Ambient or controlled (e.g., 25°C).[10]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to quinine and any impurities.

    • Quantify the amounts based on the peak areas and comparison with the standard solutions.

Visualizations

Troubleshooting_Fluorescence start Start: Low/Inconsistent Fluorescence check_pH Is pH correct and consistent (e.g., 0.05 M H₂SO₄)? start->check_pH check_concentration Is concentration in linear range? check_pH->check_concentration Yes adjust_pH Action: Adjust pH of all solutions check_pH->adjust_pH No check_quenchers Are quenching agents (e.g., halides) present? check_concentration->check_quenchers Yes dilute_sample Action: Dilute sample and standards check_concentration->dilute_sample No check_photodegradation Is sample protected from light? check_quenchers->check_photodegradation No remove_quenchers Action: Use sample prep to remove or use standard addition check_quenchers->remove_quenchers Yes protect_from_light Action: Prepare fresh solutions, use amber vials check_photodegradation->protect_from_light No end_node Problem Resolved check_photodegradation->end_node Yes adjust_pH->check_concentration dilute_sample->check_quenchers remove_quenchers->check_photodegradation protect_from_light->end_node

Caption: Troubleshooting workflow for low or inconsistent fluorescence readings.

HPLC_Troubleshooting start Start: HPLC Analysis Issue issue_type What is the issue? start->issue_type poor_peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->poor_peak_shape Peak Shape poor_resolution Poor Resolution issue_type->poor_resolution Resolution check_mobile_phase_pH Is mobile phase pH optimal? poor_peak_shape->check_mobile_phase_pH adjust_pH Action: Adjust mobile phase pH check_mobile_phase_pH->adjust_pH No check_secondary_interactions Secondary interactions with column? check_mobile_phase_pH->check_secondary_interactions Yes adjust_pH->check_secondary_interactions use_ion_pair Action: Consider ion-pairing agent check_secondary_interactions->use_ion_pair Yes end_node Problem Resolved check_secondary_interactions->end_node No use_ion_pair->end_node check_mobile_phase_comp Is mobile phase composition optimal? poor_resolution->check_mobile_phase_comp modify_mobile_phase Action: Modify organic/aqueous ratio or change organic solvent check_mobile_phase_comp->modify_mobile_phase No check_column Is column chemistry appropriate? check_mobile_phase_comp->check_column Yes modify_mobile_phase->check_column change_column Action: Use a different column check_column->change_column No check_column->end_node Yes change_column->end_node

Caption: Troubleshooting workflow for common HPLC issues in quinine analysis.

References

optimizing excitation and emission wavelengths for quinine sulfate fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing quinine (B1679958) sulfate (B86663) fluorescence experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for quinine sulfate?

A1: Quinine sulfate in acidic solutions has two primary excitation peaks and one main emission peak. The most commonly used excitation wavelength is around 350 nm.[1][2][3] An alternative excitation wavelength is 250 nm.[1][2] Regardless of the excitation wavelength used, the maximum fluorescence emission is consistently observed at approximately 450 nm.[1][2][3] Minor variations in the exact peak wavelengths can occur due to instrument settings and solvent conditions.[4][5]

Q2: What is the recommended solvent for quinine sulfate fluorescence measurements?

A2: Quinine sulfate is most fluorescent in dilute acidic solutions. The standard and most widely recommended solvent is sulfuric acid (H₂SO₄), typically at a concentration of 0.05 M or 0.1 M.[1][6] Using an acidic medium is crucial for obtaining strong and stable fluorescence. While sulfuric acid is common, it's worth noting that its fluorescence quantum yield can be temperature-dependent.[7] For applications requiring high stability, 0.1 M perchloric acid (HClO₄) is a reliable alternative as its quantum yield shows minimal temperature dependence.[7]

Q3: What is the expected fluorescence quantum yield of quinine sulfate?

A3: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For quinine sulfate dissolved in 0.5 M H₂SO₄, the widely accepted quantum yield is approximately 0.55.[2][8] This high quantum yield makes quinine sulfate a bright fluorophore and a common standard for relative quantum yield measurements.[9]

Q4: Is quinine sulfate's fluorescence sensitive to environmental factors?

A4: Yes, the fluorescence of quinine sulfate is sensitive to several environmental factors:

  • pH: Fluorescence intensity is highly dependent on the pH of the solution.[5][10] It is most stable and intense in acidic conditions.

  • Temperature: The quantum yield of quinine sulfate in sulfuric acid can be affected by temperature changes.[7]

  • Quenching Agents: Certain ions, particularly halide ions like chloride (Cl⁻), can significantly reduce or "quench" quinine fluorescence.[1][2]

Troubleshooting Guide

Q5: My fluorescence signal is weak or non-existent. What should I check?

A5: A weak or absent signal can be due to several factors. Follow this troubleshooting workflow:

G Start Start: Weak/No Signal Check_Solvent 1. Verify Solvent Is it 0.05M H₂SO₄ or similar acid? Start->Check_Solvent Check_Wavelengths 2. Check Wavelengths Excitation ~350nm? Emission ~450nm? Check_Solvent->Check_Wavelengths [ Solvent OK ] Correct_Solvent Action: Prepare fresh acidic solution. Check_Solvent->Correct_Solvent [ Incorrect ] Check_Concentration 3. Check Concentration Is it too low or too high (inner filter effect)? Check_Wavelengths->Check_Concentration [ Wavelengths OK ] Correct_Wavelengths Action: Rescan excitation and emission spectra. Check_Wavelengths->Correct_Wavelengths [ Incorrect ] Check_Instrument 4. Check Instrument Settings Slit widths appropriate? PMT voltage high enough? Check_Concentration->Check_Instrument [ Concentration OK ] Correct_Concentration Action: Prepare a dilution series. Check absorbance (<0.1). Check_Concentration->Correct_Concentration [ Incorrect ] Check_Quenching 5. Suspect Quenching Any halide ions (e.g., Cl⁻) in the sample? Check_Instrument->Check_Quenching [ Settings OK ] Correct_Instrument Action: Increase slit width or PMT voltage incrementally. Check_Instrument->Correct_Instrument [ Incorrect ] Resolved Problem Resolved Check_Quenching->Resolved [ No Quenchers ] Correct_Quenching Action: Purify sample or use quencher-free reagents. Check_Quenching->Correct_Quenching [ Present ] Correct_Solvent->Check_Solvent Correct_Wavelengths->Check_Wavelengths Correct_Concentration->Check_Concentration Correct_Instrument->Check_Instrument Correct_Quenching->Check_Quenching

Caption: Troubleshooting flowchart for weak or no fluorescence signal.

Q6: The position of my emission peak has shifted. Why did this happen?

A6: A shift in the emission maximum (peak) can be caused by:

  • Solvent Polarity: Changes in the solvent environment can alter the energy levels of the fluorophore, leading to spectral shifts. Ensure your solvent composition is consistent.

  • Instrument Calibration: Verify that your spectrofluorometer is properly calibrated. Peak locations can vary slightly between instruments.[11]

  • High Analyte Concentration: At very high concentrations, re-absorption of emitted light (the inner-filter effect) can distort the emission spectrum and cause a shift in the apparent peak. It is crucial to work with dilute solutions where absorbance at the excitation wavelength is less than 0.1.[6][8]

Q7: My calibration curve is not linear at higher concentrations. Is this normal?

A7: Yes, this is a common phenomenon. The linear relationship between fluorescence intensity and concentration holds true only for dilute solutions. At higher concentrations, the calibration curve deviates from linearity and plateaus or even decreases.[5] This is primarily due to the "inner-filter effect," where the high concentration of analyte molecules absorbs a significant portion of the excitation light before it can penetrate the full sample pathlength, and may also re-absorb the emitted light.[8] To maintain linearity, prepare standards and samples with an absorbance below 0.1 at the excitation wavelength.[6][9]

Data and Parameters

Table 1: Key Spectroscopic Properties of Quinine Sulfate

ParameterValueSolvent/ConditionsSource(s)
Excitation Maxima ~350 nm, ~250 nm0.05 M H₂SO₄[1][3][12]
Emission Maximum ~450 nm0.05 M H₂SO₄[1][2][13]
Quantum Yield (Φf) 0.546 - 0.550.5 M H₂SO₄[2][8]
Recommended pH Acidic (e.g., pH < 4)Aqueous Buffer[5][10]
Common Quenchers Halide Ions (Cl⁻, Br⁻, I⁻)Aqueous Solution[1][2][14]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to experimentally verify the optimal wavelengths for your specific instrument and sample conditions.

  • Solution Preparation:

    • Prepare a stock solution of quinine sulfate (e.g., 10 µg/mL) in 0.05 M H₂SO₄.[10]

    • Prepare a working solution (e.g., 1-2 µg/mL) by diluting the stock solution with the same solvent.[10] The absorbance of this solution should be approximately 0.1.[9]

  • Acquire Excitation Spectrum:

    • Set the emission monochromator of the spectrofluorometer to the expected emission maximum, ~450 nm.[3]

    • Scan the excitation monochromator across a range of wavelengths, for example, from 200 nm to 440 nm.[3]

    • The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Acquire Emission Spectrum:

    • Set the excitation monochromator to the optimal λex determined in the previous step (e.g., ~350 nm).

    • Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength, for example, from 370 nm to 600 nm.[3]

    • The wavelength at which the highest fluorescence intensity is recorded is the optimal emission wavelength (λem).

Caption: Workflow for determining optimal excitation and emission wavelengths.

Protocol 2: Generating a Calibration Curve for Quinine Sulfate Quantification

This protocol provides a method for creating a standard curve to determine the concentration of an unknown sample.

  • Prepare Standard Solutions:

    • Prepare a high-concentration stock solution of quinine sulfate (e.g., 100 µg/mL) in 0.05 M H₂SO₄. Ensure the solid is fully dissolved.[10] This solution should be prepared fresh daily and protected from light.[1][10]

    • Perform a series of serial dilutions from the stock solution to create a set of at least five standard solutions with decreasing concentrations (e.g., 2.0, 1.0, 0.5, 0.2, 0.1 µg/mL).[10]

    • Use 0.05 M H₂SO₄ as the diluent and also as the blank.[10]

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the optimal excitation (~350 nm) and emission (~450 nm) wavelengths.

    • Adjust instrument parameters such as slit widths (e.g., 5 nm) and PMT voltage. These settings must remain constant for all measurements.[3]

  • Measure Fluorescence:

    • Fill a cuvette with the blank solution (0.05 M H₂SO₄) and place it in the instrument. Zero the instrument.

    • Measure the fluorescence intensity of each standard solution, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next standard before filling to measure.

    • Measure the fluorescence intensity of your unknown sample, ensuring it was diluted with 0.05 M H₂SO₄ to fall within the range of your standards.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from each standard's reading.

    • Plot a graph of fluorescence intensity (Y-axis) versus quinine sulfate concentration (X-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and R² value will define your calibration curve.

    • Use the equation to calculate the concentration of your unknown sample based on its measured fluorescence intensity.[5]

References

Technical Support Center: Quinine Sulfate Fluorescence Quenching by Halide Ions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinine (B1679958) sulfate (B86663) fluorescence. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the fluorescence quenching of quinine sulfate by halide ions.

Troubleshooting Guide

This section addresses common issues encountered during fluorescence experiments involving quinine sulfate and halide ions.

Issue Possible Causes Troubleshooting Steps
No or Weak Fluorescence Signal 1. Incorrect Instrument Settings: Excitation and emission wavelengths are not set optimally for quinine sulfate.[1]2. Compound Degradation: Improper storage or handling of quinine sulfate.[2]3. pH of the Solution: The fluorescence of quinine is pH-dependent.[3]4. Presence of Quenchers: Contaminants or other components in the buffer system may be quenching the fluorescence.[2]1. Verify Instrument Settings: Ensure the excitation wavelength is set to approximately 350 nm and the emission wavelength is set to around 450 nm for quinine sulfate in an acidic solution.[1]2. Assess Compound Integrity: Visually inspect the quinine sulfate for discoloration. Prepare a fresh stock solution if degradation is suspected.[2]3. Measure and Adjust pH: Quinine fluorescence is generally strongest in acidic solutions (e.g., 0.05 M H₂SO₄).[3][4] Verify the pH of your solution.4. Check for Contaminants: Use high-purity solvents and reagents. If possible, test for the presence of known quenchers.
Inconsistent Fluorescence Intensity Between Experiments 1. Concentration Inaccuracies: Errors in preparing stock or working solutions.[5]2. Temperature Fluctuations: Dynamic quenching is temperature-dependent.[5]3. Instrumental Drift: Variations in lamp output or detector sensitivity over time.1. Ensure Accurate Concentrations: Carefully prepare all solutions and use calibrated pipettes.[5]2. Maintain Constant Temperature: Use a temperature-controlled cuvette holder to ensure consistent temperature across all measurements.[5]3. Perform Regular Blanks and Standards: Measure a blank and a standard solution periodically to monitor for instrumental drift.
Unexpected Quenching Observed 1. Contamination with Halide Ions: Unintended presence of chloride, bromide, or iodide ions in reagents or glassware.2. Presence of Other Quenching Species: Dissolved oxygen or other impurities can act as quenchers.[2]1. Use Halide-Free Reagents: If halide quenching is not the subject of the experiment, ensure all reagents and solvents are free from halide contamination.2. Degas Solutions: For applications sensitive to oxygen quenching, degas solutions by bubbling with an inert gas like nitrogen or argon.[2]
Non-Linear Stern-Volmer Plot 1. Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring simultaneously.[6][7]2. Inner Filter Effect: At high fluorophore or quencher concentrations, the solution can absorb too much of the excitation or emission light.[8]1. Perform Temperature-Dependent Studies: The Stern-Volmer constant for dynamic quenching increases with temperature, while for static quenching it typically decreases.2. Dilute Samples: If the inner filter effect is suspected, dilute the samples to a lower concentration range where absorbance is linear with concentration.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore (in this case, quinine sulfate) due to interactions with other substances, known as quenchers.[9] This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent complex (static quenching).[9]

Q2: How do halide ions quench the fluorescence of quinine sulfate?

Halide ions can quench the fluorescence of quinine sulfate through a process that is primarily dynamic or collisional in nature.[10][11] This means that the halide ions collide with the excited-state quinine sulfate molecules, causing them to return to the ground state without emitting a photon.[10] The efficiency of quenching by halide ions follows the order I⁻ > Br⁻ > Cl⁻, which is related to the increasing atomic mass and polarizability of the ions.[6][7][12]

Q3: What is the Stern-Volmer equation and how is it used?

The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher for dynamic quenching:

I₀/I = 1 + KSV[Q]

Where:

  • I₀ is the fluorescence intensity in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • KSV is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

A plot of I₀/I versus [Q] should yield a straight line with a slope equal to KSV.[9][13] This plot can be used to determine the quenching constant and to understand the quenching mechanism.

Q4: What factors can influence the quenching of quinine sulfate fluorescence by halide ions?

Several factors can affect the quenching process:

  • Concentration of Halide Ions: Higher concentrations of halide ions lead to more significant quenching.[6][7][12]

  • Type of Halide Ion: As mentioned, the quenching efficiency increases down the group: I⁻ > Br⁻ > Cl⁻.[6][7][12] Fluoride ions (F⁻) generally have a negligible quenching effect.[9]

  • pH: The fluorescence of quinine sulfate is highly dependent on pH, with the strongest fluorescence typically observed in acidic conditions.[3]

  • Temperature: For dynamic quenching, an increase in temperature generally leads to a higher quenching constant.[5]

  • Solvent: The solvent can influence the fluorescence quantum yield and the interaction between the fluorophore and the quencher.[2]

Q5: How can I mitigate unwanted quenching by halide ions in my experiment?

If halide ion quenching is an interference in your assay, consider the following:

  • Use alternative salts: If a salt is required in your buffer, choose one that does not contain quenching halide ions (e.g., sulfates or perchlorates).

  • Purify reagents: Ensure that all reagents are free from halide contamination.

  • Sample preparation: If your sample matrix contains high concentrations of halides, you may need to perform a sample clean-up step, such as solid-phase extraction, to remove them.

Quantitative Data Summary

The following table summarizes the Stern-Volmer quenching constants (KSV) for the quenching of quinine sulfate fluorescence by various halide ions as reported in the literature.

Halide IonQuencherKSV (M⁻¹)Reference
ChlorideNaCl354[9]
BromideNaBr436[9]
IodideNaI2385[9]
ChlorideKCl~107[11][13]

Note: The values of KSV can vary depending on the experimental conditions such as solvent, pH, and temperature.

Experimental Protocols

Protocol 1: Determination of the Stern-Volmer Constant for Halide Quenching of Quinine Sulfate

This protocol describes the procedure to determine the Stern-Volmer constant for the quenching of quinine sulfate fluorescence by a halide ion (e.g., NaCl).

Materials:

  • Quinine sulfate dihydrate

  • 0.05 M Sulfuric acid (H₂SO₄)

  • Sodium chloride (NaCl)

  • Volumetric flasks (25 mL)

  • Pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of quinine sulfate: Accurately weigh a known amount of this compound and dissolve it in 0.05 M H₂SO₄ to prepare a stock solution (e.g., 100 µg/mL).

  • Prepare a working solution of quinine sulfate: Dilute the stock solution with 0.05 M H₂SO₄ to a final concentration that gives a strong and stable fluorescence signal (e.g., 1 µg/mL).

  • Prepare a series of quencher solutions: Prepare a stock solution of the halide salt (e.g., 1 M NaCl) in 0.05 M H₂SO₄.

  • Prepare the sample series:

    • In a series of 25 mL volumetric flasks, add a fixed volume of the quinine sulfate working solution (e.g., 2.0 mL).

    • Add varying volumes of the NaCl stock solution to each flask to achieve a range of final NaCl concentrations (e.g., 0 mM, 10 mM, 20 mM, 40 mM, 80 mM).

    • Dilute each flask to the mark with 0.05 M H₂SO₄ and mix thoroughly.

  • Measure Fluorescence:

    • Set the excitation wavelength of the fluorometer to 350 nm and the emission wavelength to 450 nm.

    • Measure the fluorescence intensity of each solution, starting with the solution containing no quencher (I₀).

  • Data Analysis:

    • Calculate the ratio I₀/I for each quencher concentration.

    • Plot I₀/I versus the concentration of the halide ion ([Q]).

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, KSV.

Visualizations

Quenching_Mechanism cluster_ground Ground State QS Quinine Sulfate (QS) QS_star QS* QS->QS_star Excitation (light absorption) QS_star->QS Fluorescence (light emission) QS_star->QS Non-radiative decay QS_star->QS Collisional Quenching

Caption: Mechanism of dynamic fluorescence quenching of quinine sulfate by halide ions.

Troubleshooting_Workflow start Start: Fluorescence Issue check_signal Weak or No Signal? start->check_signal check_consistency Inconsistent Signal? check_signal->check_consistency No check_settings Verify Instrument Settings check_signal->check_settings Yes check_conc Verify Concentrations check_consistency->check_conc Yes resolve Issue Resolved check_consistency->resolve No check_compound Assess Compound Integrity check_settings->check_compound check_ph Check pH check_compound->check_ph check_ph->resolve check_temp Control Temperature check_conc->check_temp check_temp->resolve

Caption: A logical workflow for troubleshooting common fluorescence issues.

Experimental_Workflow prep_solutions 1. Prepare Stock Solutions (Quinine Sulfate & Halide) prep_samples 2. Prepare Sample Series (Fixed Quinine, Varying Halide) prep_solutions->prep_samples measure_fluor 3. Measure Fluorescence Intensity (Excitation: 350nm, Emission: 450nm) prep_samples->measure_fluor data_analysis 4. Data Analysis (Stern-Volmer Plot) measure_fluor->data_analysis det_ksv 5. Determine Ksv data_analysis->det_ksv

Caption: Experimental workflow for determining the Stern-Volmer constant.

References

improving the signal-to-noise ratio in quinine sulfate fluorescence readings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinine (B1679958) sulfate (B86663) fluorescence measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during quinine sulfate fluorescence readings that can lead to a poor signal-to-noise ratio.

ProblemPotential CauseRecommended Solution
Weak or No Fluorescence Signal Incorrect Spectrofluorometer SettingsEnsure the excitation and emission wavelengths are set correctly for quinine sulfate. In 0.05 M H₂SO₄, the excitation maximum is around 350 nm and the emission maximum is at 450 nm.[1]
Low Analyte ConcentrationPrepare a fresh dilution of your quinine sulfate stock solution. Ensure the concentration is within the linear range of your instrument.[2]
pH of the SolutionThe fluorescence of quinine sulfate is highly pH-dependent. Maximum fluorescence intensity is typically observed in an acidic environment (e.g., 0.05 M or 0.1 N H₂SO₄).[3][4]
PhotobleachingMinimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure times necessary to obtain a good signal.[5]
High Background Noise Solvent or Cuvette ContaminationUse high-purity, spectroscopic grade solvents. Ensure cuvettes are thoroughly cleaned and free of fluorescent contaminants.
Raman ScatteringRaman scatter from the solvent can interfere with the sample's fluorescence signal. To minimize this, you can use a higher concentration of the sample or use instrument settings to subtract the blank (solvent) spectrum.
Light LeaksEnsure the sample compartment of the spectrofluorometer is securely closed and light-tight.
Non-linear Calibration Curve Inner Filter EffectAt higher concentrations, the sample can absorb too much of the excitation or emission light, leading to a non-linear response.[2][6] To avoid this, dilute your samples to have an absorbance below 0.1 at the excitation wavelength.[7]
QuenchingThe presence of certain substances, such as halide ions (e.g., Cl⁻, Br⁻), can decrease the fluorescence intensity.[1] Use high-purity water and reagents to avoid contamination with quenching agents.
Inconsistent or Irreproducible Readings Temperature FluctuationsThe fluorescence quantum yield of quinine sulfate can be temperature-sensitive.[8] Use a temperature-controlled cuvette holder to maintain a constant temperature during measurements.[7]
Sample Preparation InconsistencyEnsure that stock solutions are prepared fresh daily and protected from light, as quinine solutions can degrade.[1][3] Use precise dilutions for all standards and samples.
Instrument DriftAllow the spectrofluorometer's lamp to warm up for the manufacturer-recommended time (e.g., 15 minutes) to ensure a stable output.[9] Perform a new dark measurement periodically to account for instrument drift.[2][9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for quinine sulfate?

A1: In a 0.05 M sulfuric acid solution, quinine sulfate has two primary excitation wavelengths at 250 nm and 350 nm. The maximum fluorescence emission occurs at approximately 450 nm, regardless of the excitation wavelength used.[1]

Q2: Why is my calibration curve for quinine sulfate not linear at high concentrations?

A2: The non-linearity at higher concentrations is likely due to the inner filter effect.[2] This occurs when the solution absorbs a significant portion of the excitation light before it reaches the center of the cuvette where the emission is measured, or when the emitted light is re-absorbed by the solution. To maintain linearity, it is recommended to work with dilute solutions where the absorbance at the excitation wavelength is less than 0.1.[7]

Q3: How does pH affect the fluorescence of quinine sulfate?

A3: The fluorescence intensity of quinine sulfate is highly dependent on the pH of the solution. It exhibits the strongest fluorescence in acidic conditions, which is why it is typically dissolved in 0.05 M or 0.1 N sulfuric acid for measurements.[3][4]

Q4: What are common quenchers for quinine sulfate fluorescence?

A4: Halide ions, particularly chloride (Cl⁻), are known to quench the fluorescence of quinine.[1] The presence of these ions can lead to a decrease in the measured fluorescence intensity. The quenching effect increases with heavier halide ions (I⁻ > Br⁻ > Cl⁻).[10]

Q5: How should I prepare my quinine sulfate stock and standard solutions?

A5: It is crucial to prepare quinine sulfate solutions fresh daily and protect them from light to prevent degradation.[1][3] A common procedure is to dissolve a precisely weighed amount of quinine sulfate dihydrate in 0.05 M or 0.1 N sulfuric acid to make a stock solution, from which a series of dilutions are made to create standards for a calibration curve.[3][4]

Experimental Protocols

Protocol 1: Preparation of Quinine Sulfate Standard Solutions

Objective: To prepare a series of quinine sulfate standards for generating a calibration curve.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled or deionized water

  • Volumetric flasks and pipettes

Methodology:

  • Prepare 0.1 N H₂SO₄: Add 2.8 mL of concentrated H₂SO₄ to approximately 500 mL of distilled water in a 1 L volumetric flask, then dilute to the mark with water.

  • Prepare a 100 µg/mL stock solution: Accurately weigh 100 mg of this compound and transfer it to a 1 L volumetric flask. Dissolve it in and dilute to the mark with 0.1 N H₂SO₄.[4] This solution should be prepared fresh and kept protected from light.[1][3]

  • Prepare intermediate and working standards: Perform serial dilutions of the stock solution with 0.1 N H₂SO₄ to obtain a range of concentrations suitable for your instrument's linear range (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 µg/mL).[4]

Protocol 2: Measurement of Quinine Sulfate Fluorescence

Objective: To measure the fluorescence intensity of standard and unknown samples.

Methodology:

  • Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 15 minutes to ensure stable light output.[9]

  • Set Wavelengths: Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[1]

  • Blank Measurement: Fill a clean cuvette with the 0.1 N H₂SO₄ diluent to serve as a blank. Place it in the spectrofluorometer and set the fluorescence intensity to zero.

  • Standard Measurements: Measure the fluorescence intensity of each prepared standard solution, starting from the lowest concentration.

  • Calibration Curve: Plot a graph of fluorescence intensity versus concentration for the standard solutions.

  • Sample Measurement: Measure the fluorescence intensity of your unknown sample(s) prepared in the same diluent.

  • Concentration Determination: Use the calibration curve to determine the concentration of quinine sulfate in your unknown sample.

Visualizations

Troubleshooting_Workflow start Low Signal-to-Noise Ratio check_settings Verify Instrument Settings (λex=350nm, λem=450nm) start->check_settings check_concentration Check Sample Concentration (within linear range?) check_settings->check_concentration Settings OK check_pH Confirm Solution pH (is it acidic?) check_concentration->check_pH Concentration OK check_blank Analyze Blank Signal (high background?) check_pH->check_blank pH OK check_linearity Assess Calibration Curve Linearity check_blank->check_linearity Background Low good_signal Acceptable S/N Ratio check_blank->good_signal Issue Resolved dilute_sample Dilute Sample (Abs < 0.1) check_linearity->dilute_sample Non-linear (High Conc.) check_quenchers Investigate Potential Quenchers check_linearity->check_quenchers Non-linear (Low Conc.) check_linearity->good_signal Linear dilute_sample->check_linearity check_quenchers->good_signal Issue Resolved

Caption: A workflow for troubleshooting low signal-to-noise ratio in quinine sulfate fluorescence readings.

Experimental_Parameters cluster_instrument Instrumental Factors cluster_sample Sample Properties Excitation Wavelength Excitation Wavelength Fluorescence Intensity Fluorescence Intensity Excitation Wavelength->Fluorescence Intensity Emission Wavelength Emission Wavelength Emission Wavelength->Fluorescence Intensity Slit Widths Slit Widths Slit Widths->Fluorescence Intensity Detector Voltage Detector Voltage Detector Voltage->Fluorescence Intensity Concentration Concentration Concentration->Fluorescence Intensity pH pH pH->Fluorescence Intensity Solvent Solvent Solvent->Fluorescence Intensity Temperature Temperature Temperature->Fluorescence Intensity Presence of Quenchers Presence of Quenchers Presence of Quenchers->Fluorescence Intensity

Caption: Key parameters influencing quinine sulfate fluorescence intensity.

References

Validation & Comparative

A Comparative Guide to Quinine Sulfate and Rhodamine B as Fluorescence Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence spectroscopy, the choice of a suitable reference standard is paramount for accurate and reproducible quantum yield and lifetime measurements. Quinine (B1679958) sulfate (B86663) and Rhodamine B are two of the most common and historically significant fluorescence standards. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate standard for your specific application.

Key Performance Characteristics at a Glance

A summary of the key photophysical properties of quinine sulfate and Rhodamine B is presented below. These values can vary with the solvent, pH, and temperature, as detailed in the subsequent sections.

PropertyQuinine SulfateRhodamine B
Excitation Max (λex) ~350 nm (in 0.1 M H₂SO₄)[1]~545-555 nm (in ethanol)[2][3]
Emission Max (λem) ~450 nm (in 0.1 M H₂SO₄)[1][4]~566-583 nm (in ethanol (B145695)/water)[2][5]
Quantum Yield (Φ) 0.546 (in 0.5 M H₂SO₄)[6][7]0.65 - 0.7 (in ethanol)[8][9]
Fluorescence Lifetime (τ) ~19 ns (in 0.5 M H₂SO₄)[10]~1.7 ns (in water), ~2.7 ns (in ethanol)[11]
Common Solvent 0.1 M or 0.5 M Sulfuric AcidEthanol, Methanol, Water
Molar Extinction Coefficient (ε) 5,700 cm⁻¹/M at 347.5 nm[6]106,000 cm⁻¹/M at 542.8 nm[8]

Deciding on a Standard: A Logical Approach

The selection of an appropriate fluorescence standard is a critical step that depends on several factors related to the sample under investigation and the instrumentation available. The following diagram illustrates the key considerations in this decision-making process.

G A Sample Properties B Excitation Wavelength A->B C Emission Wavelength A->C D Solubility A->D L Choice of Standard B->L C->L D->L E Standard Properties F Quantum Yield E->F G Photostability E->G H pH Sensitivity E->H F->L G->L H->L I Instrument & Method J Detector Sensitivity I->J K Excitation Source I->K J->L K->L

Key factors in selecting a fluorescence standard.

In-Depth Comparison: Quinine Sulfate vs. Rhodamine B

Quinine Sulfate

Advantages:

  • High Quantum Yield: Quinine sulfate exhibits a relatively high and well-characterized quantum yield in sulfuric acid solutions.[6][7]

  • Photostability: It is known for its good photostability, making it suitable for prolonged measurements.

  • Excitation in the UV Range: Its excitation in the UV region is advantageous for calibrating instruments in this spectral range and for samples that excite in the UV.

Disadvantages:

  • Solvent Dependency: Quinine sulfate is typically used in acidic solutions (0.1 M or 0.5 M H₂SO₄) as its fluorescence is highly dependent on the protonation state.[1] It is not readily soluble in ethanol or methanol.[1]

  • Complex Decay Kinetics: Historically, there have been reports of non-exponential fluorescence decay for quinine sulfate, which could complicate its use as a lifetime standard.[6] However, more recent studies have shown single-exponential decays under specific conditions.[1]

  • Temperature Sensitivity: The fluorescence quantum yield of quinine sulfate in sulfuric acid has been shown to be temperature-dependent, which can be a source of error if not controlled.[12]

Rhodamine B

Advantages:

  • High Molar Extinction Coefficient and Quantum Yield: Rhodamine B has a very high molar extinction coefficient and a high quantum yield, resulting in bright fluorescence.[8][9]

  • Excitation in the Visible Range: Its strong absorption in the green region of the visible spectrum makes it suitable for use with common laser lines (e.g., 532 nm) and for calibrating instruments in the visible range.

  • Solubility: It is soluble in a variety of solvents, including water, ethanol, and methanol, offering flexibility in experimental design.[9][11]

Disadvantages:

  • pH Sensitivity: The fluorescence of Rhodamine B is highly sensitive to pH. In acidic conditions, it exists in a fluorescent "open" form, while in basic conditions, it transitions to a non-fluorescent "closed" spirolactone form.[9][13]

  • Concentration Quenching: At higher concentrations, Rhodamine B can form non-fluorescent dimers, leading to a decrease in the measured quantum yield.[11][14]

  • Temperature Sensitivity: The fluorescence intensity of Rhodamine B is also known to be temperature-dependent.[9]

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. Below are detailed protocols for the preparation and use of quinine sulfate and Rhodamine B as fluorescence standards for the determination of a sample's relative quantum yield.

General Workflow for Relative Quantum Yield Determination

The following diagram outlines the typical workflow for determining the relative fluorescence quantum yield of an unknown sample using a standard.

G A Prepare Stock Solutions (Standard & Sample) B Prepare Dilutions (Absorbance < 0.1) A->B C Measure Absorbance Spectra B->C D Measure Fluorescence Emission Spectra C->D E Integrate Emission Spectra D->E F Calculate Relative Quantum Yield E->F

Workflow for relative quantum yield measurement.
Protocol 1: Quinine Sulfate as a Fluorescence Standard

  • Preparation of 0.1 M H₂SO₄: Carefully add 5.4 mL of concentrated sulfuric acid (98%) to approximately 900 mL of deionized water. Allow the solution to cool to room temperature and then dilute to a final volume of 1 L with deionized water.

  • Preparation of Quinine Sulfate Stock Solution: Accurately weigh a sufficient amount of quinine sulfate dihydrate and dissolve it in the 0.1 M H₂SO₄ to prepare a stock solution of known concentration (e.g., 10⁻⁴ M).

  • Preparation of Working Solutions: Prepare a series of dilutions of the stock solution and the unknown sample in 0.1 M H₂SO₄. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6][7]

  • Absorbance Measurements: Record the absorbance spectra of all solutions and determine the absorbance at the excitation wavelength (typically around 350 nm).

  • Fluorescence Measurements: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission spectra for both the standard and the unknown sample. The relative quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • std refers to the standard (quinine sulfate) and sample refers to the unknown.

Protocol 2: Rhodamine B as a Fluorescence Standard
  • Solvent Selection: Choose a suitable solvent in which both Rhodamine B and the unknown sample are soluble and stable (e.g., ethanol).

  • Preparation of Rhodamine B Stock Solution: Accurately weigh a sufficient amount of Rhodamine B and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10⁻⁴ M). Store the solution in a glass container to prevent adsorption to plastic.[9]

  • Preparation of Working Solutions: Prepare a series of dilutions of the stock solution and the unknown sample in the same solvent. Ensure the absorbance of these solutions at the excitation wavelength is below 0.1.

  • Absorbance Measurements: Record the absorbance spectra of all solutions and determine the absorbance at the excitation wavelength (typically around 545 nm).

  • Fluorescence Measurements: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: Calculate the relative quantum yield of the sample using the same formula as for quinine sulfate, with Rhodamine B as the standard.

Conclusion

Both quinine sulfate and Rhodamine B have their merits and demerits as fluorescence standards. Quinine sulfate is a robust standard for the UV range, particularly when high photostability is required. Rhodamine B, with its high molar absorptivity and quantum yield in the visible range, is an excellent choice for applications using visible light excitation. The ultimate decision should be based on a careful consideration of the experimental conditions, including the excitation and emission wavelengths of the sample, solvent compatibility, and the pH of the medium. By understanding the properties of each standard and following rigorous experimental protocols, researchers can ensure the accuracy and reliability of their fluorescence measurements.

References

validation of an analytical method using quinine sulfate certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

Validating Analytical Methods for Quinine (B1679958) Sulfate (B86663): A Comparative Guide

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety and efficacy of medicinal products. Quinine sulfate, a widely used antimalarial drug, necessitates robust and validated analytical methods for its determination in pharmaceutical formulations. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and UV-Vis Spectrophotometry for the analysis of quinine sulfate, utilizing a certified reference material. It offers a detailed examination of their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The validation of an analytical method is a systematic process that confirms its suitability for the intended purpose. Key performance parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies, include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). The following tables summarize the performance of HPLC, Fluorescence Spectroscopy, and UV-Vis Spectrophotometry for the analysis of quinine sulfate based on published data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique renowned for its high resolution, sensitivity, and specificity in pharmaceutical analysis.[1] Reverse-Phase HPLC (RP-HPLC) is a commonly employed method for the routine quality control of quinine sulfate.[1]

ParameterPerformance DataReference
Linearity Range 0.08 - 600.00 µg/mL (R² = 0.9999)[2][3]
10 - 50 µg/mL (R² = 0.998)[4]
48.7 - 193.87 µg/mL[5]
0.4 - 2.0 mg/mL (R² = 1)[6]
Accuracy (% Recovery) 99.83 ± 0.92%[2]
99.35%[4]
98.9 - 100.3%[5]
101.99%[6]
Precision (% RSD) < 1.09%[2][3]
< 2%[4]
Limit of Detection (LOD) 4.32 µg/mL[2][3]
0.3092 µg/mL[4]
0.003 mg/mL[5]
Limit of Quantitation (LOQ) 13.09 µg/mL[2][3]
0.9371 µg/mL[4]
0.01 mg/mL[5]
Specificity Method is specific to quinine, with no interference from excipients or degradation products.[2][5][2][5]
Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique suitable for fluorescent molecules like quinine sulfate. Quinine sulfate in an acidic medium, such as 0.05 N sulfuric acid, emits a characteristic blue fluorescence.[7][8]

ParameterPerformance DataReference
Linearity Range 10 - 30 µg/mL (R² = 0.9998)[7]
0.00001 - 10 µg/mL[8]
0.1 - 10 µg/mL (R² > 0.99)[9]
0.8 - 4.4 mg/L (R² ≈ 0.999)[10]
Accuracy Not explicitly stated in the provided search results.
Precision (% RSD) Up to 1% can be easily achieved.[7][7]
Limit of Detection (LOD) 0.05 µg/mL[9]
0.99 mg/L[11]
Limit of Quantitation (LOQ) 0.1 µg/mL[9]
1.46 mg/L[11]
Specificity High, due to the selection of both excitation and emission wavelengths.[7][7]
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid alternative for the quantification of quinine, particularly for routine quality control where high sample throughput is required.[1]

ParameterPerformance DataReference
Linearity Range 2 - 10 µg/mL[1]
10 - 100 mg/L[12]
Accuracy The method was found to be accurate over the tested concentration levels.[13][13]
Precision Not explicitly stated in the provided search results.
Limit of Detection (LOD) Not explicitly stated in the provided search results.
Limit of Quantitation (LOQ) The lower LOQ was determined to be 2 µg/mL for quinine sulfate in tablets.[13][13]
Specificity Low, with potential for interference from other UV-absorbing substances in the formulation.[1][1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are based on validated methods for the analysis of quinine sulfate.

RP-HPLC Method[1][2][4]
  • Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.[1]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 30:70 v/v) or 0.1 M ammonium (B1175870) acetate (B1210297) pH 7.0, acetonitrile, and methanol (40:25:35 v/v).[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection Wavelength: 233 nm or 330 nm.[1][2]

    • Injection Volume: 20 µL or 50 µL.[1][2]

    • Column Temperature: Ambient.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of Quinine Sulfate Certified Reference Material in the mobile phase to a concentration of 1000 µg/mL.[1][4]

    • From the stock solution, prepare working standard solutions in the desired concentration range by further dilution with the mobile phase.[1][2][4]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a representative number of tablets.[1]

    • Transfer a quantity of the powder equivalent to a known amount of quinine sulfate into a volumetric flask.[1]

    • Dissolve and dilute to volume with the mobile phase.[1]

    • Filter the solution through a 0.45 µm membrane filter before injection.[1]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas for quantification.[1]

Fluorescence Spectroscopy Method[7][8][9]
  • Instrumentation: A filter fluorimeter or a spectrofluorometer.[7]

  • Instrumental Conditions:

    • Excitation Wavelength: 350 nm or 360 nm.[7][8][9]

    • Emission Wavelength: 450 nm or 475 nm.[7][8][9]

  • Standard Solution Preparation:

    • Weigh accurately 10 mg of quinine sulfate and dissolve it in 1000 mL of 0.05 M sulfuric acid to prepare a stock solution.[7]

    • Prepare a series of standard solutions by diluting the stock solution with 0.05 M sulfuric acid to achieve concentrations in the desired range.[7][14]

  • Sample Preparation: Prepare the sample in 0.05 M sulfuric acid and dilute as necessary to fall within the linear range of the calibration curve.[14]

  • Analysis:

    • Use 0.05 M sulfuric acid as a blank to set the fluorescence intensity to zero.[7]

    • Measure the fluorescence intensity of the standard solutions and the sample solution.[7]

    • Construct a calibration curve by plotting fluorescence intensity versus concentration and determine the concentration of the sample.[15]

UV-Vis Spectrophotometry Method[1][12]
  • Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

  • Instrumental Conditions:

    • Analytical Wavelength: 320 nm or maximum at about 345 nm.[12][16]

  • Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of Quinine Sulfate Certified Reference Material and dissolve it in 100 mL of 0.1 N Hydrochloric Acid (HCl) to obtain a stock solution.[1]

    • Prepare a series of standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in a suitable range (e.g., 2-10 µg/mL).[1]

  • Sample Preparation:

    • For liquid formulations, dilute an appropriate volume of the sample with 0.1 N HCl to obtain a theoretical concentration within the calibration range.[1]

    • For tablets, prepare a sample solution as described in the HPLC protocol, using 0.1 N HCl as the diluent.[1]

  • Analysis:

    • Measure the absorbance of the standard solutions and the sample solution at the analytical wavelength, using 0.1 N HCl as a blank.

    • Construct a calibration curve of absorbance versus concentration to determine the concentration of quinine sulfate in the sample.[1]

Visualizing the Validation Process

To better understand the workflow and interdependencies of the validation parameters, the following diagrams have been generated.

G cluster_workflow Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B Define Parameters C Execution of Validation Experiments B->C Execute Protocol D Data Analysis and Evaluation C->D Collect Data E Validation Report D->E Summarize Results F Routine Use of the Method E->F Approve Method

Analytical Method Validation Workflow

The validation of an analytical method follows a structured workflow, beginning with method development and culminating in its routine application. This process ensures that the method is reliable and fit for its intended purpose.

G cluster_parameters Interrelationship of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness

Interrelationship of Validation Parameters

The various parameters of analytical method validation are interconnected. For instance, linearity is established over a certain range, and both accuracy and precision are evaluated within that range. The precision of a method is also a critical factor in determining its detection and quantitation limits.

Conclusion

The choice between HPLC, Fluorescence Spectroscopy, and UV-Vis Spectrophotometry for the analysis of quinine sulfate depends on the specific requirements of the application. HPLC offers the highest degree of specificity and is the preferred method for stability-indicating assays and the analysis of complex mixtures where separation from impurities and degradation products is critical.[1] Fluorescence spectroscopy provides excellent sensitivity, making it ideal for the detection of low concentrations of quinine sulfate.[7] UV-Vis spectrophotometry, while less specific, presents a rapid, cost-effective, and straightforward option for routine quality control of pure drug substances and simple formulations where interference from other components is minimal.[1] By understanding the performance characteristics and experimental protocols of each method, researchers can confidently select and validate the most suitable analytical approach for their work with quinine sulfate.

References

A Comparative Guide to Quinine Sulfate Quantification: Cross-Validation of HPLC and Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of quinine (B1679958) sulfate (B86663) is critical in various fields, from pharmaceutical quality control to clinical diagnostics and food safety. High-Performance Liquid Chromatography (HPLC) and fluorescence spectroscopy are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Both HPLC and fluorescence spectroscopy offer robust and reliable means for quinine sulfate quantification, yet they exhibit distinct advantages in different aspects. The following table summarizes key validation parameters for both methods, compiled from various studies.

Validation ParameterHPLCFluorescence Spectroscopy
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.3 ng - 0.16 µg/mLLower than HPLC
Limit of Quantification (LOQ) 4 ng/mL2 µg/mL
Precision (%RSD) < 7%< 7%
Accuracy/Recovery (%) 76 - 101.8%~95%
Analysis Time < 10 minutesRapid

Key Takeaways:

  • Sensitivity: Fluorescence spectroscopy is generally more sensitive than HPLC, with a lower limit of detection, making it ideal for trace analysis.[1][2]

  • Selectivity: HPLC, particularly when coupled with a fluorescence detector, offers superior selectivity, which is crucial for analyzing complex samples where matrix interference is a concern.

  • Speed: Fluorescence spectroscopy provides a much faster analysis time as it does not require chromatographic separation.[1][2]

  • Cost: Typically, fluorescence spectroscopy is a more cost-effective technique compared to HPLC.[1][2]

Experimental Protocols

Detailed and validated methodologies are paramount for reproducible and reliable results. Below are representative experimental protocols for the quantification of quinine sulfate using both HPLC and fluorescence spectroscopy.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a common reversed-phase HPLC (RP-HPLC) method for the quantification of quinine sulfate.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 30:70 v/v).[3][4] Isocratic elution is typically sufficient.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient or controlled at 35°C.[5]

  • Detection:

    • Fluorescence: Excitation at 325 nm and emission at 375 nm.[1][2]

    • UV: 233 nm or 330 nm.[3][6]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve quinine sulfate in the mobile phase to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[3]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to create a series of standards for the calibration curve (e.g., 10-50 µg/mL).[3][4]

  • Sample Preparation:

    • Solid Samples (e.g., tablets): Crush tablets, dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.[5]

    • Liquid Samples (e.g., beverages): Degas the sample if necessary, dilute with the mobile phase to bring the concentration within the linear range of the calibration curve, and filter.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of quinine sulfate in the sample by comparing its peak area to the calibration curve.

Fluorescence Spectroscopy Protocol

This protocol describes a direct fluorescence spectroscopy method for quinine sulfate quantification.

1. Instrumentation:

  • A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

2. Spectroscopic Conditions:

  • Excitation Wavelength (λex): 350 nm.[7][8]

  • Emission Wavelength (λem): 450 nm.[7][8]

  • Solvent: 0.05 M Sulfuric Acid.[1][2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of quinine sulfate (e.g., 100 µg/mL) in 0.05 M sulfuric acid.[9]

  • Working Standard Solutions: Serially dilute the stock solution with 0.05 M sulfuric acid to prepare a series of standards with concentrations spanning the expected sample concentration range.

  • Sample Preparation:

    • Dilute the sample with 0.05 M sulfuric acid to ensure the fluorescence intensity falls within the linear range of the instrument. For beverages like tonic water, degassing is recommended.[9]

4. Data Analysis:

  • Generate a calibration curve by plotting the fluorescence intensity of the standard solutions versus their concentrations.

  • Measure the fluorescence intensity of the prepared sample and determine its concentration using the calibration curve.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both HPLC and fluorescence spectroscopy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Inject Inject into HPLC System Prep_Standard->Inject Prep_Sample Prepare Sample (Dissolve, Dilute, Filter) Prep_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Mobile Phase Detect Detection (Fluorescence or UV) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Quinine in Sample Detect->Quantify Calibrate->Quantify

Caption: Experimental workflow for quinine sulfate quantification using HPLC.

Fluorescence_Workflow cluster_prep_f Sample & Standard Preparation cluster_analysis_f Spectroscopic Analysis cluster_data_f Data Analysis Prep_Standard_F Prepare Standard Solutions in Acid Measure Measure Fluorescence Intensity (λex=350nm, λem=450nm) Prep_Standard_F->Measure Prep_Sample_F Prepare Sample (Dilute in Acid) Prep_Sample_F->Measure Calibrate_F Construct Calibration Curve Measure->Calibrate_F Quantify_F Quantify Quinine in Sample Measure->Quantify_F Calibrate_F->Quantify_F

Caption: Experimental workflow for quinine sulfate quantification using fluorescence spectroscopy.

Conclusion

Both HPLC and fluorescence spectroscopy are powerful and validated methods for the quantification of quinine sulfate.[9] The choice between the two is contingent upon the specific requirements of the analysis. Fluorescence spectroscopy is a rapid, highly sensitive, and cost-effective method suitable for straightforward sample matrices.[1][2][9] Conversely, HPLC, especially with fluorescence detection, provides unparalleled selectivity and is the preferred method for complex samples where potential interferences are a concern. A thorough cross-validation of these methods is essential when transitioning between techniques or comparing data from different analytical platforms to ensure the accuracy and consistency of results.[9]

References

A Comparative Analysis of Quinine Sulfate and Other Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of quinine (B1679958) sulfate (B86663) with other key antimalarial compounds, including chloroquine (B1663885), mefloquine, and artemisinin-based combination therapies (ACTs). The following sections present a detailed comparison of their efficacy, safety profiles, mechanisms of action, and resistance patterns, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further research.

Quantitative Efficacy and Safety Comparison

The following tables summarize the in vitro and in vivo efficacy and safety profiles of quinine sulfate and its major comparator antimalarial drugs against Plasmodium falciparum, the most virulent human malaria parasite.

Table 1: In Vitro Efficacy against P. falciparum

Antimalarial DrugStrain(s)IC50 (nM)Assay Method
Quinine Sulfate Multiple Clinical Isolates (Ghana)Geometric Mean: 55.1[1]SYBR Green I
Indian Field Isolates (ACT treatment failure)Higher IC50s compared to reference strainsSYBR Green I
Chloroquine-resistant--
Chloroquine-sensitive--
Chloroquine Multiple Clinical Isolates (Ghana)Geometric Mean: 19.6[1]SYBR Green I
K1 (Chloroquine-resistant)275 ± 12.5[2]SYBR Green I
3D7 (Chloroquine-sensitive)-SYBR Green I
Mefloquine Multiple Clinical Isolates (Ghana)Geometric Mean: 17.2[1]SYBR Green I
Abidjan Clinical Isolates15.6% resistance[3]WHO Optical Microtest
Artemether Multiple Clinical Isolates (Ghana)Geometric Mean: 2.1[1]SYBR Green I
Artesunate (B1665782) Multiple Clinical Isolates (Ghana)Geometric Mean: 3.8[1]SYBR Green I
Dihydroartemisinin (DHA) Indian Field Isolates (ACT treatment failure)Higher IC50s compared to reference strains[2]SYBR Green I

Table 2: Clinical Efficacy in Uncomplicated P. falciparum Malaria

TreatmentRegimenDay 28 Cure Rate (PCR-corrected)Parasite Clearance TimeFever Clearance Time
Quinine 7-day course64% (Ugandan children)[4]Slower than ACTs[5]Slower than ACTs[5][6]
Artemether-Lumefantrine (ACT) 3-day course96% (Ugandan children)[4]Faster than quinine[5]Faster than quinine[5][6]
Artesunate + Mefloquine (ACT) 3-day courseSignificantly higher than quinine[7]Shorter than quinine[5]Shorter than quinine[5]
Amodiaquine ->90% (in some African regions)[8]2.5 days to 1 week[8]< 2 days[8]

Table 3: Comparative Safety and Tolerability

Adverse EffectQuinineMefloquineArtemisinin-based Combination Therapies (ACTs)
Cinchonism (tinnitus, headache, nausea) Common[9]Less commonSignificantly less common than quinine[7][10]
Hypoglycemia Can occur[9]Not a common side effectLess common than quinine
Neuropsychiatric effects (anxiety, depression, psychosis) RareCan be severe, contraindication in patients with psychiatric history[9][11]Rare
Gastrointestinal upset (nausea, vomiting) Common[11]Common[9][11]Less common than quinine[7][10]
Cardiotoxicity (QT prolongation) Can occur[9]Can occur[9]Generally considered to have a better cardiac safety profile

Mechanisms of Action and Resistance

The following diagrams illustrate the proposed mechanisms of action and resistance for quinine, chloroquine, and artemisinin (B1665778).

Quinine_Mechanism cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Parasite Death Parasite Death Heme->Parasite Death Toxicity Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme_Polymerase->Hemozoin Polymerization Quinine Quinine Quinine->Heme_Polymerase Inhibits cluster_food_vacuole cluster_food_vacuole Quinine->cluster_food_vacuole Accumulates Efflux Efflux Pump (e.g., PfMDR1) Efflux->Quinine Pumps out Resistance Resistance (Increased Efflux) Resistance->Efflux Upregulation/Mutation

Caption: Mechanism of action and resistance of Quinine.

Chloroquine_Mechanism cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits formation cluster_food_vacuole cluster_food_vacuole Chloroquine->cluster_food_vacuole Accumulates via ion trapping PfCRT PfCRT Transporter PfCRT->Chloroquine Efflux of drug Resistance Resistance (Mutated PfCRT) Resistance->PfCRT Mutation leads to increased efflux

Caption: Mechanism of action and resistance of Chloroquine.

Artemisinin_Mechanism cluster_parasite Plasmodium falciparum Artemisinin Artemisinin (Endoperoxide bridge) Free_Radicals Carbon-centered Free Radicals Artemisinin->Free_Radicals Activated by Heme_Fe2 Heme or Free Fe²⁺ Heme_Fe2->Free_Radicals Parasite_Proteins Parasite Proteins Free_Radicals->Parasite_Proteins Damage Alkylation Alkylation and Oxidative Damage Parasite_Proteins->Alkylation Parasite Death Parasite Death Alkylation->Parasite Death K13_Protein Kelch13 (K13) Protein K13_Protein->Artemisinin Reduced drug activation (proposed) Resistance Resistance (K13 Mutations) Resistance->K13_Protein Mutations in

Caption: Mechanism of action and resistance of Artemisinin.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.

In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-based Assay

This assay is a widely used, non-radioactive method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

Objective: To quantify the in vitro susceptibility of P. falciparum to various antimalarial drugs.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microtiter plates (black, clear bottom)

  • Antimalarial drug stock solutions

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Drug Plate Preparation: Serially dilute antimalarial drugs in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and parasite-free wells as background controls.

  • Parasite Culture Addition: Add synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gas-controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.

  • Cell Lysis: After incubation, add lysis buffer containing SYBR Green I to each well.

  • Staining: Incubate the plates in the dark at room temperature for 1-2 hours to allow for DNA staining.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

In Vivo Therapeutic Efficacy Study: WHO Standard Protocol

This protocol outlines the standardized methodology for assessing the clinical and parasitological efficacy of antimalarial drugs in patients with uncomplicated malaria.[12]

Objective: To evaluate the efficacy of an antimalarial treatment in a specific patient population under field conditions.

Study Design: A prospective, single-arm or comparative, open-label trial.

Inclusion Criteria:

  • Patients with microscopically confirmed uncomplicated P. falciparum malaria.

  • Fever or history of fever in the last 24 hours.

  • Informed consent from the patient or guardian.

Exclusion Criteria:

  • Signs of severe malaria.

  • Presence of another febrile illness.

  • History of recent antimalarial drug intake.

Procedure:

  • Enrollment (Day 0): Record patient demographics, clinical history, and baseline vital signs. Collect a blood smear for parasite density determination and a dried blood spot for molecular analysis. Administer the first dose of the study drug under observation.

  • Follow-up (Days 1, 2, 3, 7, 14, 21, 28, and any unscheduled visit): At each visit, assess clinical symptoms and collect a blood smear for parasite quantification. On days of recurrent parasitemia, collect a dried blood spot for PCR genotyping to distinguish between recrudescence and new infection.

  • Treatment Outcomes: Classify treatment outcomes based on WHO guidelines as either Early Treatment Failure (ETF), Late Clinical Failure (LCF), Late Parasitological Failure (LPF), or Adequate Clinical and Parasitological Response (ACPR).

  • Data Analysis: Calculate the proportion of each treatment outcome, both with and without PCR correction. Use survival analysis to estimate the cumulative risk of treatment failure by the end of the follow-up period.

Summary and Conclusion

This comparative analysis highlights the evolving landscape of antimalarial therapeutics. While quinine sulfate remains a historically significant and, in some contexts, a clinically relevant antimalarial, its use is often limited by its less favorable efficacy and safety profile compared to modern alternatives.

  • Efficacy: Artemisinin-based combination therapies (ACTs) consistently demonstrate superior efficacy over quinine in terms of cure rates and parasite clearance times for uncomplicated malaria.[4][7][10] For severe malaria, artesunate is associated with lower mortality compared to quinine.

  • Safety and Tolerability: Quinine is frequently associated with a constellation of side effects known as cinchonism, and it carries a risk of hypoglycemia.[9] ACTs are generally better tolerated. Mefloquine, while effective, is limited by its potential for severe neuropsychiatric adverse events.[9][11]

  • Resistance: Resistance to quinine, often associated with mutations in genes like pfmdr1, is a concern in some malaria-endemic regions. The emergence of artemisinin resistance, linked to mutations in the K13 gene, poses a significant threat to global malaria control efforts. Widespread resistance has rendered chloroquine ineffective for the treatment of P. falciparum in most parts of the world.[13]

References

A Comparative Guide to Fluorescence Standards: NIST SRM 936 Quinine Sulfate Dihydrate vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of fluorescence is paramount. The choice of a suitable fluorescence standard is a critical determinant of data quality and reproducibility. This guide provides an objective comparison of the NIST Standard Reference Material (SRM 936) Quinine (B1679958) Sulfate (B86663) Dihydrate with two widely used alternative fluorescence standards: Rhodamine 6G and Fluorescein (B123965). The comparison is based on key performance parameters supported by experimental data.

Executive Summary

NIST SRM 936, a well-characterized quinine sulfate dihydrate, serves as a primary standard for calibrating the emission spectra of fluorescence spectrometers.[1] While it offers excellent stability and a well-defined emission spectrum, its quantum yield and lifetime characteristics are highly dependent on the solvent environment. Rhodamine 6G and Fluorescein are common alternatives known for their high quantum yields. However, their photostability and sensitivity to environmental factors such as pH and solvent polarity present challenges. This guide will delve into a quantitative comparison of these standards, providing the necessary data and experimental protocols to aid in the selection of the most appropriate standard for a given application.

Quantitative Performance Comparison

The selection of a fluorescence standard is a trade-off between certified accuracy, brightness (quantum yield), lifetime, and stability. The following tables summarize the key performance indicators for NIST SRM 936 this compound, Rhodamine 6G, and Fluorescein.

Table 1: Comparison of Fluorescence Quantum Yields (Φ)

StandardQuantum Yield (Φ)Solvent/ConditionsExcitation Wavelength (nm)
NIST SRM 936 this compound 0.600.1 M Perchloric Acid347.5
0.5460.5 M Sulfuric Acid310
Rhodamine 6G 0.95Ethanol488
0.950 ± 0.015EthanolNear long-wave absorption band
Fluorescein 0.925 ± 0.0150.1 N NaOHNear long-wave absorption band
0.79Ethanol425

Note: The quantum yield of quinine sulfate is highly sensitive to the solvent and temperature. The use of 0.1 M perchloric acid is recommended as it shows no temperature dependence up to 45 °C.[2] The quantum yield of fluorescein is also pH-dependent.

Table 2: Comparison of Fluorescence Lifetimes (τ)

StandardFluorescence Lifetime (τ) (ns)Solvent/Conditions
NIST SRM 936 this compound Not certified by NIST; reported to have non-monophasic decaySulfuric Acid
Rhodamine 6G ~4.1Ethanol
3.8Water
Fluorescein ~4.00.1 M NaOH
~3.6 - 3.9Phosphate-Buffered Saline (pH dependent)

Note: The fluorescence decay of quinine sulfate is not a single exponential, making it less suitable as a lifetime standard.[3]

Table 3: Comparison of Photostability

StandardPhotobleaching Quantum Yield (Φb)General Remarks
NIST SRM 936 this compound Data not readily availableGenerally considered photostable in acidic solutions when stored properly.
Rhodamine 6G ~10⁻⁶ - 10⁻⁷More photostable than fluorescein.[4]
Fluorescein ~10⁻⁴ - 10⁻⁵Prone to photobleaching, especially under high illumination intensity.[5]

Note: A lower photobleaching quantum yield indicates higher photostability.

Experimental Protocols

Accurate comparison of fluorescence standards requires rigorous and consistent experimental methodologies. Below are detailed protocols for two key measurements: relative fluorescence quantum yield and fluorescence lifetime.

Relative Fluorescence Quantum Yield Measurement

This method compares the integrated fluorescence intensity of a test sample to that of a standard with a known quantum yield.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare stock solutions of standard and sample B Prepare a series of dilutions for both A->B C Measure absorbance of each dilution at excitation wavelength B->C D Set excitation wavelength and record emission spectrum C->D Absorbance < 0.1 E Integrate the area under the emission curve D->E F Plot integrated intensity vs. absorbance for standard and sample E->F G Determine the gradient of the linear fits F->G H Calculate unknown quantum yield using the comparative equation G->H

Fig. 1: Workflow for Relative Quantum Yield Measurement.

Procedure:

  • Solution Preparation: Prepare a stock solution of the reference standard (e.g., NIST SRM 936 in 0.1 M HClO4) and the sample in the same solvent. Create a series of dilutions for both, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under each emission spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The relationship should be linear.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the first emitted photon.

G cluster_setup Instrument Setup cluster_data_acq Data Acquisition cluster_analysis Data Analysis A Pulsed Light Source (Laser/LED) B Sample A->B C Single Photon Detector (PMT/SPAD) B->C D TCSPC Electronics C->D G Deconvolve IRF from the measured decay D->G E Record Instrument Response Function (IRF) with a scatterer F Measure fluorescence decay of the sample E->F F->G H Fit the decay curve to an exponential model G->H I Extract fluorescence lifetime (τ) H->I

Fig. 2: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Procedure:

  • Instrument Response Function (IRF) Measurement: The IRF characterizes the temporal response of the instrument. It is measured by replacing the fluorescent sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or silica (B1680970) nanoparticles) and recording the scattered light at the excitation wavelength.

  • Sample Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data.

  • Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed using specialized software. The resulting decay curve is then fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Conclusion and Recommendations

The choice of a fluorescence standard is application-dependent.

  • NIST SRM 936 this compound is the gold standard for calibrating the emission spectra of spectrofluorometers . Its certified spectral emission data provides a reliable basis for correcting instrument-specific artifacts. When dissolved in 0.1 M perchloric acid, it can also serve as a quantum yield standard, although its non-exponential fluorescence decay makes it unsuitable for lifetime measurements.

  • Rhodamine 6G is an excellent choice for applications requiring a bright, photostable fluorophore with a high quantum yield in the visible region. Its well-characterized single exponential decay also makes it a suitable lifetime standard.

  • Fluorescein offers a very high quantum yield and is widely used, but its susceptibility to photobleaching and pH sensitivity must be carefully managed. It is a suitable quantum yield standard in buffered alkaline solutions.

For critical applications demanding the highest accuracy, it is recommended to use NIST traceable standards for instrument calibration. For routine measurements, well-characterized alternatives like Rhodamine 6G can provide reliable results when their environmental sensitivities are taken into account. Researchers should always report the standard used, its preparation, and the experimental conditions to ensure the reproducibility of their findings.

References

A Guide to Inter-Laboratory Comparison of Quinine Sulfate Quantum Yield Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quinine (B1679958) sulfate (B86663) fluorescence quantum yield (QY) measurements, a critical parameter in drug development and photophysical studies. Quinine sulfate is a widely used fluorescence standard; however, reported QY values can vary between laboratories. This variation is primarily due to differences in experimental conditions, particularly the choice of solvent and the control of temperature.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a substance is the ratio of photons emitted as fluorescence to the photons absorbed. It is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates a more fluorescent compound. Quinine sulfate has been a long-standing reference standard for relative quantum yield measurements due to its broad absorption and emission in the UV-Vis region and its relatively high quantum yield.

Inter-Laboratory Data Comparison

The fluorescence quantum yield of quinine sulfate is highly sensitive to its environment. The choice of solvent and the temperature of the solution are critical factors that contribute to the variability in reported values across different laboratories. Below is a summary of reported quantum yield values for quinine sulfate under different conditions.

Laboratory/ReferenceQuantum Yield (Φ)SolventTemperature (°C)Excitation Wavelength (nm)Comments
Velapoldi and Tønnesen0.6040.1 M HClO₄Not Specified347.5Using NIST SRM 936 Quinine Sulfate.[1]
Nawara & Waluk (2019)0.60 ± 0.0070.1 M HClO₄20 - 45Not SpecifiedNo temperature dependence observed in this range.[2][3]
Eaton (1988)0.5460.5 M H₂SO₄Not Specified310A commonly cited value in sulfuric acid.[4][5]
Nawara & Waluk (2019)Varies with temp.0.05 M H₂SO₄20 - 25Not SpecifiedShows a temperature dependence of -0.45% per °C.[2][3]

Key Observation: The data clearly indicates that quinine sulfate in 0.1 M perchloric acid (HClO₄) provides a much more stable and reproducible quantum yield value compared to when it is dissolved in sulfuric acid (H₂SO₄). The quantum yield of quinine in 0.1 M HClO₄ is approximately 0.60 and remains constant over a typical laboratory temperature range of 20-45°C.[2][3][6] In contrast, the quantum yield in sulfuric acid is not only lower but also exhibits a significant negative temperature coefficient, making it a less reliable standard unless the temperature is strictly controlled and reported.[2][3]

Experimental Protocols

The most common method for determining the fluorescence quantum yield of a compound is the relative method, where the fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine sulfate.

Relative Quantum Yield Measurement Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quinine sulfate standard in the chosen solvent (0.1 M HClO₄ is recommended for stability).

    • Prepare a series of dilutions of the standard and the sample to be tested. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[4][5][7]

    • Use high-purity, spectroscopic grade solvents to avoid interference from fluorescent impurities.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra of the standard and sample solutions.

    • Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Use a spectrofluorometer to measure the fluorescence emission spectra of the standard and sample solutions.

    • The excitation wavelength for the sample and standard should be the same.

    • The emission spectra should be corrected for the wavelength-dependent response of the instrument.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the standard and the sample.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

      Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a relative fluorescence quantum yield measurement.

G Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (e.g., Quinine Sulfate in 0.1 M HClO₄) abs_spec Record Absorbance Spectra prep_standard->abs_spec prep_sample Prepare Sample Solutions prep_sample->abs_spec fluo_spec Record Corrected Fluorescence Emission Spectra abs_spec->fluo_spec integrate Integrate Emission Spectra fluo_spec->integrate calculate Calculate Quantum Yield integrate->calculate

Workflow for relative quantum yield measurement.

Factors Influencing Quinine Sulfate Quantum Yield

The following diagram illustrates the key factors that can influence the measured quantum yield of quinine sulfate, leading to inter-laboratory variations.

G Factors Influencing Quinine Sulfate Quantum Yield cluster_solution Solution Properties cluster_instrumental Instrumental Factors QY Measured Quantum Yield Solvent Solvent (e.g., H₂SO₄ vs. HClO₄) Solvent->QY Temperature Temperature Temperature->QY Concentration Concentration (Inner Filter Effects) Concentration->QY Purity Purity of Solute and Solvent Purity->QY Correction Emission Spectra Correction Correction->QY Bandwidth Excitation/Emission Bandwidth Bandwidth->QY Geometry Cuvette Path Length and Geometry Geometry->QY

Factors affecting quinine sulfate QY measurements.

Conclusion and Recommendations

For accurate and reproducible fluorescence quantum yield measurements, the use of a stable and well-characterized standard is paramount. Based on the available data, quinine sulfate in 0.1 M perchloric acid is the recommended standard due to its stable quantum yield of approximately 0.60 over a wide range of temperatures. When using quinine sulfate in sulfuric acid, it is crucial to precisely control and report the temperature to account for its significant temperature-dependent fluorescence. By adhering to standardized protocols and being mindful of the critical experimental parameters, researchers can minimize inter-laboratory variability and ensure the reliability of their quantum yield measurements.

References

accuracy and precision of quinine sulfate as a fluorescence standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescence standard is a critical step in ensuring the accuracy and precision of fluorescence measurements. An ideal standard should exhibit a well-characterized and stable quantum yield, a single exponential fluorescence lifetime, and photostability. Quinine (B1679958) sulfate (B86663) has long been a cornerstone in fluorescence spectroscopy, but a thorough understanding of its performance characteristics in comparison to other available standards is essential for making informed decisions in the laboratory. This guide provides an objective comparison of quinine sulfate with common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescence Standards

The selection of a suitable fluorescence standard depends on the specific requirements of the experiment, including the excitation and emission wavelength ranges of the sample under investigation. The following table summarizes the key photophysical properties of quinine sulfate and several common alternative standards.

PropertyQuinine SulfateFluoresceinRhodamine BCoumarin 153
Solvent 0.1 M H₂SO₄0.1 M NaOHEthanolEthanol
Excitation Max (λex) ~350 nm~490 nm~554 nm~423 nm
Emission Max (λem) ~450 nm~514 nm~576 nm~530 nm
Quantum Yield (Φf) 0.546[1]0.950.65[2]0.53
Fluorescence Lifetime (τf) ~19 ns (not always mono-exponential)[1]~4.0 ns~1.7 ns~4.3 ns[3]
Stability Good, but sensitive to halide quenchingProne to photobleaching, pH sensitiveGood photostabilityGood photostability

Experimental Protocols

Accurate and reproducible fluorescence measurements rely on meticulous experimental execution. Below are detailed protocols for two fundamental experiments in characterizing fluorescent compounds: the determination of relative fluorescence quantum yield and the measurement of fluorescence lifetime.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate)

  • Sample of unknown quantum yield

  • Spectroscopic grade solvent

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Measurement of Fluorescence Lifetime

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its measurement.

Materials:

  • TCSPC system (pulsed light source, detector, timing electronics)

  • Fluorescence standard with a known lifetime

  • Sample of unknown lifetime

  • Scattering solution (e.g., dilute colloidal silica) for measuring the Instrument Response Function (IRF)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF, which represents the time profile of the excitation pulse as measured by the detection system.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample.

    • Set the appropriate excitation and emission wavelengths for the sample.

    • Acquire the fluorescence decay curve until sufficient photon counts are collected for good statistical accuracy.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate software.

    • Fit the deconvoluted decay to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the key experiments.

Fluorescence_Standard_Evaluation cluster_prep Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis & Calculation start Select Standard & Sample prep_sol Prepare Dilute Solutions start->prep_sol measure_abs Measure Absorbance at λex prep_sol->measure_abs measure_fluor Measure Emission Spectra measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

Fluorescence_Lifetime_Measurement cluster_setup System Setup & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis setup TCSPC System Setup measure_irf Measure Instrument Response Function (IRF) setup->measure_irf prep_sample Prepare Sample measure_irf->prep_sample measure_decay Acquire Fluorescence Decay prep_sample->measure_decay deconvolute Deconvolute Decay with IRF measure_decay->deconvolute fit_decay Fit Decay to Model deconvolute->fit_decay get_lifetime Determine Fluorescence Lifetime fit_decay->get_lifetime

Caption: Workflow for Fluorescence Lifetime Measurement.

References

Justifying the Choice of Quinine Sulfate Over Other Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. Quinine (B1679958) sulfate (B86663), a long-established fluorophore, remains a relevant standard in many applications. This guide provides a comprehensive comparison of quinine sulfate with other common fluorescent probes, offering experimental data and protocols to justify its selection in specific contexts.

Executive Summary

Quinine sulfate stands out as a reliable and cost-effective fluorescent standard, particularly for quantum yield determination. Its key advantages include a well-characterized and stable fluorescence quantum yield in acidic solutions, a large Stokes shift, and good photostability. However, its application is not without limitations. Its fluorescence is highly pH-dependent, being most stable in acidic conditions, and its non-monophasic fluorescence decay makes it less suitable for time-resolved fluorescence studies.[1] Furthermore, its limited solubility in common biological buffers can be a drawback for cellular applications.[2]

This guide presents a detailed comparison of quinine sulfate with other widely used fluorescent probes, namely fluorescein, rhodamine B, and representative examples from the naphthalimide and pyrroline (B1223166) families of fluorophores. The objective is to provide a clear, data-driven rationale for selecting the most appropriate probe for a given research or drug development application.

Comparison of Fluorescent Probes

The selection of a fluorescent probe is a multi-faceted decision that depends on the specific requirements of the experiment. The following table summarizes the key photophysical and practical properties of quinine sulfate and its alternatives.

PropertyQuinine SulfateFluoresceinRhodamine BNaphthalimide Derivative (e.g., 4-Amino-1,8-naphthalimide)Pyrroline Derivative (e.g., BODIPY FL)
Quantum Yield (Φ) ~0.55 (in 0.1 M H₂SO₄)~0.93 (in 0.1 M NaOH)~0.31 (in water), ~0.70 (in ethanol)0.45 - 0.65~0.9–1.0
Excitation Max (λex) ~350 nm (in 0.1 M H₂SO₄)~490 nm (in 0.1 M NaOH)~553 nm (in water)~430 nm~500 nm
Emission Max (λem) ~450 nm (in 0.1 M H₂SO₄)~514 nm (in 0.1 M NaOH)~572 nm (in water)Varies (e.g., ~530 nm)~510 nm
Fluorescence Lifetime (τ) ~19 ns (mono-exponential decay not always observed)~4.0 ns~1.7 ns5.76 - 9.96 ns~5-6 ns
Photostability GoodModerateGoodGoodExcellent
pH Sensitivity High (fluorescence quenched above pH 6)High (fluorescence decreases significantly below pH 7)Moderate (fluorescence is pH-dependent)Can be designed for specific pH sensingGenerally low pH sensitivity
Solubility Soluble in acidic aqueous solutions, limited in neutral buffersGood in aqueous buffers at neutral to basic pHGood in water and polar organic solventsVaries with substitutionGood in many organic solvents
Cost LowLow to ModerateLow to ModerateModerate to HighHigh

Justification for Choosing Quinine Sulfate

Despite the availability of a wide array of fluorescent probes, quinine sulfate remains a preferred choice in several key applications, particularly as a quantum yield standard.

Key Strengths of Quinine Sulfate:

  • Well-Established Quantum Yield Standard: Quinine sulfate in 0.1 M sulfuric acid is a widely accepted and certified fluorescence quantum yield standard.[3] Its quantum yield is stable and well-documented, making it an excellent reference for calibrating fluorescence instrumentation and determining the quantum yields of other fluorophores.

  • Large Stokes Shift: With an excitation maximum around 350 nm and an emission maximum around 450 nm, quinine sulfate exhibits a large Stokes shift of approximately 100 nm. This significant separation between excitation and emission spectra minimizes self-absorption and inner filter effects, leading to more accurate fluorescence measurements.

  • Good Photostability: Quinine sulfate demonstrates good resistance to photobleaching, allowing for stable and reproducible measurements over extended periods of illumination.[4]

  • Cost-Effectiveness: As a readily available and relatively inexpensive compound, quinine sulfate is a budget-friendly option for routine fluorescence measurements and as a standard.

Considerations and Limitations:

  • pH Dependence: The fluorescence of quinine sulfate is highly dependent on pH, with optimal and stable emission occurring in acidic solutions (pH < 4).[5] Its fluorescence is significantly quenched in neutral or basic environments, limiting its use in biological assays conducted at physiological pH.

  • Fluorescence Lifetime: The fluorescence decay of quinine sulfate is often not a single exponential, which makes it less suitable as a standard for fluorescence lifetime measurements.[1]

  • Solubility: Quinine sulfate's poor solubility in neutral aqueous buffers restricts its application in many biological and cellular imaging experiments.[2]

Applications in Drug Development:

In the context of drug development, quinine sulfate is frequently employed as a standard in high-throughput screening (HTS) assays that rely on fluorescence intensity. Its stable fluorescence in acidic conditions makes it suitable for assays where the reaction buffer can be acidified. For example, it can be used to validate instrument performance and to normalize data in screens for enzyme inhibitors or receptor binding. However, for cell-based assays or studies requiring physiological pH, alternative probes with better biocompatibility and pH stability are generally preferred.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield, such as quinine sulfate.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard (e.g., Quinine sulfate in 0.1 M H₂SO₄)

  • Sample of unknown quantum yield

  • Spectroscopic grade solvent

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the sample in the same solvent as the standard, if possible. If a different solvent is used, its refractive index must be known.

    • Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all standard and sample solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectra for all standard and sample solutions.

    • Integrate the area under the emission peak for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes by measuring the time delay between the excitation pulse and the detection of the first emitted photon.

Materials:

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

    • Fast photodetector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

    • TCSPC electronics (e.g., time-to-amplitude converter (TAC) and multi-channel analyzer (MCA))

  • Fluorescent sample

  • Scattering solution (for instrument response function measurement, e.g., dilute ludox or non-dairy creamer)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF, which represents the time profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample.

    • Set the appropriate excitation and emission wavelengths.

    • Acquire the fluorescence decay curve until a sufficient number of photons have been collected (typically 10,000 counts in the peak channel).

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay curve.

    • Fit the resulting decay curve to one or more exponential decay functions to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically evaluated by the chi-squared (χ²) value.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_analysis Data Analysis prep_std Prepare Standard Solutions abs_measure Absorbance Measurement (UV-Vis) prep_std->abs_measure fluor_measure Fluorescence Measurement (Spectrofluorometer) prep_std->fluor_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure prep_sample->fluor_measure plot_data Plot Integrated Intensity vs. Absorbance abs_measure->plot_data fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.

signaling_pathway cluster_properties Probe Properties cluster_application Application Requirements cluster_choice Probe Selection quantum_yield Quantum Yield probe_choice Optimal Fluorescent Probe quantum_yield->probe_choice lifetime Fluorescence Lifetime lifetime->probe_choice photostability Photostability photostability->probe_choice ph_sensitivity pH Sensitivity ph_sensitivity->probe_choice solubility Solubility solubility->probe_choice cost Cost cost->probe_choice assay_type Assay Type (e.g., HTS, Imaging) assay_type->probe_choice environment Experimental Environment (e.g., pH, solvent) environment->probe_choice instrumentation Available Instrumentation instrumentation->probe_choice

Caption: Factors Influencing the Choice of a Fluorescent Probe.

References

literature review of quinine sulfate's quantum yield values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Quinine (B1679958) Sulfate's Quantum Yield

Quinine sulfate (B86663) is a widely recognized and historically significant fluorescence standard. Its quantum yield, a measure of its fluorescence efficiency, has been the subject of numerous studies. This guide provides a comprehensive overview of the reported quantum yield values for quinine sulfate, details the experimental protocols for its measurement, and compares it with other common fluorescence standards. This information is crucial for researchers in various scientific disciplines who rely on accurate and reproducible fluorescence measurements.

Quantum Yield Values of Quinine Sulfate

The fluorescence quantum yield (Φf) of quinine sulfate is known to be sensitive to the solvent and temperature. The most commonly cited values are for quinine sulfate dissolved in sulfuric acid solutions. Below is a summary of reported quantum yield values under various conditions.

Quantum Yield (Φf)SolventExcitation Wavelength (nm)Temperature (°C)Reference
0.5460.5 M H2SO436625Melhuish (1961)[1]
0.550.1 N H2SO4--Parker and Rees (1960)[2]
0.53 ± 0.020.05 M H2SO4366-Adams et al. (1977)[1]
0.52 ± 0.020.05 M H2SO4350-Resch-Genger et al. (2009)[1]
0.60 ± 0.020.1 M HClO4347.5-Velapoldi and Tønnesen (2004)[1][3]
0.600.1 M HClO4-up to 45IUPAC Technical Report (2011)[4]

Note: It is important to consider that early determinations of quantum yield had higher uncertainties. More recent studies using advanced techniques and instrumentation have provided more precise values. The IUPAC has recommended quinine in 0.1M perchloric acid as a reliable standard due to its temperature stability.[4]

Experimental Protocols for Quantum Yield Measurement

The determination of fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.[2][5]

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.[5][6]

Methodology:

  • Standard and Sample Preparation: Prepare solutions of the standard (e.g., quinine sulfate) and the unknown sample in the same solvent, if possible. The absorbance of the solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[7]

  • Absorbance Measurement: Measure the absorbance of both the standard and the sample solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample solutions using a spectrofluorometer. The same excitation wavelength and instrument settings should be used for both measurements.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the standard (F_st) and the sample (F_x).

  • Calculation: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation[6][8]:

    Φ_x = Φ_st * (F_x / F_st) * (A_st / A_x) * (n_x² / n_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • F_x and F_st are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_x and A_st are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_x and n_st are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Absolute Quantum Yield Measurement

The absolute method directly measures the number of photons emitted by the sample relative to the number of photons absorbed, without the need for a reference standard. This is typically achieved using an integrating sphere.[5][9]

Methodology:

  • Instrumentation: An integrating sphere is used to collect all the emitted light from the sample. The sphere is coated with a highly reflective material to ensure uniform light distribution.

  • Measurement of Incident Light: A spectrum of the excitation light is measured with the integrating sphere containing a blank (solvent only). This provides a measure of the initial number of photons.

  • Measurement of Sample: The sample is placed in the integrating sphere, and the emission spectrum is recorded. This measurement includes both the scattered excitation light and the emitted fluorescence.

  • Data Analysis: The area of the scattered excitation light peak and the fluorescence emission peak are integrated.

  • Calculation: The quantum yield is calculated as the ratio of the number of emitted photons (integrated fluorescence) to the number of absorbed photons (the difference between the incident and scattered excitation light).[9]

Comparison with Alternative Fluorescence Quantum Yield Standards

While quinine sulfate is a traditional standard, several other compounds are now commonly used, offering advantages in different spectral regions and with varying quantum yield values.[10][11]

StandardSolventQuantum Yield (Φf)Excitation Wavelength (nm)Emission Max (nm)
Quinine Sulfate 0.1 M HClO4 0.60 347.5 ~450
Fluorescein0.1 M NaOH0.925496518
Rhodamine 6GEthanol0.95528551
Rhodamine 101Ethanol1.00570595
Cresyl VioletMethanol0.54580620
9,10-DiphenylanthraceneCyclohexane0.90373409

Considerations for Standard Selection:

  • Spectral Overlap: The chosen standard should have absorption and emission spectra that are in a similar range to the sample being investigated to minimize wavelength-dependent instrument corrections.[1]

  • Quantum Yield Value: A standard with a quantum yield in a similar range to the unknown can improve measurement accuracy.

  • Photostability and Purity: The standard should be highly pure and photochemically stable under the experimental conditions.

  • Solvent Compatibility: The standard should be soluble and stable in the same solvent as the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield.

Relative_Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation prep_std Prepare Standard Solution abs_std Measure Absorbance of Standard (A_st) prep_std->abs_std prep_smp Prepare Sample Solution abs_smp Measure Absorbance of Sample (A_x) prep_smp->abs_smp fluo_std Measure Fluorescence of Standard (F_st) abs_std->fluo_std fluo_smp Measure Fluorescence of Sample (F_x) abs_smp->fluo_smp calculate Calculate Quantum Yield (Φ_x) fluo_std->calculate fluo_smp->calculate

Caption: Workflow for relative quantum yield determination.

References

A Comparative Guide to the Polymorphic Forms of Quinine Sulfate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a stable and bioavailable solid form of an active pharmaceutical ingredient (API) is a critical step in drug development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an API, including its solubility, dissolution rate, stability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparison of the different known polymorphic and solvatomorphic forms of quinine (B1679958) sulfate (B86663), a widely used antimalarial drug. The information presented is compiled from peer-reviewed literature and patent filings, offering a valuable resource for formulation scientists and researchers.

Physicochemical Properties of Quinine Sulfate Polymorphs

Quinine sulfate has been shown to exist in several polymorphic and solvatomorphic forms. Research by Karan et al. (2012) identified four distinct crystal forms (I, II, III, and IV) in addition to the commercially available form (Form O)[1]. Furthermore, a patent application has disclosed the existence of several other polymorphs designated as Forms B through K[2]. The key physicochemical properties of the well-characterized forms are summarized in the tables below.

Thermal Characteristics

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal behavior of polymorphs, including their melting points and phase transitions.

FormMelting Point (°C)Enthalpy of Fusion (J/g)Notes
Form O 209.820.0Commercial sample, acicular crystals[1][3].
Form IL 154.41.79Low melting form, monotropically related to Form IH. Converts to Form IH upon heating[1].
Form IH 203.548.0High melting form, prismatic shape[1][3].
Form IIL 141.7 (transition)-Enantiotropically related to Form IIH. Undergoes a solid-solid transition to Form IIH[1].
Form IIH 214.5117.1High melting form, acicular crystals with different dimensions from Form O[1][3].
Form III 206.6721.98Pentanol solvate (2:1 stoichiometry).[1][4] Shows a broad endotherm at 129.6°C due to desolvation.[1][3] Designated as anhedral crystals[3].
Form IV 207.4524.50Tert-amyl alcohol solvate (2:1 stoichiometry).[1] Exhibits a broad endotherm at 103.2°C due to desolvation.[1][3] Appears as flaky, irregular crystals[1].
Form B 123 and 225-Exhibits endotherms at 123°C and 225°C and an exotherm at 229°C. Shows a 1.5% weight loss between 94-141°C[2].
Form G --TG-IR analysis indicates an 8% weight loss from 19-150°C, suggesting it may be a t-butanol solvate[2].
Solubility and Dissolution

The solubility and dissolution rate of different polymorphic forms can have a direct impact on the bioavailability of a drug.

FormEnthalpy of Solution (J/g)SolubilityDissolution Rate
Form O Endothermic--
Form I Endothermic--
Form II EndothermicHighest among Forms O, I, II, III, and IVMaximum release rate in dissolution studies[1][4].
Form III Endothermic--
Form IV Endothermic--

Note: The enthalpy of solution followed the order: Form O > Form II > Form III > Form I > Form IV, suggesting Form II is the least crystalline.[1][4]

In Vivo Performance

The ultimate test of a polymorphic form's suitability is its in vivo performance. Studies have shown that the different forms of quinine sulfate can lead to varying therapeutic outcomes.

FormIn Vivo Antimalarial Activity (against P. berghei)
Form O 50% mortality rate
Form I 67.3% mortality rate
Form II 67.3% mortality rate
Form III 67.3% mortality rate
Form IV 83.3% mortality rate

Note: The study concluded a successful development of a new polymorphic form with increased antimalarial activity for Form IV.[1]

Experimental Protocols

Detailed methodologies are essential for replicating and verifying experimental findings.

Preparation of Polymorphic Forms

Different polymorphic forms of quinine sulfate were obtained by recrystallizing the commercial form from various analytical grade solvents. The general procedure involves dissolving quinine sulfate in a minimum amount of the solvent near its boiling point, followed by cooling to induce crystallization[1].

  • Form I: Recrystallized from n-propanol.

  • Form II: Recrystallized from iso-butyl alcohol.

  • Form III: Recrystallized from n-pentanol.

  • Form IV: Recrystallized from tert-amyl alcohol.

Analytical Techniques

A variety of analytical techniques are employed to identify and characterize the different polymorphic forms.

  • Differential Scanning Calorimetry (DSC): Performed using a TA Instruments model 2920 calorimeter. Samples are placed in aluminum DSC pans, and the weight is accurately recorded before the pan is crimped[2]. The temperature range is typically from 25°C to 250°C with a heating rate of 2°C per minute[3].

  • Thermogravimetric Analysis (TGA): TGA scans are obtained on a Mettler, Star system[3].

  • X-Ray Powder Diffractometry (XRPD): Used to obtain the unique diffraction patterns of each crystalline form.

  • Fourier Transform Infrared Spectroscopy (FT-IR): Dry KBr (50 mg) is finely ground, and the sample is mixed before being compressed into a disk for analysis[3].

  • Scanning Electron Microscopy (SEM): Provides visualization of the crystal morphology.

  • Solubility Studies: Conducted at 25°C and 37°C for 24 hours. Samples are analyzed spectrophotometrically[3].

  • Dissolution Studies: Performed in a dissolution apparatus at 37°C[3].

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the workflow for polymorph screening and the thermodynamic relationships between the identified forms of quinine sulfate.

experimental_workflow cluster_start Starting Material cluster_recrystallization Recrystallization from Different Solvents cluster_polymorphs Identified Polymorphic/Solvatomorphic Forms cluster_characterization Physicochemical Characterization Quinine Sulfate (Commercial Form O) Quinine Sulfate (Commercial Form O) n-propanol n-propanol Quinine Sulfate (Commercial Form O)->n-propanol iso-butyl alcohol iso-butyl alcohol Quinine Sulfate (Commercial Form O)->iso-butyl alcohol n-pentanol n-pentanol Quinine Sulfate (Commercial Form O)->n-pentanol tert-amyl alcohol tert-amyl alcohol Quinine Sulfate (Commercial Form O)->tert-amyl alcohol Form I Form I n-propanol->Form I Form II Form II iso-butyl alcohol->Form II Form III (solvate) Form III (solvate) n-pentanol->Form III (solvate) Form IV (solvate) Form IV (solvate) tert-amyl alcohol->Form IV (solvate) DSC DSC Form I->DSC SEM SEM Form I->SEM TGA TGA Form II->TGA Solubility Solubility Form II->Solubility XRPD XRPD Form III (solvate)->XRPD Dissolution Dissolution Form III (solvate)->Dissolution FT-IR FT-IR Form IV (solvate)->FT-IR

Caption: Workflow for the generation and characterization of quinine sulfate polymorphs.

thermodynamic_relationships Form I_L Form I_L Form I_H Form I_H Form I_L->Form I_H Monotropic Form II_L Form II_L Form II_H Form II_H Form II_L->Form II_H Enantiotropic Form O Form O Form O->Form I_L Monotropic Form O->Form I_H Enantiotropic Form O->Form II_L Enantiotropic Form O->Form II_H Monotropic

Caption: Thermodynamic relationships between different polymorphic forms of quinine sulfate.

Conclusion

The existence of multiple polymorphic and solvatomorphic forms of quinine sulfate highlights the importance of comprehensive solid-state characterization during drug development. The choice of a specific form can significantly influence the drug's solubility, dissolution, stability, and in vivo efficacy. Form II was found to have the highest solubility and dissolution rate, while Form IV demonstrated the highest in vivo antimalarial activity in the cited study[1]. This guide provides a foundational understanding of the different known forms of quinine sulfate, offering valuable insights for the rational selection of the optimal solid form for formulation development. Further investigation into the newly identified polymorphs is warranted to fully understand their potential impact on the clinical performance of quinine sulfate.

References

Safety Operating Guide

Proper Disposal of Quinine Sulfate Dihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of quinine (B1679958) sulfate (B86663) dihydrate, tailored for researchers, scientists, and drug development professionals. While quinine sulfate dihydrate is not classified as a hazardous waste under federal RCRA regulations, state and local laws may have more stringent requirements. Therefore, consultation with your institution's Environmental Health and Safety (EHS) department is essential before proceeding with any disposal protocol.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Handle this compound in a well-ventilated area to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is contaminated or uncontaminated.

For Uncontaminated, Expired, or Surplus this compound:
  • Consult Institutional and Local Guidelines: The first and most critical step is to consult your organization's EHS department and review your state and local regulations.

  • Licensed Disposal Vendor: The recommended and safest method for disposal is to offer the surplus or non-recyclable material to a licensed chemical waste disposal company.[1] This ensures compliance with all applicable regulations.

  • Incineration: An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.

For Spills and Contaminated Materials:
  • Contain the Spill: Prevent the further spread of the spilled material.

  • Collect the Material: Carefully sweep or scoop up the spilled solid, avoiding dust generation.[1] Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup (e.g., wipes, absorbent pads) that are contaminated with this compound should be placed in a sealed container, labeled appropriately, and disposed of as chemical waste through a licensed vendor.

Disposal of Empty Containers:

Empty containers that once held this compound should be managed as follows:

  • Triple Rinse: Triple rinse the container with a suitable solvent (e.g., water).

  • Disposal of Rinsate: The rinsate should be collected and disposed of as chemical waste. Do not discharge it into the sewer system.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional guidelines.

Quantitative Data Summary

While specific quantitative limits for disposal are not federally mandated for non-hazardous waste, internal institutional limits or local regulations may apply. Always refer to your EHS department for specific quantitative thresholds for chemical waste disposal.

ParameterGuidelineSource
RCRA Hazardous Waste Classification Not listed as P-series or U-series hazardous waste.Safety Data Sheets
Recommended Disposal Method Licensed chemical waste vendor or incineration.Safety Data Sheets
Spill Residue Collect and dispose of as chemical waste.Safety Data Sheets

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assess Assessment cluster_uncontaminated Uncontaminated Waste cluster_contaminated Contaminated Waste / Spills start This compound for Disposal assess_contamination Is the material contaminated? start->assess_contamination consult_ehs1 Consult EHS & Local Regulations assess_contamination->consult_ehs1 No collect_spill Contain & Collect Spill and Contaminated Materials assess_contamination->collect_spill Yes licensed_vendor1 Dispose via Licensed Chemical Waste Vendor consult_ehs1->licensed_vendor1 label_waste Place in a Labeled, Sealed Container collect_spill->label_waste consult_ehs2 Consult EHS & Local Regulations label_waste->consult_ehs2 licensed_vendor2 Dispose via Licensed Chemical Waste Vendor consult_ehs2->licensed_vendor2

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Quinine sulfate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Quinine sulfate (B86663) dihydrate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Quinine sulfate dihydrate to minimize exposure risk. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Chemical splash gogglesMust conform to EN166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[1]
Hand Protection Chemically resistant glovesInspect gloves for integrity before use. Use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1]
Body Protection Laboratory coat, apronProvides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator with a dust cartridgeRequired when ventilation is inadequate or when handling large quantities that may generate dust.[1][3]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure. Always seek professional medical attention after providing initial aid.[3]

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation occurs, seek medical advice.[2]
Eye Contact Immediately flush eyes with excess water for 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4][6] Call a poison control center or doctor immediately for advice.[3][4]

Handling, Storage, and Spill Management

Proper operational procedures are necessary to ensure a safe laboratory environment.

Handling:

  • Use with adequate ventilation to keep airborne concentrations low.[3]

  • Avoid breathing dust or vapor.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling the material.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[1]

  • Protect from light and moisture.[3][7]

  • Store away from incompatible materials such as ammonia, alkalis, iodine, and strong oxidizing agents.[2][3]

Accidental Release Measures:

  • Isolate the Area: Deny entry to unnecessary personnel.[3]

  • Use PPE: Wear the personal protective equipment outlined in the table above.[3]

  • Containment: Sweep up the spilled solid material, avoiding dust generation, and place it into a sealed container for disposal.[1][3]

  • Cleaning: After the material has been collected, wash the spill area.[3]

  • Disposal: Dispose of the waste in accordance with all applicable regulations.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: Unused or waste material should be disposed of by a licensed chemical disposal company.[1] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator with a scrubber.[1]

  • Container Disposal: Do not reuse empty containers.[7] They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[4]

  • Regulatory Compliance: All disposal practices must adhere to local, state, and federal regulations.[7][8]

Workflow for Handling this compound

G prep Preparation - Assess Risks - Wear Full PPE handling Handling - Use in Ventilated Area - Avoid Dust Formation prep->handling storage Storage - Cool, Dry, Well-Ventilated - Tightly Closed Container handling->storage If not all used spill Spill/Exposure Event handling->spill end_op End of Operation - Decontaminate Workspace - Wash Hands handling->end_op first_aid First Aid - Follow Protocol - Seek Medical Attention spill->first_aid Exposure spill_response Spill Response - Isolate & Contain - Clean & Decontaminate spill->spill_response Spill first_aid->handling If cleared disposal Disposal - Licensed Disposal Company - Follow Regulations spill_response->disposal For collected waste end_op->disposal For waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.